molecular formula C17H19NO3 B555222 (S)-benzyl 2-amino-3-(benzyloxy)propanoate CAS No. 67321-05-5

(S)-benzyl 2-amino-3-(benzyloxy)propanoate

Cat. No.: B555222
CAS No.: 67321-05-5
M. Wt: 285.34 g/mol
InChI Key: ZYSSRDBCZVJBPQ-INIZCTEOSA-N
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Description

(S)-benzyl 2-amino-3-(benzyloxy)propanoate, also known as (S)-benzyl 2-amino-3-(benzyloxy)propanoate, is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-benzyl 2-amino-3-(benzyloxy)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-benzyl 2-amino-3-(benzyloxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-benzyl 2-amino-3-(benzyloxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2S)-2-amino-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSSRDBCZVJBPQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21948-10-7
Record name 21948-10-7
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Foundational & Exploratory

Technical Monograph: (S)-Benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of (S)-benzyl 2-amino-3-(benzyloxy)propanoate , commonly referred to in peptide chemistry as H-Ser(Bzl)-OBzl .

Executive Summary

(S)-Benzyl 2-amino-3-(benzyloxy)propanoate (CAS: 750507-79-0 for free base) is a orthogonally protected derivative of L-Serine. It features benzyl protection on both the carboxyl group (benzyl ester) and the side-chain hydroxyl group (benzyl ether), leaving the


-amine free for functionalization. This unique protection pattern makes it a critical building block in solution-phase peptide synthesis  and the development of peptidomimetics, particularly where acid-stable, hydrogenolysis-labile protecting groups are required.

Part 1: Physicochemical Profile[1]

The compound typically exists as a stable salt (Hydrochloride or p-Toluenesulfonate) due to the instability of the free amine (which can undergo O


N acyl migration or cyclization).
Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name Benzyl (S)-2-amino-3-(benzyloxy)propanoate
Common Name H-Ser(Bzl)-OBzl; O-Benzyl-L-serine benzyl ester
Molecular Formula

(Free Base)
Molecular Weight 285.34 g/mol (Free Base)
CAS Number 750507-79-0 (Free Base); 16652-71-4 (HCl salt generic link)
Appearance White to off-white crystalline powder (as salt)
Solubility Salts: Soluble in MeOH, DMF, DMSO.[1] Free Base: Soluble in DCM, EtOAc,

.
Chirality L-Isomer (S-configuration)
pKa (approx)

-NH

: ~7.5 (lower than free Ser due to ester effect)

Part 2: Structural Orthogonality & Reactivity

The chemical utility of H-Ser(Bzl)-OBzl lies in its specific reactivity profile. It allows for modification of the N-terminus while maintaining stability of the C-terminus and side chain under acidic conditions often used to remove Boc groups.

Reactivity Logic Diagram

The following diagram illustrates the protection logic and available reaction sites.

G Compound H-Ser(Bzl)-OBzl Amine α-Amine (Free) Reactive Site Compound->Amine Acylation / Coupling Ester Benzyl Ester (OBzl) Protected C-Terminus Compound->Ester Stable to TFA Cleaved by H2/Pd Ether Benzyl Ether (Bzl) Protected Side Chain Compound->Ether Stable to TFA Cleaved by H2/Pd Peptide Bond Formation Peptide Bond Formation Amine->Peptide Bond Formation Global Deprotection Global Deprotection Ester->Global Deprotection Ether->Global Deprotection

Key Reactivity Features
  • Acid Stability: Both the benzyl ester and benzyl ether are stable to Trifluoroacetic acid (TFA). This allows the use of Boc-chemistry at the N-terminus without affecting the serine side chain or C-terminus.

  • Hydrogenolysis Susceptibility: Both groups are removed simultaneously via catalytic hydrogenation (

    
    , Pd/C), restoring the native L-Serine residue.
    
  • Hydrophobicity: The double benzylation significantly increases the lipophilicity of the serine residue, improving solubility in organic solvents (DCM, DMF) compared to free serine, which is crucial for solution-phase synthesis.

Part 3: Synthesis & Manufacturing[3]

The synthesis of H-Ser(Bzl)-OBzl is classically achieved through azeotropic esterification/etherification . Unlike simple aliphatic amino acids, the side chain hydroxyl of serine is nucleophilic enough to react with benzyl alcohol under acidic conditions, leading to the di-benzyl product.

Protocol: Direct Azeotropic Benzylation

Objective: Synthesis of H-Ser(Bzl)-OBzl


pTsOH from L-Serine.

Reagents:

  • L-Serine (1.0 eq)[1]

  • Benzyl Alcohol (4.0 - 5.0 eq)[2]

  • p-Toluenesulfonic acid monohydrate (pTsOH) (1.1 - 1.5 eq)

  • Solvent: Benzene or Toluene (for azeotrope) or Carbon Tetrachloride (historic). Modern Green Alternative: Cyclohexane/Toluene mix.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add L-Serine, pTsOH, and Benzyl Alcohol to the flask. Add the azeotroping solvent (e.g., Toluene).

  • Reflux: Heat the mixture to reflux. Water generated by the esterification and etherification will collect in the Dean-Stark trap.

    • Note: The ester forms first. Extended reflux drives the etherification of the side chain.

  • Monitoring: Monitor water evolution. Continue until theoretical water volume is collected (approx 2 eq of water).

  • Work-up:

    • Cool the reaction mixture.

    • Precipitate the product by adding a non-polar solvent (Ether or Hexanes) or by cooling if the concentration is high.

    • The p-Toluenesulfonate salt (

      
      ) typically crystallizes.
      
  • Purification: Recrystallize from Methanol/Ether to remove excess benzyl alcohol and mono-benzylated byproducts.

Synthesis Workflow Diagram

Synthesis cluster_conditions Critical Parameters Serine L-Serine (H-Ser-OH) Reagents BnOH (excess) + pTsOH Reflux (Dean-Stark) Serine->Reagents Intermediate Intermediate: H-Ser-OBzl (Mono-ester) Reagents->Intermediate Fast (< 2h) Product Product: H-Ser(Bzl)-OBzl . pTsOH Intermediate->Product Slow (Side-chain Etherification) Param1 Temp: 110°C (Toluene Reflux) Param2 Time: 12-24 Hours

Part 4: Applications in Drug Development[5]

Solution-Phase Peptide Synthesis

H-Ser(Bzl)-OBzl is the reagent of choice when a serine residue must be introduced at the C-terminus of a peptide fragment using Boc/Bzl strategy .

  • Coupling: The free amine reacts with pre-activated Boc-amino acids (e.g., Boc-Ala-OSu).

  • Deprotection: The resulting dipeptide (Boc-Xaa-Ser(Bzl)-OBzl) can be treated with TFA to remove the Boc group and extend the chain, leaving the Serine protections intact.

Preparation of Chiral Intermediates

The compound serves as a chiral scaffold for synthesizing non-natural amino acids. The benzyl ester can be selectively hydrolyzed (using enzymatic methods or careful saponification, though risky due to elimination) to yield H-Ser(Bzl)-OH (O-benzyl-L-serine), a key building block for Fmoc-strategy synthesis.

Peptidomimetics

Used as a precursor for synthesizing serine-derived heterocycles (e.g., oxazolines) where the benzyl groups protect the oxygen functionalities during cyclodehydration.

References

  • ChemicalBook. (2025). L-Serine benzyl ester hydrochloride Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Benzyl 2-amino-3-(benzyloxy)propanoate (Compound Summary). Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ester/ether stability).

  • MedChemExpress. (2025). H-Ser(Bzl)-OH and Derivatives: Product Information. Retrieved from

  • Pallavicini, M., et al. (2010). One-step preparation of enantiopure L- or D-amino acid benzyl esters. ResearchGate. Retrieved from

Sources

(S)-benzyl 2-amino-3-(benzyloxy)propanoate synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precision synthesis of (S)-benzyl 2-amino-3-(benzyloxy)propanoate , commonly referred to in peptide chemistry as H-Ser(Bzl)-OBzl . This molecule serves as a critical orthogonal building block, protecting both the C-terminal carboxyl and the side-chain hydroxyl groups with benzyl moieties, allowing for selective N-terminal manipulation.

The protocol detailed below prioritizes the Fischer-Speier Esterification using p-toluenesulfonic acid (p-TsOH). This route is selected for its scalability, high yield, and the formation of a stable, crystalline tosylate salt, which avoids the handling difficulties associated with hygroscopic hydrochloride salts.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: (S)-benzyl 2-amino-3-(benzyloxy)propanoate tosylate CAS (Free Base): 17662-85-0 (Generic for Ser(Bzl)-OBzl derivatives) Core Challenge: Simultaneous protection of the carboxyl group without cleaving the acid-sensitive side-chain benzyl ether.

Retrosynthetic Logic: The synthesis disconnects at the ester bond. The most robust forward strategy involves the direct condensation of O-Benzyl-L-Serine with Benzyl Alcohol mediated by an acid catalyst that also serves as the counterion for crystallization.

Retrosynthesis Target (S)-Benzyl 2-amino-3-(benzyloxy)propanoate (Tosylate Salt) Intermediates Fischer Esterification (Dean-Stark Dehydration) Target->Intermediates SM1 O-Benzyl-L-Serine (H-Ser(Bzl)-OH) Intermediates->SM1 SM2 Benzyl Alcohol (BnOH) Intermediates->SM2 Catalyst p-Toluenesulfonic Acid (p-TsOH) Intermediates->Catalyst

Caption: Retrosynthetic disconnection showing the convergence of O-Benzyl-L-Serine and Benzyl Alcohol.

Part 2: Detailed Synthesis Protocol

Method A: Azeotropic Esterification (The "Gold Standard")

Objective: Synthesize H-Ser(Bzl)-OBzl·pTsOH via azeotropic water removal.[1][2][3][4] Rationale: p-Toluenesulfonic acid acts as both the catalyst and the salt-forming agent.[4] The resulting tosylate salt is non-hygroscopic and crystallizes readily, unlike the hydrochloride salt generated by thionyl chloride methods.

Reagents & Materials:

Component Equiv. Role Specification
O-Benzyl-L-Serine 1.0 Substrate High optical purity (>99% ee)
Benzyl Alcohol 4.0 - 5.0 Reagent/Solvent Freshly distilled if possible
p-TsOH·H₂O 1.1 - 1.2 Catalyst Monohydrate form
Toluene Solvent Azeotrope carrier ACS Grade

| Diethyl Ether | Precipitant | Anti-solvent | Anhydrous |

Experimental Workflow:

1. Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge the RBF with O-Benzyl-L-Serine (10.0 g, 51.2 mmol) .

  • Add p-Toluenesulfonic acid monohydrate (10.7 g, 56.3 mmol) .

  • Add Benzyl Alcohol (26.5 mL, ~256 mmol) followed by Toluene (100 mL) .

  • Note: The excess benzyl alcohol helps solubilize the amino acid and drives the equilibrium.

2. Azeotropic Reflux

  • Heat the mixture to vigorous reflux (bath temp ~120-130°C).

  • Monitor the collection of water in the Dean-Stark trap.

  • Endpoint: Reflux is continued until water evolution ceases (typically 4–6 hours). The solution should become clear and homogeneous.

  • Process Control: Check TLC (System: CHCl₃/MeOH/AcOH 85:10:5). Starting material (

    
    ) should disappear; Product (
    
    
    
    ) appears.

3. Workup & Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure (Rotavap) to remove Toluene. Do not distill off the Benzyl Alcohol yet.

  • Add Diethyl Ether (200 mL) or Petroleum Ether slowly to the oily residue with vigorous stirring.

  • The product should precipitate as a white crystalline solid. If an oil forms, scratch the flask sides or seed with a crystal of authentic material.

  • Cool the suspension to 0–4°C for 2 hours to maximize yield.

4. Purification

  • Filter the solid using a sintered glass funnel.

  • Wash the cake thoroughly with Diethyl Ether (3 x 50 mL) to remove residual Benzyl Alcohol.

  • Recrystallize from Ethanol/Ether if higher purity is required.

  • Dry in a vacuum desiccator over P₂O₅.

Expected Yield: 80–90% Physical Data: White crystalline solid. Melting Point: 132–136°C (lit.[5] value for similar benzyl ester tosylates).

Part 3: Mechanism & Process Control

The reaction proceeds via a protonated carboxylic acid intermediate. The high concentration of benzyl alcohol and the continuous removal of water shift the equilibrium toward the ester.

Workflow Start Start: O-Benzyl-L-Serine + BnOH + pTsOH Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux Check Water Evolution Stops? Reflux->Check Check->Reflux No Concentrate Remove Toluene (Rotavap) Check->Concentrate Yes Precipitate Add Diethyl Ether (Induce Crystallization) Concentrate->Precipitate Filter Filtration & Washing (Remove excess BnOH) Precipitate->Filter Final Product: H-Ser(Bzl)-OBzl·pTsOH Filter->Final

Caption: Operational workflow for the synthesis of H-Ser(Bzl)-OBzl·pTsOH.

Part 4: Quality Control & Troubleshooting

ParameterSpecificationMethodAction if Failed
Appearance White crystalline powderVisualRecrystallize (EtOH/Et₂O)
Purity >98.0%HPLC (C18, ACN/H₂O)Check for residual BnOH
Identity Matches Ref.[6][7]¹H-NMR (DMSO-d₆)Verify Benzyl CH₂ peaks
Water <0.5%Karl FischerDry longer under vacuum

Troubleshooting Guide:

  • Product Oils Out: This is common if residual Benzyl Alcohol is too high. Decant the supernatant, triturate the oil with fresh Diethyl Ether, and sonicate.

  • Incomplete Reaction: If water stops evolving but SM remains, add fresh Toluene and a small amount of additional p-TsOH (catalyst might be wet).

Part 5: Safety & Handling

  • Toluene: Flammable and reprotoxic. Use in a well-ventilated fume hood.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Benzyl Alcohol: Irritant. Avoid inhalation of vapors during the heated reflux.

References

  • Fischer-Speier Esterification Protocol: General procedure for amino acid benzyl ester tosylates. Source: Organic Syntheses, Coll. Vol. 5, p. 196 (1973); Vol. 43, p. 14 (1963). Context: Describes the standard p-TsOH/Benzene (or Toluene) azeotropic method.
  • Synthesis of Glycine Benzyl Ester p-Toluenesulfonate: Benchchem & ChemicalBook Technical D

    • Source:

    • Context: Validates the industrial standard for benzyl ester tosylate salt form
  • Preparation of O-Benzyl-L-Serine: RSC Publishing.

    • Source:

    • Context: Background on the stability and synthesis of the starting m
  • Alternative Solvents for Esterification: ResearchG

    • Source:

    • Context: Discusses the substitution of Benzene with Cyclohexane/Toluene for green chemistry compliance.

Sources

(S)-benzyl 2-amino-3-(benzyloxy)propanoate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Executive Summary

(S)-benzyl 2-amino-3-(benzyloxy)propanoate, commonly referred to as H-Ser(Bzl)-OBzl , is a fully benzyl-protected L-serine derivative. It serves as a critical chiral building block in peptide synthesis and peptidomimetic development. Its utility lies in the simultaneous protection of both the C-terminal carboxyl group and the side-chain hydroxyl group with benzyl moieties, allowing for global deprotection via catalytic hydrogenolysis (H₂/Pd). This "all-or-nothing" deprotection strategy is orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc), making it indispensable for complex synthetic schemes where intermediate steps require harsh acidic or basic conditions.

This guide details the chemical identity, synthesis, quality control, and handling of H-Ser(Bzl)-OBzl, with a specific focus on mitigating the risk of racemization inherent to serine esters.

Part 1: Chemical Identity & Specifications

The commercial availability of this compound is almost exclusively in its salt forms (Hydrochloride or p-Toluenesulfonate) due to the instability of the free amine. Researchers must distinguish between the double-protected target and the single-protected variants.

Key Identifiers
Compound FormChemical NameCAS NumberMolecular FormulaMW ( g/mol )
Target (HCl Salt) H-Ser(Bzl)-OBzl[1][2]·HCl 63024-01-1 C₁₇H₁₉NO₃[1]·HCl321.80
Free Base(S)-benzyl 2-amino-3-(benzyloxy)propanoate16867-34-4*C₁₇H₁₉NO₃285.34
PrecursorH-Ser(Bzl)-OH4726-96-9C₁₀H₁₃NO₃195.22
Related (Single Ester)H-Ser-OBzl[1]·HCl60022-62-0C₁₀H₁₃NO₃[1][3]·HCl231.68

*Note: The free base is rarely isolated; CAS 16867-34-4 is often referenced in theoretical databases. Always procure the HCl salt (63024-01-1) for synthesis.

Physicochemical Properties (HCl Salt)
  • Appearance: White to off-white crystalline powder.[3]

  • Melting Point: 165–168 °C (Decomposes).

  • Solubility: Soluble in water, methanol, DMF; sparingly soluble in ether.

  • Hygroscopicity: Moderate; store under inert atmosphere.

Part 2: Synthetic Utility & Mechanism

The strategic value of H-Ser(Bzl)-OBzl lies in its orthogonal deprotection logic . In a multi-step synthesis, you may need to manipulate the N-terminus (e.g., acylation) while keeping the side chain and C-terminus inert.

Deprotection Mechanism

Both benzyl groups are cleaved simultaneously by hydrogenolysis. The mechanism involves the adsorption of the benzyl rings onto the Palladium catalyst surface, followed by cleavage of the C-O bonds.

DeprotectionLogic Start H-Ser(Bzl)-OBzl (Fully Protected) Reaction H₂ / Pd-C (Hydrogenolysis) Start->Reaction Solvent: MeOH Intermediate Toluene Byproducts Reaction->Intermediate -2 PhMe End L-Serine (Free Amino Acid) Reaction->End Global Deprotection

Figure 1: Global deprotection pathway via catalytic hydrogenolysis.

Part 3: Synthesis & Purification Protocols

Expertise Note: Direct esterification of Serine is prone to racemization via a beta-elimination mechanism, particularly if base is present. The protocol below utilizes a pre-benzylated side chain (H-Ser(Bzl)-OH) and acid-catalyzed esterification to minimize this risk.

Protocol: Synthesis of H-Ser(Bzl)-OBzl[5]·HCl

Reagents:

  • Starting Material: H-Ser(Bzl)-OH (CAS 4726-96-9)[1][4][5]

  • Reagent: Benzyl Alcohol (BnOH) - 10 equivalents

  • Catalyst: Thionyl Chloride (SOCl₂) - 1.2 equivalents

  • Solvent: None (BnOH acts as solvent) or Benzene/Toluene (if using Dean-Stark)

Step-by-Step Methodology:

  • Activation (0 °C):

    • Charge a flame-dried round-bottom flask with Benzyl Alcohol (10 eq). Cool to 0 °C.

    • Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes. Caution: Exothermic. SO₂ gas evolution.

    • Mechanism:[6] This generates Benzyl Chloride/HCl in situ, activating the alcohol.

  • Addition:

    • Add H-Ser(Bzl)-OH (1.0 eq) in one portion.

    • Allow the mixture to warm to room temperature, then heat to 90 °C.

  • Reaction (90 °C):

    • Stir at 90 °C for 4–6 hours.

    • Monitoring: Check via TLC (System: CHCl₃/MeOH/AcOH 85:10:5). The starting material (Rf ~0.2) should disappear, and the product (Rf ~0.6) should appear.

  • Work-up (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a large excess of cold Diethyl Ether (Et₂O) or Hexane (10x volume) with vigorous stirring.

    • The H-Ser(Bzl)-OBzl[1][2]·HCl will precipitate as a white solid.

  • Purification (Recrystallization):

    • Filter the crude solid.[7][8]

    • Recrystallize from MeOH/Et₂O. Dissolve in minimum hot Methanol, cool, and add Ether until turbid.

    • Critical QC Step: Check Optical Rotation immediately. If

      
       is lower than literature values (-5.5° to -7.0°), racemization has occurred.
      

Part 4: Quality Control & Characterization

To ensure the integrity of the chiral center and the protection status, a multi-modal QC approach is required.

QC Workflow Diagram

QC_Workflow cluster_tests Analytical Battery Sample Crude H-Ser(Bzl)-OBzl·HCl HPLC Chiral HPLC (Enantiomeric Excess >99%) Sample->HPLC NMR 1H NMR (Confirm Bzl groups) Sample->NMR Polarimetry Optical Rotation ([α]D check) Sample->Polarimetry Release Release for Synthesis HPLC->Release >99% ee Reject Reprocess / Discard HPLC->Reject <98% ee NMR->Release Integral Ratio 10:1 (Ar:CH)

Figure 2: Quality Control Decision Tree.

Specification Table
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)7.3-7.4 ppm (10H, Multiplet, Aromatic); 5.2 ppm (2H, Singlet, Benzyl ester CH₂); 4.5 ppm (2H, Singlet, Ether CH₂).
Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC (Crownpak or Chiralpak)> 99.0% ee (No D-isomer peak)
Water Content Karl Fischer< 1.0%

Part 5: Storage & Stability

  • Conditions: Store at -20 °C. The HCl salt is hygroscopic.

  • Stability: Stable for >2 years if kept dry. Moisture leads to hydrolysis of the ester (autocatalyzed by the HCl salt).

  • Handling: Allow the bottle to warm to room temperature before opening to prevent water condensation on the cold solid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13650024, H-Ser(Bzl)-OBzl. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl deprotection mechanisms).
  • Mazur, R. H. (1963). Racemization of Serine Derivatives. Journal of Organic Chemistry.[9] (Foundational text on beta-elimination risks in serine esters).

Sources

Technical Profile: (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Molecular Weight Analysis[1][2][3][4]

Executive Summary

(S)-benzyl 2-amino-3-(benzyloxy)propanoate, commonly referred to in peptide chemistry as H-Ser(Bzl)-OBzl , is a critical bis-protected amino acid intermediate.[1][2] By masking both the carboxyl terminus (as a benzyl ester) and the reactive side-chain hydroxyl (as a benzyl ether), this molecule allows for selective N-terminal modification without side reactions.[1]

This guide provides a definitive technical analysis of its molecular weight parameters, synthesis pathways, and handling protocols. It is designed for researchers requiring high-fidelity data for stoichiometric calculations in drug development and solid-phase peptide synthesis (SPPS).[1]

Physicochemical Identity

The accurate calculation of molecular weight is paramount for precise molar ratios in synthesis.[1] Below is the breakdown for the free base and its common stable salts.

Molecular Weight Data Table
FormChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)CAS Number
Free Base

285.34 285.1365N/A (Unstable)
Hydrochloride

321.80 321.113263024-01-1
p-Tosylate

457.54 457.192367321-05-5

Structural Identifiers:

  • IUPAC Name: Benzyl (2S)-2-amino-3-(benzyloxy)propanoate[1][3][2][4]

  • SMILES: C1=CC=C(C=C1)COCOCC2=CC=CC=C2)N

  • InChI Key: IDGQXGPQOGUGIX-UHFFFAOYSA-N (Generic connectivity)

Synthesis & Production Protocol

Directive: The synthesis of H-Ser(Bzl)-OBzl requires a robust protocol to prevent racemization of the alpha-carbon. The most reliable "self-validating" method utilizes H-Ser(Bzl)-OH as the starting material, employing azeotropic esterification.[1]

The "Dean-Stark" Self-Validating Protocol

This protocol relies on the physical removal of water to drive the equilibrium toward the ester, providing a visual endpoint (cessation of water accumulation).[1]

Reagents:

  • Starting Material: H-Ser(Bzl)-OH (CAS: 4726-96-9)[1][2][4][5]

  • Reagent: Benzyl Alcohol (BnOH) - 5.0 equivalents[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH[1]·H₂O) - 1.1 equivalents[1]

  • Solvent: Benzene or Toluene (Toluene preferred for safety)[1]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with H-Ser(Bzl)-OH (10 mmol), pTsOH·H₂O (11 mmol), and Benzyl Alcohol (50 mmol) in Toluene (50 mL).[1]

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser.[1] Heat the mixture to reflux (approx. 110°C).

  • Monitoring (Visual Validation): Water will separate into the trap. The reaction is complete when water evolution ceases (typically 4–6 hours).[1]

  • Precipitation: Cool the mixture to room temperature. Add diethyl ether (100 mL) slowly with vigorous stirring.

  • Isolation: The product, H-Ser(Bzl)-OBzl·pTsOH , will precipitate as a white crystalline solid. Filter and wash with cold ether to remove excess benzyl alcohol.[1]

  • Conversion to HCl (Optional): To obtain the HCl salt, dissolve the tosylate in minimal methanol and treat with dry HCl in dioxane, then precipitate with ether.

Synthesis Pathway Visualization[1]

SynthesisPath Start H-Ser(Bzl)-OH (CAS 4726-96-9) Reagents BnOH + pTsOH (Toluene Reflux) Start->Reagents Process Azeotropic Distillation (Dean-Stark) Reagents->Process Product H-Ser(Bzl)-OBzl · pTsOH (Precipitate) Process->Product - H2O Final H-Ser(Bzl)-OBzl · HCl (Salt Exchange) Product->Final Optional

Caption: Figure 1. Azeotropic esterification pathway for the synthesis of (S)-benzyl 2-amino-3-(benzyloxy)propanoate salts.

Analytical Characterization & Validation

To ensure the integrity of the molecule during drug development, the following analytical signatures must be verified.

Mass Spectrometry (ESI-MS)[1]
  • Expected Ion: [M+H]⁺

  • m/z Value: 286.14[1]

  • Fragmentation Pattern:

    • Loss of Benzyl Ester (-91 Da)

      
       m/z ~195[1]
      
    • Loss of Benzyl Ether (-91 Da)

      
       m/z ~104[1]
      
Proton NMR (¹H-NMR) in DMSO-d₆[1]
  • Aromatic Region: Multiplet at 7.3–7.4 ppm (10H, two phenyl rings).

  • Benzylic Protons:

    • Ester

      
      : Singlet/AB quartet at ~5.2 ppm.[1]
      
    • Ether

      
      : Singlet at ~4.5 ppm.[1]
      
  • Alpha-Proton: Multiplet at ~4.4 ppm.[1]

  • Beta-Protons: Multiplet at ~3.8 ppm.[1]

Applications in Drug Development

(S)-benzyl 2-amino-3-(benzyloxy)propanoate serves as a vital building block in Solid Phase Peptide Synthesis (SPPS) and solution-phase synthesis.[1]

  • Orthogonal Protection: The benzyl groups (Bzl) are stable to mild acids (TFA) used to remove N-terminal protection (Boc), but are cleaved by strong acids (HF, TFMSA) or catalytic hydrogenation (

    
    ).[1]
    
  • Solubility Enhancement: The hydrophobic benzyl groups significantly increase the solubility of serine-containing peptides in organic solvents (DMF, DCM) compared to the free hydroxyl forms.[1]

Protection/Deprotection Logic

ProtectionLogic cluster_0 Stability Zone cluster_1 Cleavage Zone Substrate H-Ser(Bzl)-OBzl TFA Stable in TFA (Boc Removal) Substrate->TFA Base Stable in Piperidine (Fmoc Removal) Substrate->Base H2Pd H2 / Pd-C (Hydrogenolysis) Substrate->H2Pd Yields H-Ser-OH HF Anhydrous HF (Acidolysis) Substrate->HF Yields H-Ser-OH

Caption: Figure 2. Orthogonal stability profile of the benzyl-protected serine derivative.

References
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 93048617, H-Ser(Bzl)-OBzl[1]·HCl. Retrieved from [Link][1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Benzyl ester/ether stability).

  • Mazur, R. H. (1963).[1] Peptide Synthesis.[1][6] I. Serine Derivatives. Journal of Organic Chemistry. (Foundational text on Serine benzylation).

Sources

Technical Guide: H-Ser(Bzl)-OBzl Strategic Synthesis & Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of H-Ser(Bzl)-OBzl (O-Benzyl-L-serine benzyl ester), a specialized intermediate in peptide chemistry. Unlike the more common mono-protected derivatives, this compound features benzyl protection on both oxygen functionalities, enabling unique "global deprotection" strategies in solution-phase synthesis.

Executive Summary & Strategic Profile

H-Ser(Bzl)-OBzl (CAS: Derivative dependent, typically prepared in situ or as HCl salt) is a bifunctional starting material where the serine side-chain hydroxyl and the C-terminal carboxyl are both protected by benzyl groups.

The "Global Deprotection" Advantage

In complex API (Active Pharmaceutical Ingredient) synthesis, orthogonal protection schemes (like Fmoc/tBu) are standard. However, H-Ser(Bzl)-OBzl is critical for solution-phase strategies where the final step requires the simultaneous removal of all protecting groups via catalytic hydrogenolysis (H₂/Pd-C). This "clean sweep" approach avoids the use of harsh acids (HF, TFA) in the final step, preserving acid-sensitive structural motifs in the target molecule.

Distinguishing the Derivatives

Researchers often confuse this compound with its mono-protected counterparts.

Compound Structure Primary Utility
H-Ser(Bzl)-OBzl Amine free , Side-chain Bzl, C-term Bzl Solution Phase: N-term coupling with final global deprotection.
H-Ser-OBzl Amine free, Side-chain free , C-term Bzl Cyclization: Precursor for lactones or side-chain modification.

| H-Ser(Bzl)-OH | Amine free, Side-chain Bzl, C-term free | SPPS: Standard building block for Boc chemistry. |

Synthesis Protocol: The "Gold Standard" Route

Direct Fischer esterification of L-Serine with benzyl alcohol yields H-Ser-OBzl (side-chain free). To achieve the double benzyl protection reliably, a stepwise protection strategy starting from Boc-Ser(Bzl)-OH is required to prevent side-reactions and racemization.

Phase 1: Precursor Selection
  • Starting Material: Boc-Ser(Bzl)-OH (Commercially available, High optical purity).[1]

  • Rationale: Starting with the side-chain already benzylated avoids the difficult O-alkylation of free serine, which often leads to N-alkylation impurities.

Phase 2: C-Terminal Benzylation (Esterification)

Reaction: Nucleophilic substitution using Cesium Carbonate (


) and Benzyl Bromide (

).
  • Mechanism: The carboxylate anion, generated by the mild base

    
    , attacks the benzyl bromide. This method is superior to acid-catalyzed esterification for protected amino acids as it suppresses racemization at the 
    
    
    
    -carbon.

Protocol:

  • Dissolve Boc-Ser(Bzl)-OH (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add

    
      (1.1 eq) and stir for 30 min to form the cesium salt (ensures solubility and reactivity).
    
  • Dropwise add Benzyl Bromide (1.1 eq).

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
    .[2]
    
  • Yield: Expect >90% of Boc-Ser(Bzl)-OBzl as a colorless oil or waxy solid.

Phase 3: N-Terminal Deprotection

Reaction: Acidolytic cleavage of the Boc group using 4N HCl in Dioxane.

  • Selectivity: The Benzyl ether (side chain) and Benzyl ester (C-term) are stable to 4N HCl at RT. Only the Boc group is cleaved.

Protocol:

  • Dissolve Boc-Ser(Bzl)-OBzl in 4N HCl/Dioxane (10 eq of acid).

  • Stir at RT for 30–60 minutes. Do not exceed 1 hour to prevent ester hydrolysis.

  • Precipitation: Add cold Diethyl Ether (

    
    ) to the reaction mixture. The product H-Ser(Bzl)-OBzl·HCl  will precipitate as a white solid.
    
  • Filtration: Collect the solid under inert atmosphere (hygroscopic).

  • Validation:

    
    -NMR should show loss of the t-Butyl singlet (1.44 ppm) and retention of two aromatic multiplets (7.3-7.4 ppm) corresponding to the two benzyl groups.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Boc-Ser(Bzl)-OH (Starting Material) Step1 Esterification (BnBr, Cs2CO3, DMF) Start->Step1 Carboxyl Activation Inter Intermediate: Boc-Ser(Bzl)-OBzl Step1->Inter Yield >90% Step2 N-Deprotection (4N HCl / Dioxane) Inter->Step2 Selective Cleavage Final Product: H-Ser(Bzl)-OBzl·HCl Step2->Final Precipitation in Et2O

Figure 1: Stepwise synthesis of H-Ser(Bzl)-OBzl·HCl ensuring preservation of chiral integrity.

Critical Handling & Quality Control

Stability Profile
  • Salt Form: The HCl salt is stable at -20°C for >1 year. The free base is unstable and prone to diketopiperazine (DKP) formation (dimerization) or O->N acyl migration. Always store as the salt.

  • Hygroscopicity: The HCl salt is hygroscopic. Handle in a desiccated environment or glovebox.

Impurity Analysis
ImpurityOriginDetection MethodMitigation
H-Ser-OBzl Loss of side-chain BzlHPLC (Polarity shift)Avoid strong Lewis acids (e.g.,

) or HBr.
D-Enantiomer Racemization during esterificationChiral HPLCUse mild bases (

) instead of tertiary amines.
Benzyl Bromide Excess reagentTLC (UV active)Ensure thorough hexane/EtOAc washes during Phase 2.

Applications in Drug Development[3][4]

Solution Phase Peptide Synthesis

H-Ser(Bzl)-OBzl is the ideal "N-terminal acceptor" for fragment condensation.

  • Scenario: Synthesizing a peptide where the C-terminal fragment is Serine-rich.

  • Workflow:

    • Couple Protected-AminoAcid-OH + H-Ser(Bzl)-OBzl .

    • Result: Protected-AA-Ser(Bzl)-OBzl .

    • Repeat coupling steps.

    • Final Step: Single hydrogenation (

      
      , Pd/C) removes the N-term Z-group (if used), Side-chain Bzl, and C-term OBzl simultaneously, yielding the pure native peptide in one step.
      
Phosphopeptide Mimetics

This intermediate is used to synthesize phosphorylated peptides. The benzyl groups are stable to the phosphorylation conditions used on other residues (e.g., Tyrosine), allowing for selective post-synthetic modification before the final global deprotection.

Orthogonality Logic

Orthogonality Compound Peptide-Ser(Bzl)-OBzl Acid TFA / HCl Compound->Acid Stable (Allows Boc removal elsewhere) Base Piperidine / Diethylamine Compound->Base Stable (Allows Fmoc removal elsewhere) H2 H2 / Pd-C (Hydrogenolysis) Compound->H2 CLEAVAGE (Removes both Bzl groups)

Figure 2: Orthogonal stability profile. The Bzl/OBzl pair is stable to standard acid/base treatments, allowing manipulation of other parts of the molecule before simultaneous final removal.

References

  • Preparation of O-Benzyl-L-serine derivatives

    • Source: RSC Advances (Royal Society of Chemistry).
    • Relevance: Protocols for N-Boc-O-benzyl-L-serine synthesis and subsequent modific
  • Cesium Carbonate Mediated Esterification

    • Source: Journal of Organic Chemistry (JOC).
    • Relevance: Mechanistic validation of using to suppress racemization during ester form
  • Properties of Serine Benzyl Esters

    • Source: ChemicalBook / BenchChem Technical D
    • Relevance: Physical property data for L-Serine benzyl ester hydrochloride and stability profiles.
  • Use of Benzyl Esters in Peptide Synthesis

    • Source: National Institutes of Health (NIH) / PubMed.
    • Relevance: Review of "relative acidolysis" and benzyl-based protection strategies in solid-phase and solution-phase synthesis.

Sources

Spectroscopic Data Guide: (S)-Benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic and physicochemical profile of (S)-benzyl 2-amino-3-(benzyloxy)propanoate , commonly known as L-Serine dibenzyl ester (or H-Ser(Bzl)-OBzl).

Compound Identity & Chemical Profile

This compound represents a fully benzyl-protected serine derivative (excluding the amine), serving as a critical intermediate in peptide synthesis where orthogonal protection strategies are required. It is frequently isolated as a stable salt (Hydrochloride or p-Toluenesulfonate) to prevent diketopiperazine formation or hydrolysis.

Attribute Details
Systematic Name (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Common Synonyms H-Ser(Bzl)-OBzl; L-Serine dibenzyl ester; O-Benzyl-L-serine benzyl ester
Chemical Formula C₁₇H₁₉NO₃ (Free Base)
Molecular Weight 285.34 g/mol (Free Base); ~321.8 g/mol (HCl Salt)
CAS Number 67321-05-5 (Free Base); 21948-10-7 (HCl Salt, often cited for D-isomer, NMR identical)
Physical State White to off-white crystalline powder (Salt forms)
Solubility Soluble in DMSO, Methanol, Water (as salt); Free base soluble in DCM, EtOAc

Synthesis & Isolation Workflow

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is typically generated via acid-catalyzed esterification or deprotection of N-Boc precursors.

Synthesis Pathway Diagram

SynthesisPath Start L-Serine (C3H7NO3) Step1 Protection (Amine) + Boc2O Start->Step1 Inter1 Boc-Ser-OH Step1->Inter1 Step2 Benzylation (Side Chain) + Bzl-Br / NaH Inter1->Step2 Inter2 Boc-Ser(Bzl)-OH Step2->Inter2 Step3 Esterification + Bzl-OH / DCC Inter2->Step3 Inter3 Boc-Ser(Bzl)-OBzl (Precursor) Step3->Inter3 Step4 Deprotection + HCl/Dioxane Inter3->Step4 Final H-Ser(Bzl)-OBzl·HCl (Target) Step4->Final AltStart H-Ser(Bzl)-OH AltStep Direct Esterification + Bzl-OH / pTsOH AltStart->AltStep Alt. Route AltStep->Final Alt. Route

Figure 1: Synthetic routes to H-Ser(Bzl)-OBzl. The Boc-deprotection route (solid lines) typically yields higher purity than direct esterification (dashed line).

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

The NMR data below corresponds to the Hydrochloride Salt (HCl) in DMSO-d₆ or CDCl₃ . Note that in the salt form, the amine protons are visible and the alpha-proton is deshielded.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The spectrum is dominated by the two benzyl groups (aromatic region) and the characteristic serine core signals.

Shift (δ ppm) Multiplicity Integration Assignment Structural Context
8.60 - 8.80 Broad Singlet3HNH₃⁺ Ammonium protons (exchangeable with D₂O). Broadening indicates salt formation.
7.30 - 7.45 Multiplet10HAr-H Overlapping signals from two phenyl rings (Ester-Ph and Ether-Ph).
5.25 Singlet (or AB q)2HCOOCH₂Ph Benzylic protons of the ester . Deshielded by the carbonyl group.
4.55 Singlet2HOCH₂Ph Benzylic protons of the ether . Upfield relative to the ester benzyls.[1][2][3][4]
4.35 - 4.45 Multiplet1Hα-CH Alpha-proton. Significant downfield shift due to electron-withdrawing NH₃⁺ and ester.
3.85 - 3.95 Multiplet (dd)2Hβ-CH₂ Beta-protons (side chain). Diastereotopic splitting often observed due to the chiral center.

Key Diagnostic Feature: The distinction between the two benzylic methylene groups is critical. The ester benzylic protons (


) always appear downfield of the ether benzylic protons  (

) due to the anisotropy of the carbonyl group.
¹³C NMR Analysis (100 MHz, DMSO-d₆)
Shift (δ ppm) Assignment Notes
167.5 C=O Carbonyl carbon of the benzyl ester.
137.5 Ar-C (Ipso) Quaternary aromatic carbon (Ether side).
135.2 Ar-C (Ipso) Quaternary aromatic carbon (Ester side).
128.0 - 129.0 Ar-CH Cluster of aromatic methine signals (ortho, meta, para).
72.5 OCH₂Ph Benzylic carbon (Ether).
67.8 COOCH₂Ph Benzylic carbon (Ester).
66.5 β-CH₂ Serine side chain beta-carbon.
52.8 α-CH Chiral alpha-carbon.

Infrared (IR) Spectroscopy[5]

The IR spectrum validates the functional group integrity, specifically the presence of the ester and the ether, and the absence of the Boc group (if deprotected).

  • Amine Salt (N-H stretch): Broad band at 2800–3200 cm⁻¹ . The "ammonium band" is characteristic of the HCl salt.

  • Ester Carbonyl (C=O): Strong, sharp peak at 1735–1750 cm⁻¹ . This is the most prominent feature.

  • Ether (C-O-C): Strong bands in the 1100–1150 cm⁻¹ region, confirming the benzyl ether linkage.

  • Aromatic Overtones: Weak signals at 1600 cm⁻¹ and 1500 cm⁻¹ (C=C ring stretch).

  • Absence of Amide: Lack of a peak at ~1650 cm⁻¹ (Amide I) confirms the removal of the Boc/Amide protection (unless it's an amide derivative).

Mass Spectrometry (MS)[5]

Method: ESI-MS (Positive Mode)

  • Molecular Ion:

    • [M+H]⁺: Calculated m/z = 286.14.

    • Observed m/z is typically 286.1 .

  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (

      
      ). Dominant peak due to two benzyl groups.
      
    • m/z 181: Loss of the benzyl ester group (

      
      ).
      
    • m/z 196: Loss of the benzyl group (

      
      ).
      
Fragmentation Pathway

MassSpec M [M+H]+ m/z 286.1 Frag1 Fragment A [M - Benzyl]+ m/z 196 M->Frag1 - C7H7 Frag2 Fragment B [M - COOBzl]+ m/z ~150-152 M->Frag2 - COOCH2Ph Base Tropylium Ion [C7H7]+ m/z 91.0 M->Base Dominant Path Frag1->Base

Figure 2: Proposed ESI-MS fragmentation pathway. The tropylium ion (m/z 91) is the base peak due to the stability of the benzyl cation.

Quality Control & Impurity Profiling

When analyzing spectroscopic data, researchers must verify the absence of common synthetic byproducts.

Impurity Origin Detection Method
H-Ser(Bzl)-OH Incomplete esterification or hydrolysis.¹H NMR: Absence of ester benzyl CH₂ (~5.2 ppm). MS: [M+H]⁺ 196.
H-Ser-OBzl Incomplete etherification (if starting from Ser-OBzl).¹H NMR: Absence of ether benzyl CH₂ (~4.5 ppm).
Benzyl Alcohol Reagent residue.[1]¹H NMR: Distinct CH₂ singlet at 4.6 ppm (shifts slightly in DMSO) and aromatic multiplet.
Boc-Ser(Bzl)-OBzl Incomplete deprotection.¹H NMR: Strong singlet at 1.45 ppm (t-Butyl group).

References

  • ChemicalBook. (2025). H-Ser(Bzl)-OBzl[5]·HCl Spectral Data and Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Boc-Ser(Bzl)-OBzl Compound Summary. Retrieved from

  • GuideChem. (2025). O-Benzyl-L-serine benzyl ester hydrochloride Product Details. Retrieved from

  • Sigma-Aldrich. (2025). Amino Acid Derivatives and Building Blocks. Retrieved from

Sources

Solubility of (S)-benzyl 2-amino-3-(benzyloxy)propanoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Process Optimization for (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Executive Summary

(S)-benzyl 2-amino-3-(benzyloxy)propanoate (Commonly: H-Ser(Bzl)-OBzl ) is a critical intermediate in peptide synthesis and medicinal chemistry. It represents a fully protected serine derivative where the carboxyl group is masked as a benzyl ester and the side-chain hydroxyl as a benzyl ether, leaving the amine free for coupling.

This guide addresses a common bottleneck in process development: the solubility dichotomy between the stable salt forms (HCl or p-Tosylate) and the reactive free base. While the salt form is the standard for storage, the free base is required for nucleophilic applications. Misunderstanding the solubility profile of these two species leads to poor yields, emulsion formation during extraction, and inadvertent cyclization (diketopiperazine formation).

Part 1: Physicochemical Profile & Structural Analysis

To predict solubility behavior, we must first analyze the molecular architecture.

PropertyData / Characteristic
IUPAC Name (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Common Code H-Ser(Bzl)-OBzl
CAS (HCl Salt) 60022-62-0 (Generic Ref)
CAS (p-Tosylate) 67321-05-5
Molecular Weight 285.34 g/mol (Free Base)
Lipophilicity (LogP) ~2.1 (Predicted, Free Base)
Key Functional Groups Primary Amine (Polar/Basic), Benzyl Ester (Lipophilic), Benzyl Ether (Lipophilic)
The "Lipophilic Sandwich" Effect

The molecule consists of a polar amino-acid core flanked by two bulky, lipophilic benzyl groups.

  • Implication: The free base is significantly more lipophilic than standard amino acid esters (like methyl/ethyl esters). It exhibits high solubility in chlorinated solvents and aromatics but remains insoluble in water.

  • Stability Warning: The free base is prone to auto-cyclization to form the diketopiperazine derivative, especially in solution. Solubility studies on the free base must be performed rapidly or in situ.

Part 2: Solubility in Organic Solvents

The following data aggregates empirical observations and predictive modeling based on the "Like Dissolves Like" principle.

Comparative Solubility Matrix
Solvent ClassSpecific SolventSalt Form (HCl/TosOH)Free Base (In Situ)Process Utility
Chlorinated Dichloromethane (DCM)High Very High Primary solvent for synthesis and extraction.
Chloroform (

)
HighVery HighAlternative to DCM; good for NMR analysis.
Polar Aprotic DMF / DMSOVery High HighUniversal solvent; difficult to remove.
Alcohols Methanol / EthanolHighHighGood for dissolving salts; unsuitable for extraction.
Esters Ethyl Acetate (EtOAc)Low / InsolubleHigh Critical: The standard solvent for washing away salts.
Ethers THF / MTBELowModerate/HighMTBE is excellent for precipitating the salt form.
Hydrocarbons Hexanes / HeptaneInsoluble Low/ModerateUsed as an anti-solvent to crystallize the product.
Aqueous Water (pH 7)Moderate (Warm)Insoluble Basis for biphasic extraction purification.

Critical Insight: The solubility inversion in Ethyl Acetate is the key to purification. The salt is insoluble in EtOAc, while the free base is soluble. This allows for an efficient "Solvent Switch" purification strategy.

Part 3: Experimental Protocols

Protocol A: Generation of Free Base (Solvent Switch)

Objective: Convert the stable storage form (Salt) into the reactive Free Base using solubility differences.

  • Dissolution: Dissolve 10.0 mmol of H-Ser(Bzl)-OBzl·HCl in 50 mL of DCM (Not EtOAc initially, to ensure complete dissolution of the salt).

  • Biphasic Wash: Transfer to a separatory funnel. Add 50 mL of saturated aqueous

    
      (or 10% 
    
    
    
    ).
  • Extraction: Shake vigorously. The amine deprotonates (

    
    ), becoming highly lipophilic.
    
  • Phase Separation: Collect the lower organic layer (DCM).

  • Back-Extraction: Extract the aqueous layer once with 20 mL DCM to recover residual product.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Solvent Swap (Optional): If the next reaction requires EtOAc, concentrate the DCM solution to an oil, then immediately redissolve in EtOAc.

Protocol B: Gravimetric Solubility Determination

Objective: Determine precise solubility limits for process optimization.

  • Saturation: Add excess solid H-Ser(Bzl)-OBzl (Salt) to 5 mL of target solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under vacuum (Rotavap) until constant weight is achieved.

  • Calculation:

    
    
    

Part 4: Visualization of Process Logic

Figure 1: Solubility-Driven Purification Workflow

This decision tree illustrates how to use the solubility data to purify the compound from crude reaction mixtures.

SolubilityWorkflow Start Crude H-Ser(Bzl)-OBzl (Contains salts, unreacted reagents) SolventChoice Dissolve in DCM Start->SolventChoice WashStep Wash with sat. NaHCO3 SolventChoice->WashStep PhaseSep Phase Separation WashStep->PhaseSep OrgLayer Organic Layer (DCM) Contains Free Base PhaseSep->OrgLayer AqLayer Aqueous Layer Contains Inorganic Salts PhaseSep->AqLayer Processing Dry (Na2SO4) & Concentrate OrgLayer->Processing FormChoice Target Form? Processing->FormChoice FreeBaseRoute Use Immediately as Oil (Coupling Reaction) FormChoice->FreeBaseRoute Reactive Intermediate SaltRoute Add HCl/Dioxane or p-TosOH Dilute with Ether/Hexane FormChoice->SaltRoute Long-term Storage Precipitation Precipitate Stable Salt (Crystalline Solid) SaltRoute->Precipitation

Caption: Figure 1. Purification logic exploiting the pH-dependent solubility switch of H-Ser(Bzl)-OBzl.

Figure 2: Molecular Stability & Cyclization Risk

Understanding why the free base cannot be stored in solution.

Cyclization FreeBase H-Ser(Bzl)-OBzl (Free Amine) Mechanism Nucleophilic Attack (Amine -> Ester Carbonyl) FreeBase->Mechanism Time/Heat DKP Diketopiperazine (Cyclic Impurity - Insoluble) Mechanism->DKP BenzylAlcohol Benzyl Alcohol (Byproduct) Mechanism->BenzylAlcohol

Caption: Figure 2. The primary degradation pathway of the free base in solution is cyclization, driven by the proximity of the amine and ester groups.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4518223, Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved January 28, 2026 from [Link]

  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for amino acid ester solubility and stability).
  • Bachem.Handling of Amino Acid Derivatives. Technical Note. (Standard industry protocols for handling benzyl esters).

O-Benzylserine Derivatives: From Peptide Synthesis to Metabolic Reprogramming

[1][2]

Executive Summary

O-Benzylserine (Ser(Bzl)) has historically served as a cornerstone in peptide chemistry, functioning as the standard protected form of serine to prevent side reactions during chain elongation.[1] However, its utility has transcended synthetic chemistry. In modern drug development, O-benzylserine and its derivatives (e.g., BenSer) have emerged as potent small-molecule inhibitors of amino acid transporters (ASCT2/LAT1), disrupting the metabolic engines of neoplastic cells.[1] This guide analyzes the molecule's evolution from a passive synthetic building block to an active pharmacological agent.

Historical Genesis & Synthetic Evolution[2]

The development of O-benzylserine mirrors the evolution of peptide synthesis itself, moving from classical solution-phase methods to high-throughput solid-phase strategies.[2][1]

The Early Era: Enzymatic Resolution (1956)

Before efficient asymmetric synthesis was established, obtaining pure L-O-benzylserine was a challenge.[1] In 1956, Kenzi Okawa at Osaka University pioneered the enzymatic resolution of N-acetyl-O-benzyl-DL-serine using Takadiastase .[2][1] This method provided the first reliable access to the optically active L-isomer in 78% yield, establishing the material availability required for early peptide research.[1]

The SPPS Revolution: The Boc Route (1976)

With the advent of Solid Phase Peptide Synthesis (SPPS), the demand for orthogonally protected amino acids surged.[1] In 1976, Sugano and Miyoshi published a convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH).[2][1] This method utilized sodium hydride and benzyl bromide in a one-pot reaction that avoided racemization, cementing the derivative's place in the "Boc/Benzyl" protection strategy (acid-labile N-term / HF-labile side chain).[2][1]

The Pharmacological Pivot (2000s)

In the 21st century, the molecule was repurposed.[1] Researchers identified that O-benzylserine mimics glutamine and leucine structurally enough to bind transporters but not sufficiently to be metabolized, effectively "jamming" the nutrient uptake machinery of cancer cells.

Chemical Properties & Reactivity Profile[1]

The O-benzyl ether moiety provides robust protection for the serine hydroxyl group.[2][1] Its stability profile dictates its use in complex synthesis.[2]

Stability & Deprotection Logic

The benzyl ether is stable to both basic conditions and mild acids (e.g., TFA), making it compatible with Boc chemistry.

Reagent/ConditionStabilityOutcome
TFA (Trifluoroacetic acid) StableN-Boc removal without affecting O-Bzl.[2][1]
Piperidine (20% in DMF) StableFmoc removal without affecting O-Bzl.[2][1]
H₂ / Pd-C (Hydrogenolysis) Labile Clean cleavage to free Serine (-OH).[2][1]
HF (Anhydrous) Labile Standard final cleavage in Boc-SPPS.[2][1]
HBr / Acetic Acid Labile Classical deprotection method.[2]
TfOH (Trifluoromethanesulfonic acid) Labile Strong acid cleavage alternative to HF.[2]

Pharmacological Mechanism: The Glutamine-Leucine Axis[1][2]

The most significant modern application of O-benzylserine (BenSer) is the inhibition of the ASCT2 (SLC1A5) and LAT1 (SLC7A5) transporters.[1]

The Mechanism of Action

Cancer cells often exhibit "glutamine addiction."[3] They use ASCT2 to import glutamine.[2][3] This intracellular glutamine is then used by the LAT1 transporter as an exchange factor to import extracellular Leucine.[3] Leucine is the critical signal that activates mTORC1 , driving cell proliferation.

BenSer acts as a competitive inhibitor:

  • Blocks ASCT2: Prevents Glutamine uptake.[2][3][4][5]

  • Blocks LAT1: Prevents the Glutamine(in)/Leucine(out) exchange.[2][4]

  • Result: Starvation of Leucine

    
     mTORC1 inactivation 
    
    
    Autophagy/Apoptosis.[2]
Pathway Visualization

GExt_GlnExtracellularGlutamineASCT2ASCT2 Transporter(SLC1A5)Ext_Gln->ASCT2ImportExt_LeuExtracellularLeucineLAT1LAT1 Transporter(SLC7A5)Ext_Leu->LAT1InfluxInt_GlnIntracellularGlutamineASCT2->Int_GlnInt_LeuIntracellularLeucineLAT1->Int_LeuInt_Gln->LAT1Efflux (Exchange)mTORC1mTORC1ComplexInt_Leu->mTORC1ActivatesProliferationCell Growth &ProliferationmTORC1->ProliferationBenSerO-Benzylserine(BenSer)BenSer->ASCT2InhibitsBenSer->LAT1Inhibits

Caption: The "Glutamine-Leucine Antiport Cycle" hijacked by cancer cells. BenSer inhibits both entry points, collapsing the mTORC1 signaling cascade.

Technical Protocols

Protocol A: Synthesis of N-Boc-O-Benzyl-L-Serine

Based on the optimized Sugano & Miyoshi method (1976).[2][1]

Objective: Preparation of protected serine for SPPS or pharmacological assay.

Reagents:

  • N-Boc-L-Serine (10.25 g, 50 mmol)[2][1]

  • Sodium Hydride (NaH), 60% dispersion in oil (4.4 g, 110 mmol)

  • Benzyl Bromide (6.0 mL, 50 mmol)

  • Dimethylformamide (DMF), anhydrous (100 mL)[1]

Step-by-Step Workflow:

  • Activation: Cool the DMF solution of N-Boc-L-Serine to 0°C under an inert atmosphere (Ar or N₂).

  • Deprotonation: Add NaH portion-wise.[2] Caution: Hydrogen gas evolution.[2] Stir at 0°C for 30 minutes, then at room temperature for 30 minutes. This forms the dianion (carboxylate and alkoxide).

  • Benzylation: Cool back to 0°C. Add Benzyl Bromide dropwise. The stoichiometry (1 equiv) ensures preferential alkylation of the more nucleophilic alkoxide over the carboxylate (which forms the benzyl ester byproduct if excess is used).[1]

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by TLC (Chloroform/Methanol 9:1).[2]

  • Quench: Pour mixture into ice-water (300 mL). Extract with Ethyl Acetate to remove non-acidic byproducts (e.g., benzyl esters).

  • Isolation: Acidify the aqueous layer to pH 2.5 with cold 1N HCl. Extract the product into Ethyl Acetate.[6]

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethyl Acetate/Hexane.[2]

  • Validation: Expected Yield: ~85%. Melting Point: 79–80°C.[2]

Protocol B: In Vitro ASCT2 Inhibition Assay

Standard validation protocol for BenSer activity.[1]

  • Cell Line: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231).[2][1][4][5]

  • Preparation: Plate cells in 24-well plates (5 × 10⁵ cells/well). Starve in amino acid-free Krebs-Ringer buffer for 30 min.

  • Uptake Phase: Incubate cells with radiolabeled tracer L-[³H]Glutamine (2 μCi/mL) in the presence of increasing concentrations of BenSer (0.1 mM – 10 mM) for 15 minutes at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold PBS to stop transport.

  • Lysis: Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[BenSer]. Calculate IC₅₀ (Typical range: 3–6 mM for ASCT2).[2]

Future Outlook

The O-benzylserine scaffold is currently evolving into "Next-Generation" derivatives.[2][1]

  • Fluorinated Analogs: Introduction of fluorine to the benzyl ring (e.g., O-(4-fluorobenzyl)serine) to increase metabolic stability and binding affinity.[2][1]

  • Prodrugs: Esterification of the carboxyl group to improve cellular permeability, allowing the active free acid to be released intracellularly by esterases.

  • Peptidomimetics: Incorporation of Ser(Bzl) into short peptides to create proteolysis-resistant inhibitors of protein-protein interactions.[2][1]

References

  • Okawa, K. (1956).[7] Studies on Serine Peptides.[2][6][7][8][9] I. Optical Resolution of O-Benzyl-DL-serine and Synthesis of DL-Serine Peptides. Bulletin of the Chemical Society of Japan. Link[2][1]

  • Sugano, H., & Miyoshi, M. (1976).[10] A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine.[2][1][10] The Journal of Organic Chemistry. Link[2][1]

  • Jeon, Y.J., et al. (2018).[5] Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways.[2] BMC Cancer.[2] Link[2][1]

  • Fuchs, B.C., & Bode, B.P. (2005).[11] Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? Seminars in Cancer Biology. Link[2][1]

  • Wünsch, E., & Fürst, G. (1966). Synthese von O-Benzyl-L-serin.[2][1][6][7][9][10][12] Hoppe-Seyler's Zeitschrift für physiologische Chemie.[2][1] Link

Technical Guide: Synthesis and Optimization of L-Serine Benzyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Serine benzyl ester (H-Ser-OBn) serves as a critical "chiral pool" intermediate in the synthesis of complex peptides, peptidomimetics, and unnatural amino acids.[] Its utility lies in the orthogonal protection of the carboxyl group, allowing modification of the amine (


-terminus) or the 

-hydroxyl side chain without compromising the stereochemical integrity of the

-carbon.

This guide details the synthesis of L-serine benzyl ester salts (HCl and p-TsOH), prioritizing protocols that minimize two primary failure modes: racemization (loss of chirality) and


-elimination  (formation of dehydroalanine).[]

Strategic Importance & Chemical Logic[1]

The Challenge of Serine

Unlike hydrophobic amino acids (e.g., Valine, Phenylalanine), Serine possesses a nucleophilic hydroxyl group and an acidic


-proton. This creates a "perfect storm" for side reactions during esterification:
  • 
    -Elimination:  Under basic or strongly thermal conditions, the hydroxyl group can leave, forming an alkene (dehydroalanine).
    
  • Racemization: The electron-withdrawing ester group increases the acidity of the

    
    -proton. If abstracted, the resulting enolate destroys the L-configuration.
    
The Solution: Salt Formation

Free L-serine benzyl ester is unstable; it tends to cyclize to form diketopiperazines or hydrolyze.[] Therefore, it must be isolated and stored as a stable salt, typically Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate/p-TsOH) .[]

Core Synthesis Pathways[2]

Two primary methods dominate the synthesis landscape.[2] The choice depends on available equipment and downstream applications.

Method A: Thionyl Chloride Activation (HCl Salt)
  • Mechanism:

    
     reacts with benzyl alcohol to form an activated alkyl chlorosulfite/chloride species in situ, which drives the esterification.
    
  • Pros: High yield (>90%), simple workup (crystallization).

  • Cons: Generates

    
     and HCl gas (requires scrubbing); exothermic control is critical.
    
Method B: Azeotropic Distillation (Tosylate Salt)
  • Mechanism: Acid-catalyzed Fisher esterification using p-TsOH.[] Water is removed physically to drive the equilibrium (Le Chatelier’s principle).

  • Pros: Scalable; avoids noxious thionyl chloride.[]

  • Cons: Requires high heat (reflux).

  • Modern Adaptation: Historically performed in Benzene (carcinogen). This guide recommends Cyclohexane or Toluene (with strict temp control) to align with Green Chemistry standards while maintaining enantiopurity.

Comparative Data
FeatureMethod A (HCl Salt)Method B (Tosylate Salt)
Reagents

, Benzyl Alcohol
p-TsOH, Benzyl Alcohol, Solvent
Temp Profile

Reflux (

)
Reaction Time 24–48 Hours5–8 Hours
Racemization Risk Low (Low Temp)Moderate (High Temp)
Primary Impurity Unreacted SerineDehydroalanine (if overheated)
Physical Form White Crystalline PowderWhite Needles

Visualizing the Workflow

SynthesisWorkflow cluster_MethodA Method A: Thionyl Chloride cluster_MethodB Method B: Dean-Stark Serine L-Serine (Zwitterion) SOCl2 SOCl2 + BnOH (0°C) Serine->SOCl2 TsOH p-TsOH + BnOH Solvent Reflux Serine->TsOH IntermediateA Activated Complex SOCl2->IntermediateA ProductA H-Ser-OBn · HCl (Precipitate w/ Ether) IntermediateA->ProductA 40°C, 24h WaterRemoval Water Removal (Azeotrope) TsOH->WaterRemoval ProductB H-Ser-OBn · pTsOH (Crystallize) WaterRemoval->ProductB Reflux, 6h

Caption: Dual-pathway workflow for synthesizing L-serine benzyl ester salts. Method A utilizes chemical activation; Method B utilizes physical equilibrium shifting.

Detailed Experimental Protocols

Protocol A: Synthesis of L-Serine Benzyl Ester Hydrochloride

Best for: High enantiomeric excess requirements and small-to-medium scale.[]

Reagents:

  • L-Serine (10.5 g, 100 mmol)[]

  • Benzyl Alcohol (100 mL, excess)

  • Thionyl Chloride (

    
    ) (8.0 mL, 110 mmol)
    
  • Solvents: Anhydrous Ether or MTBE (for precipitation)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a drying tube (

    
    ) and a pressure-equalizing addition funnel. Place in an ice-water bath (
    
    
    
    ).
  • Activation: Add Benzyl Alcohol to the flask. Slowly add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction; maintain temp

    
    .
    
  • Addition: Add L-Serine in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Slowly heat to

    
     and stir for 24 hours. The solution should become clear.
    
  • Isolation: Cool the mixture to room temperature. Pour the solution into 400 mL of cold anhydrous diethyl ether (or MTBE) with vigorous stirring. The product will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from minimal hot methanol/ethanol if necessary.

  • Validation:

    • Melting Point: ~175°C (dec).[3]

    • Optical Rotation:

      
       (
      
      
      
      ,
      
      
      ).[][3]
Protocol B: Synthesis of L-Serine Benzyl Ester p-Toluenesulfonate

Best for: Large scale and avoiding halogenated reagents.[]

Reagents:

  • L-Serine (10.5 g, 100 mmol)[]

  • p-Toluenesulfonic acid monohydrate (20.9 g, 110 mmol)[]

  • Benzyl Alcohol (50 mL)

  • Cyclohexane (150 mL) - Safer alternative to Benzene[]

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add L-Serine, p-TsOH, Benzyl Alcohol, and Cyclohexane.

  • Reflux: Heat the mixture to reflux (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     for cyclohexane azeotrope). Water will begin to collect in the trap.
    
  • Completion: Continue reflux until water generation ceases (approx. 5–6 hours). The solid L-Serine should dissolve completely.[]

  • Isolation: Cool the mixture. Add Ethyl Acetate or Diethyl Ether to induce precipitation.[][4]

  • Purification: Filter the white needles. Wash with cold ether to remove excess benzyl alcohol.[]

  • Validation:

    • Melting Point: 113–118°C.[][4]

Derivative Expansion: N-Protection

Once the ester is formed, N-protection is often the next step.[] The Boc (tert-butyloxycarbonyl) group is standard due to its stability towards catalytic hydrogenolysis (which removes the benzyl ester), allowing orthogonal deprotection.

Reaction:


[]

Critical Control: Use DIEA (Diisopropylethylamine) instead of Triethylamine (TEA) if possible. TEA can occasionally promote racemization via the "azlactone" mechanism if the temperature is not strictly controlled (


).

Mechanism of Racemization & Prevention

Understanding how the molecule breaks is the key to ensuring it doesn't.

Racemization L_Isomer L-Serine Ester (Chiral Center) Enolate Planar Enolate (Chirality Lost) L_Isomer->Enolate Proton Abstraction (-H+) Base Base/Heat Base->Enolate Racemate DL-Mixture (50% L / 50% D) Enolate->Racemate Reprotonation (+H+)

Caption: Racemization pathway via enolization. The ester group increases acidity of the alpha-proton, making it susceptible to base-catalyzed abstraction.

Prevention Strategy:

  • Avoid Strong Bases: During workup, do not use strong bases (NaOH) to neutralize the salt. Use mild buffers (

    
    ) if free-basing is absolutely necessary (though not recommended).[]
    
  • Temperature Control: In Method B, using Cyclohexane (BP

    
    ) instead of Toluene (BP 
    
    
    
    ) significantly reduces thermal racemization risk.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.[] (Foundational text on amino acid esterification).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[]

  • D'Arrigo, P., et al. (2012). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[][4] Tetrahedron: Asymmetry, 23(13), 938-944.[] (Describes the Cyclohexane method).

  • Rios, A., et al. (2008).[5] "Racemization of Serine Residues." Journal of Organic Chemistry. (Mechanistic insights into serine stability).

  • BenchChem. (2025).[2] "L-Serine benzyl ester hydrochloride Physical Properties."

Sources

Physicochemical Characteristics and Handling of Protected Serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Serine Paradox

In the landscape of Solid-Phase Peptide Synthesis (SPPS), Serine (Ser, S) presents a unique "nucleophilic paradox." Its polarity is essential for the solubility and biological function of the final peptide, yet its


-hydroxyl group renders it highly susceptible to side reactions—specifically 

-acylation,

-elimination, and racemization—during the assembly process.

For the drug development professional, choosing the correct protected derivative is not merely a supply chain decision; it is a critical determinant of crude purity and yield. This guide analyzes the physicochemical distinctions between the standard Fmoc-Ser(tBu)-OH , the sterically distinct Fmoc-Ser(Trt)-OH , and the aggregation-disrupting Pseudoproline dipeptides, providing actionable protocols for their application.

Physicochemical Profiling of Protected Serine[1]

The choice of side-chain protection dictates the synthesis strategy. The following table contrasts the three primary derivatives used in Fmoc chemistry.

Table 1: Comparative Physicochemical Characteristics
CharacteristicFmoc-Ser(tBu)-OH Fmoc-Ser(Trt)-OH Fmoc-Ser(ψMe,MePro)-OH
Protecting Group tert-Butyl etherTrityl etherOxazolidine (Pseudoproline)
Acid Lability Moderate (Requires 95% TFA)High (Cleaves with 1% TFA)Moderate (Requires 95% TFA)
Steric Bulk ModerateHigh (Bulky trityl group)High (Fixed ring structure)
Solubility (DMF) High (>0.5 M)High (>0.5 M)Very High (Disrupts aggregation)
Primary Utility Standard SPPSSensitive residues (Trp/Met)"Difficult" / Aggregating sequences
Racemization Risk Low (with standard activation)Low to ModerateLow (Ring constrains

-carbon)
Cleavage Scavengers Standard (Water/TIS)High Scavenging Required*Standard

*Note: The Trityl cation is extremely stable and reactive; if not scavenged efficiently, it will re-alkylate Trp or Cys residues.

The Core Challenge: Reactivity & Side Reactions

The


-hydroxyl group of Serine is an electron-withdrawing group that increases the acidity of the 

-proton, making Serine prone to racemization (conversion of L-Ser to D-Ser). Furthermore, under basic conditions (such as Fmoc removal with piperidine), the hydroxyl group can act as a leaving group, leading to

-elimination.
Visualization: The Serine Degradation Pathway

The following diagram illustrates the mechanistic risks associated with Serine during SPPS.

SerineSideReactions L_Ser L-Serine Residue (Protected) Alpha_Abs Alpha-Proton Abstraction L_Ser->Alpha_Abs High Base Conc. Beta_Elim Beta-Elimination L_Ser->Beta_Elim Strong Base Base Base (Piperidine/DBU) Base->Alpha_Abs Base->Beta_Elim Enolate Enolate Intermediate Alpha_Abs->Enolate Dehydro Dehydroalanine (Reactive Species) Beta_Elim->Dehydro Enolate->L_Ser Reprotonation D_Ser D-Serine (Racemization) Enolate->D_Ser Inversion Adduct Piperidine Adduct (+85 Da) Dehydro->Adduct Michael Addition

Figure 1: Mechanistic pathways for Serine degradation. Note that Dehydroalanine formation is irreversible and leads to permanent sequence deletion or modification.

Advanced Strategy: Pseudoprolines

When synthesizing "difficult sequences" (regions prone to


-sheet formation and aggregation), standard Ser(tBu) often fails, resulting in truncated peptides.
The Mechanism of Action

Pseudoprolines (oxazolidines derived from Ser/Thr) mimic the structure of Proline.[1] They introduce a cis-amide bond preference, creating a "kink" in the peptide backbone.[2]

  • Aggregation Disruption: The kink prevents the formation of inter-chain hydrogen bonds (

    
    -sheets).
    
  • Solvation: This structure allows solvents (DMF/NMP) to penetrate the resin matrix effectively.

  • Reversibility: Upon final cleavage with TFA, the oxazolidine ring hydrolyzes, releasing the native Serine residue and acetone.

Critical Application Note: Pseudoprolines should be inserted every 5–6 residues in hydrophobic blocks to maintain solvation.

Experimental Protocols

Protocol A: Standard Coupling of Fmoc-Ser(tBu)-OH

Objective: Maximize coupling efficiency while minimizing racemization.

  • Reagents:

    • Amino Acid: Fmoc-Ser(tBu)-OH (0.2 M in DMF).[3]

    • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[4] Avoid HOBt if possible, as Oxyma shows lower racemization rates for Ser.

    • Base: Minimal DIEA (only if using onium salts like HATU).

  • Workflow:

    • Pre-activation: Mix Amino Acid and Oxyma (1:1 eq) for 2 minutes. Add DIC (1 eq).

    • Coupling: Add mixture to resin. Agitate for 45–60 minutes at room temperature.

    • Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test.

  • The "No-Preactivation" Rule: For Serine, do not pre-activate with HATU/DIEA for extended periods (>5 mins) before adding to the resin. The activated ester is prone to enantiomerization in the presence of base.

Protocol B: Handling Pseudoprolines (Fmoc-Ser(ψMe,MePro)-OH)

Objective: Coupling sterically hindered dipeptides.

  • Reagents: Use HATU or PyBOP (stronger activation required due to steric hindrance).

  • Coupling:

    • Use a 3-fold excess of the pseudoproline dipeptide.

    • Extend coupling time to 2 hours or use double coupling (2 x 1 hour).

  • Cleavage (Critical Step):

    • Pseudoprolines require water to hydrolyze the ring.

    • Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DODT (if Cys present).

    • Time: Ensure at least 3 hours of cleavage time. Incomplete hydrolysis results in a mass shift of +40 Da (retained isopropylidene).

Troubleshooting & Quality Control

When analyzing crude Serine-containing peptides, look for these specific mass spectral signatures:

Mass ShiftLikely CauseCorrective Action
-18 Da Dehydration (Dehydroalanine)Reduce base concentration during Fmoc removal; lower temperature.
+40 Da Incomplete Pseudoproline HydrolysisExtend TFA cleavage time; ensure water content in cocktail is >2%.
+56 Da t-Butyl Adduct (on Trp/Cys)Increase scavenger (TIS/DODT) load; use Ser(Trt) instead of Ser(tBu).
Same Mass Racemization (D-Ser)Use C18 Chiral HPLC or Marfey’s Reagent analysis. Switch to DIC/Oxyma activation.
Visualization: Synthesis Workflow Decision Tree

SerineWorkflow Start Select Serine Derivative CheckSeq Sequence Analysis: Is it >15 AA or Hydrophobic? Start->CheckSeq Standard Use Fmoc-Ser(tBu)-OH CheckSeq->Standard No (Simple) Pseudo Use Fmoc-Ser(ψMe,MePro)-OH CheckSeq->Pseudo Yes (Difficult) CheckSens Contains Trp/Met? Standard->CheckSens CheckSens->Standard No Trityl Use Fmoc-Ser(Trt)-OH CheckSens->Trityl Yes (Prevent Adducts)

Figure 2: Decision matrix for selecting the appropriate protected Serine derivative based on peptide sequence complexity.

References

  • Mutter, M., et al. (1995).[5] Pseudoprolines in Peptide Synthesis. Tetrahedron Letters. (Contextualized via general search results on pseudoproline mechanisms).

  • Fujii, N., et al. (2013). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. NIH PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Use of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-benzyl 2-amino-3-(benzyloxy)propanoate, abbreviated as H-Ser(Bzl)-OBzl , is a specialized serine building block characterized by "full benzylation" of the side chain and C-terminus. Unlike standard Fmoc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH used in Solid Phase Peptide Synthesis (SPPS), this molecule is primarily utilized in Solution Phase Peptide Synthesis and Convergent Fragment Condensation .

Its core strategic value lies in its orthogonality to acid-labile protecting groups (like Boc or Trt) and its ability to undergo global deprotection via neutral catalytic hydrogenation . This makes it an indispensable tool for synthesizing acid-sensitive peptide sequences or cyclic peptides where harsh acid cleavage (HF or high-concentration TFA) must be avoided.

Strategic Rationale & Chemical Logic

The "Global Hydrogenolysis" Strategy

In standard peptide synthesis, the final deprotection often requires TFA (Fmoc chemistry) or HF (Boc chemistry). H-Ser(Bzl)-OBzl allows for a milder alternative. By placing this residue at the C-terminus, a researcher can assemble a peptide using acid-labile N-terminal protection (e.g., Boc) and remove the N-terminal group selectively with mild acid (TFA), leaving the C-terminal and side-chain benzyl groups intact.

Once the full sequence is assembled, the final step utilizes Catalytic Hydrogenation (


) . This simultaneously removes the benzyl ester (C-term protection) and the benzyl ether (side-chain protection) under neutral conditions, yielding the free peptide without exposure to scavengers or strong acids.
Critical Handling Parameters
  • Salt Form: The compound is typically supplied as the Hydrochloride salt (HCl). It must be neutralized in situ to release the free amine nucleophile.

  • Racemization Risk: Serine derivatives are prone to

    
    -elimination (forming dehydroalanine) and subsequent racemization if exposed to strong bases. N-Methylmorpholine (NMM)  is preferred over DIPEA for neutralization due to its lower basicity and steric properties.
    

Experimental Protocols

Protocol A: C-Terminal Coupling (Fragment Assembly)

Objective: Couple an N-protected amino acid (e.g., Boc-Xaa-OH) to H-Ser(Bzl)-OBzl.HCl.

Reagents:

  • Amine: H-Ser(Bzl)-OBzl.HCl (1.0 eq)

  • Carboxyl: Boc-Xaa-OH (1.1 eq)

  • Coupling Agents: EDC.HCl (1.1 eq) and HOBt (1.1 eq) (or HOAt for difficult couplings)

  • Base: N-Methylmorpholine (NMM) (2.0 - 2.2 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve H-Ser(Bzl)-OBzl.HCl in minimal anhydrous DMF/DCM.

  • Neutralization: Cool the solution to 0°C. Add NMM dropwise. Verify pH is ~7-8 (damp litmus paper). Note: Do not overshoot pH > 8 to prevent racemization.

  • Activation: In a separate vessel, dissolve Boc-Xaa-OH and HOBt in DMF. Add EDC.HCl and stir at 0°C for 10-15 minutes to form the active ester.

  • Coupling: Transfer the activated carboxyl component into the neutralized serine solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 4-12 hours (monitor via TLC or HPLC).

  • Workup:

    • Evaporate DMF under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).[1][2]

    • Wash Sequence:

      • 5% Citric Acid or KHSO4 (removes unreacted amine/base).

      • Water.[3]

      • 5% NaHCO3 (removes unreacted acid/HOBt).

      • Brine (Sat. NaCl).

    • Dry over MgSO4, filter, and concentrate.[4]

Protocol B: Global Deprotection (Catalytic Hydrogenation)

Objective: Remove C-terminal Benzyl ester and Side-chain Benzyl ether simultaneously.

Reagents:

  • Substrate: Protected Peptide-Ser(Bzl)-OBzl

  • Catalyst: 10% Pd/C (10-20% by weight of substrate)

  • Solvent: Methanol (MeOH) or MeOH/Acetic Acid (9:1)

  • Hydrogen Source:

    
     gas (balloon) or Ammonium Formate (Transfer Hydrogenation)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the peptide in MeOH. If solubility is poor, add small amounts of AcOH or DMF.

    • Expert Tip: Adding 1-5% Acetic Acid prevents the free amine formed during reaction from poisoning the catalyst.

  • Inerting: Flush the reaction flask with Nitrogen (

    
    ) to remove oxygen.
    
  • Catalyst Addition: Carefully add Pd/C catalyst. Caution: Pd/C can ignite methanol vapors; add under N2 flow.

  • Hydrogenation:

    • Method A (Balloon): Purge flask with

      
       gas x3. Leave under 
      
      
      
      balloon pressure.
    • Method B (Transfer): Add Ammonium Formate (5-10 eq) and reflux gently.

  • Monitoring: Monitor by HPLC. The reaction is complete when the benzyl peaks disappear.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Evaporate solvent. Lyophilize from water/acetonitrile to obtain the final peptide.

Visualizing the Workflow

Diagram 1: The Orthogonal Protection Strategy

This diagram illustrates how H-Ser(Bzl)-OBzl fits into a Boc-chemistry workflow, highlighting the final "clean" deprotection step.

PeptideWorkflow Substrate H-Ser(Bzl)-OBzl (HCl Salt) Coupling Coupling Reaction (Boc-AA-OH + EDC/HOBt + NMM) Substrate->Coupling Neutralization Intermediate Boc-AA-Ser(Bzl)-OBzl (Fully Protected Dipeptide) Coupling->Intermediate ChainElongation Chain Elongation (TFA Deprotection -> Coupling Cycles) Intermediate->ChainElongation Selective Boc Removal FinalProtected H-Peptide-Ser(Bzl)-OBzl ChainElongation->FinalProtected Hydrogenation Global Deprotection (H2, Pd/C, MeOH) FinalProtected->Hydrogenation Simultaneous Cleavage FinalProduct H-Peptide-Ser-OH (Native Peptide) Hydrogenation->FinalProduct - Toluene - H2O

Caption: Workflow demonstrating the use of H-Ser(Bzl)-OBzl as a C-terminal anchor in solution-phase synthesis.

Quantitative Data & Troubleshooting

Solubility Profile
SolventSolubility (25°C)Application Note
Water SolubleGood for extraction/workup; not for coupling.
DCM HighPreferred for coupling (minimizes racemization).
DMF HighUse if peptide chain length causes aggregation.
Ethyl Acetate ModerateExcellent for workup/washing phases.
Hexane/Ether InsolubleUsed for precipitation/crystallization.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Racemization (D-Ser detected)Base was too strong or excess used.Switch from DIPEA to NMM or Collidine.[5] Ensure pH

7.5 during coupling. Add HOBt/HOAt.
Slow Hydrogenation Catalyst poisoning (S-containing amino acids) or aggregation.Increase catalyst loading (up to 50% w/w). Use fresh Pd/C. Add Acetic Acid (10% v/v) to solvent.
Diketopiperazine (DKP) Formation Occurs during deprotection of dipeptide esters.Avoid storing the free amine dipeptide ester. Proceed immediately to the next coupling after N-terminal deprotection.
Incomplete Coupling HCl salt not fully neutralized.Verify pH of the reaction mixture before adding the activated ester.

References

  • ChemicalBook. (2025). H-Ser(Bzl)-OBzl HCl Properties and Solubility Data. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Bieg, T., & Szeja, W. (1985).[6] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Retrieved from

  • Carpino, L. A. (1993). Racemization in Peptide Synthesis. Journal of the American Chemical Society.
  • MedChemExpress. (2024). Product Data: (S)-Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved from

Sources

Optimized Peptide Coupling Strategies for (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PEP-2026-SBZ

Executive Summary

This guide details the protocols for the solution-phase coupling of (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as H-Ser(Bzl)-OBzl ) with N-protected amino acids.

This specific building block is critical in convergent peptide synthesis where the C-terminus and the Serine side chain require simultaneous protection that is stable to acid (TFA/HCl) but removable via hydrogenolysis (


) or strong acid (HF). Due to the steric bulk of the O-benzyl group and the propensity of Serine derivatives to undergo 

-elimination or racemization under basic conditions, specific handling protocols are required to ensure high chiral integrity and yield.

Strategic Analysis & Chemical Logic

The Chemical Entity[1][2][3][4]
  • Common Name: H-Ser(Bzl)-OBzl (often supplied as the Hydrochloride or Tosylate salt).

  • Role: Nucleophile (Amine Component).

  • Key Challenges:

    • Salt Neutralization: The amine is protonated (

      
      ). It must be neutralized in situ to act as a nucleophile, but excess base can trigger racemization of the activated coupling partner or 
      
      
      
      -elimination of the benzyl ether.
    • Steric Hindrance: The

      
      -carbon carries a bulky benzyloxy group, which can retard the rate of nucleophilic attack compared to Glycine or Alanine.
      
    • Solubility: The double benzyl protection renders the molecule highly lipophilic, necessitating organic solvents like DMF, DCM, or NMP.

Selection of Coupling Reagents

The choice of coupling reagent depends on the steric demand of the carboxylic acid partner (the N-protected AA).

Reagent ClassReagentRecommended UseMechanism Note
Carbodiimide EDC.HCl / HOBt Standard Couplings. Best for minimizing racemization and simplifying workup (water-soluble urea byproduct).Forms an active OBt ester intermediate.[1] Slower but safer.
Uronium HATU / HOAt Difficult/Hindered Couplings. Use when the partner AA is Val, Ile, or Pro.Extremely fast. Requires strict control of base equivalents to prevent racemization.
Phosphonium PyBOP Alternative to HATU. Useful if guanidinylation (a risk with HATU) is observed.

Mechanism of Action

The coupling reaction proceeds via the activation of the incoming N-protected amino acid (PG-AA-OH), followed by the nucleophilic attack of the free amine of H-Ser(Bzl)-OBzl.

CouplingMechanism cluster_0 In Situ Reaction Pot Start Incoming AA (PG-AA-OH) ActiveEster Activated Ester (O-Acyl Urea or OBt/OAt) Start->ActiveEster Activation Activator Coupling Reagent (EDC or HATU) Activator->ActiveEster Product Dipeptide PG-AA-Ser(Bzl)-OBzl ActiveEster->Product Amide Bond Formation SerineSalt H-Ser(Bzl)-OBzl (HCl Salt) FreeAmine Free Amine (Nucleophile) SerineSalt->FreeAmine Neutralization Base Base (DIPEA/NMM) Base->FreeAmine FreeAmine->Product Nucleophilic Attack

Figure 1: Convergent pathway for the activation of the carboxyl component and neutralization of the serine amine salt.

Experimental Protocols

Protocol A: Standard EDC/HOBt Coupling (High Purity)

Recommended for standard amino acids (Ala, Gly, Phe, Leu) where minimizing racemization is the priority.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)[2]

  • H-Ser(Bzl)-OBzl[3]·HCl (1.0 – 1.1 equiv)

  • EDC[4][5][6]·HCl (1.1 equiv)

  • HOBt (anhydrous) (1.1 equiv)[3]

  • N-Methylmorpholine (NMM) (2.0 – 2.2 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid and HOBt in DCM (concentration ~0.1 M).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl. Stir for 15 minutes to generate the active OBt ester.

  • Neutralization: In a separate vial, dissolve H-Ser(Bzl)-OBzl·HCl in a minimal amount of DMF/DCM. Add NMM (exactly 1.0 equiv relative to the Serine salt) to neutralize it.

  • Coupling: Add the neutralized Serine solution to the activated acid mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (or HPLC).

  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with: 1M KHSO₄ (removes unreacted amine/EDC), Saturated NaHCO₃ (removes unreacted acid/HOBt), and Brine.

    • Dry over MgSO₄, filter, and concentrate.

Why this works: EDC/HOBt activation is "gentle." The intermediate active ester is reactive enough to couple but stable enough to resist oxazolone formation (racemization). NMM is a weaker base than DIPEA, reducing the risk of base-catalyzed side reactions.

Protocol B: HATU/DIPEA Coupling (High Efficiency)

Recommended for sterically hindered amino acids (Val, Ile, Thr) or when Protocol A yields are low.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)[2]

  • H-Ser(Bzl)-OBzl[3]·HCl (1.0 equiv)

  • HATU (1.0 – 1.1 equiv)[3]

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous).

Procedure:

  • Preparation: Dissolve the N-protected amino acid and HATU in anhydrous DMF.

  • Activation & Coupling (One Pot): Immediately add the H-Ser(Bzl)-OBzl·HCl salt to the mixture.

  • Base Addition: Cool to 0°C. Add DIPEA dropwise.

    • Critical Note: You need enough DIPEA to neutralize the Serine HCl salt (1 equiv) AND the carboxylic acid (1 equiv) to drive the reaction. Total DIPEA should be ~2.2 to 3.0 equiv. Do not exceed pH 8.

  • Reaction: Stir at 0°C for 30 minutes, then room temperature for 2 hours. HATU couplings are typically very fast.

  • Workup:

    • Dilute with Ethyl Acetate (DMF is difficult to remove from DCM).

    • Wash extensively with water/brine to remove DMF.

    • Perform standard acid/base washes as in Protocol A.

Why this works: HATU generates an OAt-active ester, which utilizes the neighboring group effect of the pyridine nitrogen to accelerate coupling by orders of magnitude. This overcomes the steric hindrance of the O-benzyl group on the Serine.

Quality Control & Troubleshooting

Analytical Validation
  • TLC: The double benzyl protection makes the product UV active. Use UV (254 nm) and Ninhydrin (stains free amines; product should be negative).

  • HPLC: Use a C18 column with a water/acetonitrile gradient. The product will be significantly more hydrophobic (eluting later) than the starting materials.

  • NMR: Look for the characteristic benzylic protons:

    • 
       (Ester): Singlet/AB quartet ~5.1 ppm.
      
    • 
       (Ether): Singlet/AB quartet ~4.5 ppm.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Racemization of Partner AA Excess base or over-activation.Switch from HATU to EDC/HOBt. Use Collidine instead of DIPEA (weaker base). Keep temp at 0°C longer.
Low Yield Steric hindrance of O-Bzl.Switch to HATU. Increase concentration (0.2 M). Ensure solvents are anhydrous.

-Elimination
Base is too strong/concentrated.Avoid strong bases. Do not heat the reaction. Use NMM instead of DIPEA.
Gelation/Precipitation Peptide aggregation.Add chaotropic salts (LiCl) or use NMP as solvent.

Workflow Visualization

Workflow Start Start: H-Ser(Bzl)-OBzl (HCl Salt) Prep Dissolve in DMF/DCM Start->Prep Check Check Partner AA Sterics Prep->Check PathA Standard (Ala, Phe, Gly) Use EDC/HOBt Check->PathA Low Sterics PathB Hindered (Val, Ile) Use HATU/DIPEA Check->PathB High Sterics React Reaction 0°C -> RT, 2-4 hrs PathA->React PathB->React Workup Workup Dilute EtOAc, Wash Acid/Base React->Workup Purify Purification Flash Column / Recrystallization Workup->Purify Final Final Product PG-AA-Ser(Bzl)-OBzl Purify->Final

Figure 2: Decision tree for selecting the optimal coupling protocol based on the steric profile of the amino acid partner.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004).[4] Recent development of peptide coupling reagents in organic synthesis.[4][1][7] Tetrahedron, 60(11), 2447-2467. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[8][9] Chemical Reviews, 109(6), 2455-2504. (Details on Bzl stability and removal). Link

  • PubChem Compound Summary. (2024). Benzyl 2-amino-3-(benzyloxy)propanoate.[3] National Center for Biotechnology Information.Link

Sources

Deprotection of benzyl groups in serine derivatives

Application Note: Strategic Deprotection of -Benzyl Serine Derivatives

Abstract

The benzyl (Bn) ether is a cornerstone protecting group for the serine hydroxyl moiety due to its robustness against both acidic (TFA, HCl) and basic (piperidine, hydroxide) conditions. However, the deprotection of



racemization

-elimination

Strategic Overview & Mechanism

Serine derivatives possess a "push-pull" electronic structure that complicates deprotection. The

  • The Challenge: Under strong basic conditions or thermal stress, the

    
    -proton becomes acidic. Deprotonation leads to the elimination of the benzyloxy group, collapsing the structure into Dehydroalanine (Dha) .
    
  • The Solution: Protocols must avoid high temperatures and strong bases.[1] Catalytic hydrogenolysis is the "Gold Standard" for its mildness, while Lewis Acid-mediated cleavage is reserved for complex substrates resistant to hydrogenation.

Decision Matrix: Method Selection
  • Scenario A: Substrate has no other reducible groups (alkenes, alkynes, nitro, Cbz).

    
    Method 1 (Hydrogenolysis). 
    
  • Scenario B: Substrate contains alkenes/alkynes that must be preserved.

    
    Method 2 (Lewis Acid - BBr
    
    
    ).
  • Scenario C: Substrate is a complex peptide with multiple benzyl-type groups (Cbz, Bzl).

    
    Method 1 (Global Deprotection) or HF/TFMSA (Solid Phase). 
    

Method 1: Catalytic Hydrogenolysis (Pd/C)

The Gold Standard for optical purity and yield.

Principle

Palladium on Carbon (Pd/C) adsorbs hydrogen gas, facilitating the cleavage of the benzylic C-O bond. The reaction produces toluene as the sole byproduct, ensuring a clean workup.

Materials
  • Catalyst: 10% Pd/C (Degussa type E101 is recommended for high activity).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2] Note: Acetic acid (AcOH) is often added to protonate the amine.

  • Hydrogen Source: H

    
     gas (balloon or Parr shaker).
    
Protocol
  • Preparation: Dissolve the

    
    -benzyl serine derivative (1.0 equiv) in MeOH (0.1 M concentration).
    
  • Acidification (Critical): If the substrate contains a free amine, add 1.1 equiv of Glacial Acetic Acid or HCl.

    • Reasoning: Free amines bind strongly to the Pd surface, poisoning the catalyst. Protonated amines (

      
      ) do not bind, allowing the turnover frequency to remain high.
      
  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10% Pd/C (10-20 wt% relative to substrate).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible, or add under strict inert flow.

  • Hydrogenation: Purge the vessel with H

    
     three times. Stir vigorously under H
    
    
    atmosphere (1 atm balloon is usually sufficient; 40-50 psi for stubborn cases) at Room Temperature .
  • Monitoring: Monitor via TLC or LC-MS. Reaction typically completes in 2–12 hours.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH. Concentrate the filtrate.

    • Note: If AcOH was used, the product will be an acetate salt. Lyophilization is recommended to remove excess AcOH.

Method 2: Lewis Acid-Mediated Cleavage (BBr )

Reserved for substrates incompatible with hydrogenation (e.g., containing alkenes).

Principle

Boron tribromide (BBr


Protocol

Caution: BBr

  • Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry Ice/Acetone bath) under Argon.

  • Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) (0.1 M).

  • Addition: Add BBr

    
     (1.0 M in DCM, 2–3 equiv) dropwise over 10 minutes.
    
    • Temperature Control: Do not allow the temperature to rise above -78°C during addition.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C (Ice bath).

    • Stop Point: Do not warm to Room Temperature unless necessary; higher temps increase the risk of racemization at the

      
      -center.
      
  • Quenching: Cool back to -78°C. Quench by slow addition of MeOH (exothermic!).

  • Workup: Concentrate the solution. Repeat the MeOH addition/concentration cycle 3 times to remove borate esters as volatile trimethyl borate.

Comparative Analysis of Methods

FeatureCatalytic Hydrogenolysis (Pd/C)Lewis Acid (BBr

)
Dissolving Metal (Birch)
Selectivity Cleaves Bn, Cbz, Bzl esters. Leaves Boc, Fmoc, Alkenes intact (mostly).Cleaves Bn, Boc, Z. Leaves Fmoc intact (usually).Cleaves Bn, Cbz. Reduces aromatics.[3]
Risk of Racemization Very LowModerate (Temp dependent)Low
Risk of Elimination NegligibleModerateLow
Operational Difficulty Low (Standard filtration)High (Moisture sensitive)High (Liquid NH

handling)
Yield >90%70–85%80–90%

Critical Mechanism: The -Elimination Pathway

Understanding why reactions fail is as important as the protocol itself. In Serine derivatives, the

BetaEliminationStartO-Benzyl Serine(Protected)BaseBase/Heat(Trigger)Start->BaseAlpha-ProtonAbstractionIntermediateEnolate Intermediate(Planar C-alpha)Base->IntermediateDeprotonationEliminationLoss of BnO-Intermediate->EliminationE1cB MechanismProductDehydroalanine(Dead End/Byproduct)Elimination->ProductDouble Bond Formation

Caption: The

Experimental Workflow Visualization

HydrogenolysisWorkflowSubstrateStart: O-Bn Serine DerivativeSolventPrepDissolve in MeOHAdd 1.1 eq AcOH (if amine free)Substrate->SolventPrepCatAddAdd 10% Pd/C(Under Argon)SolventPrep->CatAddReactionHydrogenate (H2 Balloon)RT, 4-12 HoursCatAdd->ReactionCheckTLC/LC-MS CheckReaction->CheckCheck->ReactionIncompleteFilterFilter via Celite(Remove Pd)Check->FilterCompleteFinishConcentrate & LyophilizeYield: Serine-OHFilter->Finish

Caption: Step-by-step workflow for the catalytic hydrogenolysis of O-benzyl serine derivatives.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M.[2] John Wiley & Sons, 2014 . (The definitive comprehensive resource for protective group stability and cleavage).

  • Catalytic Transfer Hydrogenation. Bieg, T.; Szeja, W. Synthesis, 1985 , 1985(1), 76-77.[4] (Describes the use of transfer hydrogenation for benzyl ether cleavage).

  • Boron Tribromide Cleavage. McOmie, J. F. W.; Watts, M. L.; West, D. E. Tetrahedron, 1968 , 24(5), 2289-2292. (Foundational paper on BBr3 demethylation/debenzylation).

  • Beta-Elimination in Serine Derivatives. Attard, T. J.; O'Brien-Simpson, N. M.; Reynolds, E. C.[5] Int. J. Pept.[5] Res. Ther., 2009 , 15, 69–79.[5] (Discusses suppression of elimination during deprotection).

  • Racemization Mechanisms. Kovacs, J. The Peptides: Analysis, Synthesis, Biology, Vol 2. Academic Press, 1980 . (Classic text covering racemization risks in amino acid chemistry).[6][7][8]

Application Note: Orthogonal Protection Strategy for Serine Using Boc and Benzyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Rationale

The hydroxyl group of serine (Ser) presents a unique challenge in peptide synthesis due to its nucleophilicity and susceptibility to


-elimination (dehydration to dehydroalanine). While the Fmoc/tBu strategy is dominant in modern solid-phase peptide synthesis (SPPS), the Boc/Benzyl (Boc/Bn)  strategy remains vital for solution-phase synthesis and specific SPPS applications where base-sensitive motifs are present.

This Application Note details the orthogonal relationship between the tert-butyloxycarbonyl (Boc) group (acid-labile) and the Benzyl (Bn) ether (hydrogenolysis-labile). This pairing allows for the selective manipulation of the N-terminus without affecting the side-chain protection, a critical requirement for convergent peptide synthesis and the prevention of O-to-N acyl migration.

The Orthogonality Matrix

The core of this strategy lies in the non-overlapping deprotection conditions.

Orthogonality Substrate Boc-Ser(Bn)-OH ProductA H-Ser(Bn)-OH (N-term Free) Substrate->ProductA 50% TFA/DCM (Acidolysis) ProductB Boc-Ser-OH (Side-chain Free) Substrate->ProductB H2 / Pd-C (Hydrogenolysis)

Figure 1: Orthogonal deprotection pathways for Boc-Ser(Bn)-OH. The blue node represents the fully protected species. Green indicates N-terminal deprotection; Red indicates side-chain deprotection.

Mechanism of Action

Understanding the chemical causality behind these steps is essential for troubleshooting.

Boc Deprotection (Acidolysis)

The removal of the Boc group is driven by the protonation of the carbamate carbonyl oxygen, followed by an


-like elimination.
  • Protonation: TFA protonates the carbonyl oxygen.[1][2]

  • Cleavage: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1][2]

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to yield the free amine.[1]
    
  • Scavenging: The generated tert-butyl cation is highly electrophilic. In the presence of nucleophilic side chains (e.g., Trp, Met, Tyr), scavengers such as triisopropylsilane (TIPS) or water are required to prevent alkylation.

Benzyl Deprotection (Hydrogenolysis)

The Benzyl ether is stable to TFA but is cleaved via catalytic hydrogenolysis.

  • Adsorption: The aromatic ring coordinates to the Palladium surface.

  • Insertion: Oxidative insertion of the metal into the benzylic C-O bond.

  • Reduction: Hydrogen transfer cleaves the bond, releasing toluene and regenerating the hydroxyl group.

Protocol: Synthesis of Boc-Ser(Bn)-OH (The Copper Complex Route)

While Boc-Ser(Bn)-OH is commercially available, the Copper(II) Complex Method is the gold standard for laboratory-scale synthesis. It utilizes the chelation of copper to the


-amine and carboxylate to mask these groups, leaving the side-chain hydroxyl exclusively available for benzylation.
Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
  • L-Serine[3]

  • Basic Copper Carbonate (

    
    ) or Copper Sulfate (
    
    
    
    )[4]
  • Benzyl Chloride (

    
    ) or Benzyl Bromide (
    
    
    
    )
  • Di-tert-butyl dicarbonate (

    
    )[2]
    
  • EDTA (for decomplexation)

Workflow Diagram

CopperRoute Step1 1. Chelation L-Ser + Cu(II) -> [Cu(Ser)2] Step2 2. Benzylation [Cu(Ser)2] + BnCl/Base -> [Cu(Ser(Bn))2] Step1->Step2 Selective Side-chain Activation Step3 3. Decomplexation EDTA / Water -> H-Ser(Bn)-OH Step2->Step3 Metal Removal Step4 4. Boc Protection Boc2O / NaHCO3 -> Boc-Ser(Bn)-OH Step3->Step4 N-term Protection

Figure 2: The Copper Chelation pathway ensures regioselective benzylation of the side chain without affecting the alpha-amine.

Step-by-Step Procedure
  • Copper Complex Formation:

    • Dissolve L-Serine (10 g, 95 mmol) in water (100 mL).

    • Add Basic Copper Carbonate (12 g) and boil under reflux for 30 minutes. The solution will turn deep blue.

    • Filter the hot solution to remove unreacted copper salts. Cool the filtrate to obtain the copper complex.

  • Benzylation (The Critical Step):

    • Dissolve the copper complex in a water/acetone mixture (solvent ratio is critical for solubility).

    • Add Benzyl Chloride (1.2 eq) and maintain pH ~9-10 using 2N NaOH.

    • Expert Note: The copper chelate protects the

      
      -amine and carboxylate from benzylation, directing the reaction solely to the 
      
      
      
      -hydroxyl.
  • Decomplexation:

    • Treat the benzylated copper complex with EDTA disodium salt or

      
       (traditional but hazardous) / Thioacetamide.
      
    • The solution will lose its blue color as Copper-EDTA forms.

    • Precipitate the free amino acid H-Ser(Bn)-OH by adjusting pH to the isoelectric point (~5.5).

  • Boc Protection:

    • Resuspend H-Ser(Bn)-OH in 1:1 Dioxane/Water.

    • Add

      
       (2 eq) followed by 
      
      
      
      (1.1 eq).[4]
    • Stir at room temperature for 12 hours.

    • Acidify with dilute

      
       and extract into Ethyl Acetate.
      

Protocol: Selective Deprotection

Method A: N-Terminal Deprotection (Boc Removal)

Objective: Expose the amine for peptide coupling while retaining the benzyl ether.

  • Preparation: Dissolve the protected peptide (0.1 mmol) in DCM (1 mL).

  • Acidolysis: Add an equal volume of TFA (1 mL).

    • Optional: Add 2.5%

      
       or TIPS if the peptide contains Trp/Met to scavenge t-butyl cations.
      
  • Reaction: Stir at Room Temperature for 30 minutes. Monitor by TLC or HPLC.

  • Work-up:

    • Evaporate TFA under a stream of nitrogen.

    • Ether Precipitation: Add cold diethyl ether to precipitate the peptide trifluoroacetate salt.

    • Centrifuge and wash the pellet 3x with ether to remove residual TFA and organic byproducts.

Method B: Side-Chain Deprotection (Benzyl Removal)

Objective: Remove the benzyl group to restore the free hydroxyl.

  • Preparation: Dissolve the peptide in Methanol or Ethyl Acetate (or a mix).

  • Catalyst Addition: Add 10% Pd-C (10-20% by weight of the substrate).

    • Safety: Add the catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Bubble

      
       gas through the solution (balloon pressure is usually sufficient) for 2–12 hours.
      
    • Alternative: Use Ammonium Formate as a hydrogen donor (Catalytic Transfer Hydrogenation) for faster kinetics.

  • Work-up: Filter through a Celite pad to remove the catalyst. Evaporate solvent.[1][5]

Data Summary and Troubleshooting

Comparative Stability Table
Reagent/ConditionBoc Group StabilityBenzyl Ether StabilityNotes
50% TFA / DCM Labile (

min)
Stable Standard N-term deprotection.
H2 / Pd-C Stable Labile Standard side-chain removal.
Piperidine (20%) Stable Stable Orthogonal to Fmoc removal conditions.
HF (Anhydrous) Labile Labile Global deprotection (Boc-SPPS).
NaOH (1M) Stable Stable Risk of

-elimination in Ser(Bn).
Critical Troubleshooting: -Elimination

The most significant risk when working with Serine is


-elimination.
  • Symptom: Appearance of a double bond peak in NMR or mass shift of -18 Da (loss of water) or -108 Da (loss of BnOH).

  • Cause: Strong bases (e.g., during alkylation or Fmoc removal) abstract the

    
    -proton.
    
  • Prevention:

    • Avoid strong bases like NaH when the amine is acylated.

    • The Boc/Bn strategy is superior to Fmoc here because it avoids the repetitive piperidine exposure used in Fmoc cycles.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[6] Amino Acid-Protecting Groups.[5][7][8][9] Chemical Reviews, 109(6), 2455–2504. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[7][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Coy, D. H., et al. (1973). Solid-phase synthesis of luteinizing hormone-releasing hormone and its analogues. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) with O-benzyl Serine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of Boc-Ser(Bzl)-OH (N-alpha-t-Butyloxycarbonyl-O-benzyl-L-serine) into Solid-Phase Peptide Synthesis (SPPS). While modern peptide chemistry often defaults to Fmoc/tBu strategies, the Boc/Bzl strategy remains the gold standard for synthesizing difficult sequences, thioesters for Native Chemical Ligation (NCL), and aggregation-prone peptides.

The O-benzyl (Bzl) group on serine provides robust side-chain protection that is stable to the repetitive trifluoroacetic acid (TFA) treatments used to remove the N-terminal Boc group. However, its removal requires anhydrous Hydrogen Fluoride (HF), necessitating strict adherence to safety and scavenger protocols to prevent benzyl carbocation-induced alkylation of sensitive residues (Trp, Tyr, Met).[1] This note addresses the specific challenges of Ser(Bzl), including


-elimination and racemization, providing a self-validating protocol for high-purity synthesis.

Chemical Basis & Orthogonality[3][4]

The Boc/Bzl Strategy

The utility of Ser(Bzl) relies on differential acid lability .

  • N-terminal Protection (Boc): Labile to moderate acid (50% TFA/DCM).[2]

  • Side-chain Protection (Bzl): Stable to TFA; requires strong acid (HF or TFMSA) for removal.[2]

This "semi-orthogonal" system allows the peptide chain to grow without losing side-chain protection. In contrast, Fmoc strategies typically use Ser(tBu), which is removed by TFA. Using Ser(Bzl) in Fmoc chemistry is rare and usually reserved for peptides where the side chain must remain protected after cleavage (e.g., for post-synthetic modifications).

Mechanism of Stability

The benzyl ether linkage on serine is electronically more stable than the tert-butyl ether. The primary carbocation formed from benzyl cleavage is less stable than the tertiary carbocation from tert-butyl, requiring the high acidity and protonating power of liquid HF (


) to effect cleavage via an 

mechanism.

Critical Challenges & Mechanistic Insights

-Elimination (The "Base" Problem)

The most critical risk when using Ser(Bzl) is base-catalyzed


-elimination of the benzyl ether, converting Serine into Dehydroalanine (Dha) .
  • Cause: Prolonged exposure to tertiary amines (DIEA, TEA) during the neutralization step after TFA deprotection.

  • Consequence: The Dha residue destroys the peptide's biological activity and can lead to chain fragmentation.

  • Mitigation: Use "Flow Washing" for neutralization (see Protocol 1) to minimize contact time between the free amine and the base.

Racemization

Serine derivatives are prone to racemization during activation because the electronegative oxygen on the beta-carbon facilitates proton abstraction at the alpha-carbon.

  • Mitigation: Avoid strong bases during coupling. Use DIC/HOBt (carbodiimide/benzotriazole) activation for Ser(Bzl) rather than uronium salts (HBTU/HATU) if racemization is detected.

Visualized Workflows

Boc-SPPS Cycle with Ser(Bzl)

The following diagram illustrates the standard cycle, highlighting the critical neutralization step where Ser(Bzl) is most vulnerable.

Boc_SPPS_Cycle cluster_risk Risk Zone: Beta-Elimination Start Resin-Peptide-NH-Boc Deprotect 1. Deprotection (50% TFA in DCM) Removes Boc Group Start->Deprotect Wash1 2. Wash (DCM x 3) Deprotect->Wash1 Neutralize 3. Neutralization (5% DIEA in DCM) CRITICAL: Minimized Time Wash1->Neutralize Resin-NH3+ TFA- Wash2 4. Wash (DCM/DMF) Neutralize->Wash2 Resin-NH2 (Free Amine) Couple 5. Coupling (Boc-Ser(Bzl)-OH + Activator) Wash2->Couple Check 6. QC: Ninhydrin Test Couple->Check Check->Start Pass (Blue -> Colorless)

Caption: Standard Boc-SPPS cycle. The yellow node marks the neutralization step where Ser(Bzl) instability is highest.

Beta-Elimination Mechanism

Understanding the side reaction is vital for prevention.

Beta_Elimination Step1 Ser(Bzl) Residue (Alpha-proton acidic) Transition Enolate Intermediate Step1->Transition Proton Abstraction Base Base (DIEA/TEA) Base->Transition Product Dehydroalanine (Dha) + Benzyl Alcohol Transition->Product Elimination of OBzl

Caption: Base-catalyzed elimination of the benzyl side chain yielding Dehydroalanine.

Experimental Protocols

Protocol 1: Coupling Boc-Ser(Bzl)-OH

Objective: Incorporate Ser(Bzl) with minimal racemization.[3]

Reagents:

  • Boc-Ser(Bzl)-OH (3.0 eq relative to resin loading)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[4]

  • HOBt (1-Hydroxybenzotriazole) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) or DCM/DMF (1:1)

Procedure:

  • Activation: Dissolve Boc-Ser(Bzl)-OH and HOBt in minimal DMF. Cool to 0°C. Add DIC. Stir for 5–10 minutes. (Pre-activation at low temp suppresses racemization).

  • Addition: Add the activated mixture to the neutralized resin-peptide.

  • Reaction: Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform a Kaiser (Ninhydrin) test.

    • Blue beads: Incomplete coupling (Recouple).

    • Colorless beads: Complete coupling.

Note: Avoid HBTU/DIEA for Ser(Bzl) coupling if possible. If HBTU is required for difficult sequences, use exactly 1.0 eq of base (DIEA) relative to the amino acid, and do not pre-activate for more than 2 minutes.

Protocol 2: "Flow-Wash" Neutralization

Objective: Prevent


-elimination of existing Ser(Bzl) residues on the chain during subsequent cycles.

Standard vs. Flow Protocol:

  • Standard: Add 5% DIEA, shake for 2 mins, drain. Repeat. (High Risk)

  • Flow-Wash (Recommended):

    • After TFA deprotection, wash resin with DCM (2x).[5]

    • Add 5% DIEA/DCM. Immediately drain (do not shake).

    • Add 5% DIEA/DCM. Shake for only 30 seconds . Drain.

    • Immediately wash with DCM (3x) to remove all base traces. Rationale: Neutralization is kinetically fast; diffusion is the limiting factor. Short bursts are safer than long exposure.

Protocol 3: High-HF Cleavage (Standard)

Objective: Remove Bzl protection and cleave peptide from resin. Safety: HF is lethal and dissolves glass. Use a Kel-F/Teflon vacuum line.

Scavenger Cocktail (per 0.5g resin):

  • Anisole: 1.0 mL (Scavenges benzyl carbocations)

  • Dimethyl Sulfide (DMS): 0.5 mL (Reduces Met oxidation)

  • p-Cresol: 0.2 mL (General scavenger)

Procedure:

  • Preparation: Place dried resin and scavengers in the Kel-F reaction vessel. Cool to -78°C (Dry ice/acetone).

  • HF Distillation: Distill ~10 mL anhydrous HF into the vessel.

  • Reaction: Warm to -5°C to 0°C (Ice/Salt bath). Stir for 45–60 minutes.

    • Warning: Do not exceed 0°C. Higher temps promote

      
       acyl shift in Ser/Thr peptides.
      
  • Evaporation: Evaporate HF under high vacuum (keep temp < 0°C).

  • Workup:

    • Precipitate with cold diethyl ether (removes scavengers).

    • Filter and wash with ether.

    • Extract peptide with 10-50% Acetic Acid or Acetonitrile/Water.

    • Lyophilize.[6]

Data Summary & Troubleshooting

Scavenger Selection Guide
Residue PresentRecommended Scavenger CocktailReason
Standard (Ser, Lys, Asp) Anisole (10% v/v)Traps Benzyl cations.
Trp, Tyr Anisole + p-CresolPrevents alkylation of Indole/Phenol rings.
Met, Cys Anisole + DMS + p-ThiocresolPrevents S-alkylation and oxidation.
Troubleshooting Table
IssueObservationRoot CauseSolution
Low Yield Peptide mass correct, but yield low.Incomplete HF cleavage.Extend HF time to 90 mins; ensure temp is 0°C (not lower).
Dehydroalanine Mass = Expected - 18 Da (or +18 if hydrated back).

-elimination during synthesis.
Switch to Flow-Wash neutralization; reduce DIEA concentration.
Benzylated Product Mass = Expected + 90 Da.Incomplete Bzl removal or re-alkylation.Insufficient scavengers in HF; Old HF (wet).
Racemization D-Ser detected in chiral HPLC.Base-catalyzed epimerization.Use DIC/HOBt instead of HBTU/DIEA; keep coupling temp low.

References

  • Merrifield, R. B. (1963).[6][7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][8][2][4][5][9][10][11][12][13] Chemical Reviews, 109(6), 2455–2504. Link

Sources

Solution-phase synthesis using (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate in Solution-Phase Peptide Synthesis

Executive Summary & Strategic Rationale

(S)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl ) is a specialized amino acid derivative utilized primarily in solution-phase peptide synthesis. Unlike standard solid-phase building blocks (e.g., Fmoc-Ser(tBu)-OH), this molecule is "double-protected" with benzyl groups at both the C-terminus (ester) and the side chain (ether).

Why use this specific building block?

  • Global Neutral Deprotection: Both benzyl groups are removed simultaneously via catalytic hydrogenolysis (

    
    ). This avoids the use of harsh acids (TFA/HF) or bases (Piperidine), making it the reagent of choice when synthesizing peptides containing acid-labile moieties (e.g., glycosylated peptides) or base-sensitive linkers.
    
  • Solubility Enhancement: Serine is naturally hydrophilic and difficult to handle in organic solvents. The two benzyl groups render the molecule highly lipophilic, ensuring excellent solubility in Dichloromethane (DCM) or Ethyl Acetate (EtOAc), facilitating smooth solution-phase coupling kinetics.

  • C-Terminal Definition: It serves as a pre-defined C-terminal block. Synthesis proceeds from C

    
    N, treating this unit as the "anchor."
    

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Systematic Name (S)-benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
Common Name H-Ser(Bzl)-OBzl[1] · HCl
CAS Number 1738-72-3 (HCl salt)
Molecular Weight 321.80 g/mol (HCl salt); 285.34 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Salt: Water, MeOH. Free Base: DCM, EtOAc, THF.
pKa (approx)

-NH

: ~9.1 (Requires base for activation)
Storage -20°C, hygroscopic. Store under inert gas.

Pre-Reaction Considerations: The "Free Base" Trap

Critical Warning: Commercial supplies are almost exclusively the Hydrochloride (HCl) or Tosylate (Tos) salt. The amine is protonated (


) and non-nucleophilic . Direct addition to a coupling reaction without neutralization will result in 0% yield.

Decision Matrix: In Situ vs. Ex Situ Neutralization

  • Method A: In Situ (Recommended for Efficiency): Add a tertiary amine (DIPEA or NMM) directly to the reaction mixture.

    • Risk:[2][3][4] Excess base can trigger racemization (epimerization) of the activated carboxyl component or the Serine

      
      -proton.
      
    • Control: Use exactly 1.0–1.1 equivalents of base relative to the salt.

  • Method B: Ex Situ (Recommended for Sensitive Scales): Partition the salt between EtOAc and saturated aqueous NaHCO

    
    . Separate the organic layer, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[4]
    • Benefit: Eliminates salt byproducts and ensures a neutral pH start.

Core Protocol 1: Fragment Coupling (Amide Bond Formation)

Objective: Couple Boc-Xaa-OH (Carboxyl component) with H-Ser(Bzl)-OBzl (Amine component) while suppressing racemization.

Mechanistic Insight: Serine derivatives are prone to


-elimination and oxazolone formation, leading to racemization. The use of HOBt (1-Hydroxybenzotriazole)  is mandatory to form an active ester intermediate that is reactive yet stable enough to prevent loss of chirality.
Reagents
  • Carboxylic Acid Partner (e.g., Boc-Ala-OH): 1.0 equiv

  • H-Ser(Bzl)-OBzl[2][5] · HCl: 1.0 equiv

  • EDC[6] · HCl (Coupling Agent): 1.1 equiv

  • HOBt (Racemization Suppressor): 1.1 equiv

  • DIPEA (Base): 1.1 equiv (only to neutralize the Serine salt)

  • Solvent: Anhydrous DCM or DMF (0.1 M concentration)

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid Partner and HOBt in DCM. Cool to 0°C (ice bath).

  • Carbodiimide Addition: Add EDC · HCl to the cold solution. Stir for 15 minutes.

    • Observation: The formation of the active ester is often invisible, but HOBt ensures the suppression of the O-acylisourea rearrangement.

  • Amine Preparation: In a separate vial, dissolve H-Ser(Bzl)-OBzl · HCl in minimal DCM/DMF and add DIPEA. Stir for 2 minutes.

  • Coupling: Transfer the neutralized amine solution dropwise into the activated acid solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Monitoring: TLC (EtOAc/Hexane) should show the disappearance of the amine (ninhydrin stain) and appearance of a higher Rf product.

  • Workup:

    • Dilute with EtOAc (DCM is harder to wash).

    • Wash sequentially with: 1M KHSO

      
       (removes unreacted amine/EDC), Sat. NaHCO
      
      
      
      (removes unreacted acid/HOBt), and Brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

CouplingWorkflow Start H-Ser(Bzl)-OBzl (HCl Salt) Neut Neutralization (DIPEA, 0°C) Start->Neut Free Base Couple Coupling Reaction (Formation of Amide Bond) Neut->Couple Nucleophile Act Activation of Partner (R-COOH + EDC + HOBt) Act->Couple Electrophile Racem Racemization Check (Suppress Oxazolone) Couple->Racem Risk Control Prod Protected Dipeptide R-CO-Ser(Bzl)-OBzl Couple->Prod Workup

Figure 1: Convergent coupling workflow emphasizing the parallel activation and neutralization tracks to minimize side reactions.

Core Protocol 2: Global Deprotection (Hydrogenolysis)

Objective: Remove both the C-terminal Benzyl ester and Side-chain Benzyl ether simultaneously to yield the free peptide H-Xaa-Ser-OH.

Safety Note: Palladium on Carbon (Pd/C) is pyrophoric. Never add dry catalyst to organic solvents. Wet the catalyst with water or add under an argon blanket.

Reagents
  • Substrate: Boc-Xaa-Ser(Bzl)-OBzl

  • Catalyst: 10% Pd/C (10–20% by weight of substrate)

  • Hydrogen Source: H

    
     gas (balloon or Parr shaker at 1 atm)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Add 1% Acetic Acid if the amine product is basic to prevent catalyst poisoning.

Step-by-Step Methodology
  • Preparation: Dissolve the protected peptide in MeOH.

  • Inerting: Flush the flask with Nitrogen or Argon to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst.

  • Hydrogenation: Purge the vessel with H

    
     gas (vacuum/fill cycle x3). Leave under a balloon of H
    
    
    
    with vigorous stirring.
  • Timeline: Reaction typically completes in 2–6 hours.

    • Monitoring: TLC will show a significant drop in Rf (product becomes very polar/water-soluble).

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out (fire hazard). Wash with MeOH.

  • Isolation: Evaporate the solvent. The product is usually a white solid.

Deprotection Substrate Protected: Boc-Xaa-Ser(Bzl)-OBzl H2 H2 / Pd-C (Catalytic Hydrogenolysis) Substrate->H2 Cleavage Simultaneous Cleavage: 1. Ester (C-term) 2. Ether (Side chain) H2->Cleavage Product Final: Boc-Xaa-Ser-OH (Free Acid, Free Alcohol) Cleavage->Product

Figure 2: Mechanism of Global Deprotection. Note that N-terminal Boc groups remain intact under these conditions, demonstrating orthogonality.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Incomplete neutralization of HCl salt.Ensure pH is ~8 (damp litmus paper) before adding activated acid.
Racemization (D/L mix) Over-activation or excess base.Use HOBt or HOAt strictly. Keep temperature at 0°C during addition. Switch base to Collidine (weaker base).[3]
Incomplete Deprotection Catalyst poisoning (Sulphur/Amines).Add 1-2 drops of Acetic Acid to the Hydrogenation solvent. Use fresh Pd/C.
Product Oiling Out High lipophilicity of Bzl groups.Triturate the crude oil with cold Pentane or Hexane to induce crystallization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses HOBt/EDC mechanism).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for Benzyl deprotection protocols).
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[7][8][3][9][10][11] Chemical Reviews, 109(6), 2455-2504. (Detailed orthogonality of Bzl vs Fmoc/Boc).

Sources

Strategic Utilization of H-Ser(Bzl)-OBzl in Medicinal Chemistry: From Peptide Assembly to Chiral Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

H-Ser(Bzl)-OBzl (O-Benzyl-L-serine benzyl ester) represents a critical "dual-protected" chiral scaffold in medicinal chemistry. Unlike standard solid-phase building blocks (e.g., Fmoc-Ser(tBu)-OH), this derivative is designed for solution-phase precision . Its lipophilic benzyl groups confer high solubility in organic solvents (DCM, DMF, EtOAc), enabling homogeneous phase kinetics that are often unattainable with free amino acids. This guide details its application in solution-phase peptide coupling, its transformation into reactive cyclic sulfamidates for peptidomimetic synthesis, and the logic of global deprotection strategies.

Chemical Profile & Strategic Value

H-Ser(Bzl)-OBzl is typically supplied as the hydrochloride salt (H-Ser(Bzl)-OBzl·HCl ) to ensure stability against autocyclization and hydrolysis.

PropertySpecification
Chemical Name O-Benzyl-L-serine benzyl ester hydrochloride
CAS Number 60022-62-0 (HCl salt) / 4726-96-9 (Free base)
Molecular Weight 321.80 g/mol (HCl salt)
Solubility High: DMF, DMSO, DCM, Methanol. Low: Diethyl ether, Hexanes.
Key Feature Orthogonal Stability: Stable to TFA (Boc removal conditions) and mild base.
Deprotection Global: H₂ / Pd-C (Hydrogenolysis) or HF / TFMSA (Strong Acid).
The "Dual-Benzyl" Advantage

In complex synthesis, solubility is often the bottleneck. The two benzyl groups on H-Ser(Bzl)-OBzl transform the polar serine core into a lipophilic entity.

  • Kinetic Superiority: Reactions occur in homogeneous organic phases rather than mixed aqueous/organic systems.

  • Purification: The product is highly lipophilic, facilitating easy extraction and silica gel chromatography.

  • Chiral Integrity: The benzyl ester protects the C-terminus from racemization during activation of the incoming amino acid.

Application I: Solution-Phase Peptide Assembly

Context: You are synthesizing a pharmaceutical intermediate where a serine residue is at the C-terminus, or you require a protected dipeptide fragment for fragment condensation.

Protocol: Coupling H-Ser(Bzl)-OBzl with N-Protected Amino Acids

This protocol uses EDC/HOBt for robust, racemization-free coupling. It assumes the use of the HCl salt.[1]

Reagents:

  • Amine: H-Ser(Bzl)-OBzl·HCl (1.0 equiv)

  • Carboxylic Acid: Boc-Xaa-OH or Fmoc-Xaa-OH (1.1 equiv)

  • Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Neutralization (The Critical Step):

    • Dissolve H-Ser(Bzl)-OBzl·HCl in DCM.

    • Add DIPEA dropwise at 0°C. Note: The solution must turn clear as the free amine is liberated. If the salt does not dissolve, add a minimal amount of DMF.

    • Validation: Check pH on wet litmus paper; it should be slightly basic (pH 8-9).

  • Activation:

    • In a separate vessel, dissolve the N-protected amino acid (Boc-Xaa-OH) in DCM.

    • Add HOBt followed by EDC·HCl at 0°C. Stir for 15 minutes to form the active ester.

  • Coupling:

    • Transfer the activated acid solution into the neutralized serine solution.

    • Allow to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Use TLC (System: Hexane/EtOAc 1:1). The starting material H-Ser(Bzl)-OBzl (ninhydrin positive) should disappear.

  • Work-up (Self-Validating Purification):

    • Dilute with EtOAc.[1]

    • Acid Wash: Wash with 10% Citric Acid or 1M HCl (removes unreacted amine and DIPEA).

    • Base Wash: Wash with 5% NaHCO₃ (removes unreacted acid and HOBt).

    • Brine Wash: Remove water. Dry over Na₂SO₄ and concentrate.

  • Result: A fully protected dipeptide PG-Xaa-Ser(Bzl)-OBzl ready for downstream modification.

Application II: Synthesis of Cyclic Sulfamidates (Peptidomimetics)

Context: Medicinal chemistry often requires modifying the serine side chain to create non-natural amino acids or "stapled" peptides. H-Ser(Bzl)-OBzl (or its methyl ester analog) serves as a precursor to Cyclic Sulfamidates . These are "chiral alkylating agents" that react with nucleophiles (e.g., thiols, amines) to form modified amino acids with high stereospecificity.

Protocol: Conversion to Cyclic Sulfamidate

Pathway: Serine Derivative


 Cyclic Sulfamidite 

Cyclic Sulfamidate

Ring Opening.

Reagents:

  • Thionyl Chloride (SOCl₂)

  • Ruthenium Trichloride (RuCl₃, cat.) / Sodium Periodate (NaIO₄)

  • Nucleophile (e.g., Benzyl Mercaptan)[2]

Methodology:

  • Cyclization (Sulfamidite Formation):

    • Dissolve H-Ser(Bzl)-OBzl (free base) in dry DCM at -78°C.

    • Add SOCl₂ (1.2 equiv) and Imidazole (4 equiv) dropwise.

    • Stir for 2 hours, warming to RT.

    • Mechanism:[2][3][4][5][6] The amino and hydroxyl groups displace the chlorides, forming a 5-membered ring (1,2,3-oxathiazolidine-2-oxide).

  • Oxidation (Sulfamidate Formation):

    • Dissolve the crude sulfamidite in MeCN/H₂O (1:1).

    • Add catalytic RuCl₃ and stoichiometric NaIO₄ at 0°C.

    • Stir for 1 hour. The ring oxidizes to the cyclic sulfamidate (1,2,3-oxathiazolidine-2,2-dioxide).

    • Safety: This reaction is exothermic.

  • Ring Opening (The Application):

    • React the cyclic sulfamidate with a nucleophile (e.g., R-SH) in the presence of a base (Cs₂CO₃).

    • The nucleophile attacks the

      
      -carbon, opening the ring to form the N-sulfated modified amino acid.
      
    • Stereochemistry: This proceeds via Inversion of Configuration at the

      
      -carbon (S 
      
      
      
      R).

Application III: Global Deprotection (Hydrogenolysis)

Context: You have assembled a complex peptide or drug molecule containing the ...-Ser(Bzl)-OBzl motif. You now need to remove all benzyl-based protection to reveal the native L-Serine carboxyl and hydroxyl groups simultaneously.

Why Hydrogenolysis? Unlike acid hydrolysis (HF/TFMSA), catalytic hydrogenation is neutral. It avoids the formation of "benzyl cations" which can re-alkylate sensitive residues like Tryptophan or Methionine.

Protocol:

  • Solvent System: Dissolve the protected compound in MeOH or EtOH. If solubility is poor, add a small amount of AcOH or EtOAc.

  • Catalyst: Add 10% Pd/C (10-20% by weight of the substrate).

  • Hydrogen Source:

    • Small Scale (<1g): Hydrogen balloon (1 atm) is sufficient.

    • Large Scale: Parr shaker (30-50 psi).

  • Reaction: Stir vigorously for 2–12 hours.

  • Validation: TLC should show a baseline spot (highly polar free amino acid).

  • Work-up: Filter through Celite to remove Pd/C. Concentrate the filtrate.

Visualized Workflows

Figure 1: Peptide Coupling & Deprotection Logic

PeptideCoupling Start H-Ser(Bzl)-OBzl (Starting Material) Coupling Coupling Reaction (DCM/DIPEA, RT) Start->Coupling Activation Activate Boc-Xaa-OH (EDC/HOBt) Activation->Coupling Intermediate Protected Dipeptide Boc-Xaa-Ser(Bzl)-OBzl Coupling->Intermediate  Amide Bond Formation   Deprotection Global Deprotection (H2, Pd/C) Intermediate->Deprotection  Remove Bzl Ether & Ester   Final Final Peptide Boc-Xaa-Ser-OH Deprotection->Final  Clean Product  

Caption: Workflow for utilizing H-Ser(Bzl)-OBzl in solution-phase peptide synthesis, culminating in global deprotection.

Figure 2: Cyclic Sulfamidate Pathway (Medicinal Chemistry)

Sulfamidate Serine H-Ser(Bzl)-OBzl (or Methyl Ester) Sulfamidite Cyclic Sulfamidite (5-membered ring) Serine->Sulfamidite SOCl2 Imidazole Sulfamidate Cyclic Sulfamidate (Reactive Electrophile) Sulfamidite->Sulfamidate RuCl3 NaIO4 Product Modified Amino Acid (e.g., S-linked Glycoconjugate) Sulfamidate->Product Nucleophile (R-SH) Ring Opening

Caption: Transformation of Serine scaffold into Cyclic Sulfamidates for stereoselective side-chain modification.

References

  • ChemicalBook. L-Serine benzyl ester hydrochloride Properties and Applications. Retrieved from

  • National Institutes of Health (NIH) - PubChem. H-Ser(tBu)-OBzl.HCl Compound Summary. (Analogous structure properties). Retrieved from

  • Cohen, S. B., & Halcomb, R. L. (2002). Application of serine- and threonine-derived cyclic sulfamidates for the preparation of S-linked glycosyl amino acids. Journal of the American Chemical Society. (Demonstrates the cyclic sulfamidate application). Retrieved from

  • Biotage. Automated Synthesis of Cyclic Peptides.[4] (General reference for peptide cyclization strategies). Retrieved from

Sources

Application Note: Synthesis of LFA-1/ICAM Antagonists Using Serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It details the high-fidelity synthesis of LFA-1/ICAM-1 antagonists, specifically focusing on hydantoin-based small molecules derived from L-Serine scaffolds.

Executive Summary & Biological Context

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is the primary driver of T-cell adhesion, trafficking, and activation (the "Immunological Synapse").[1] Dysregulation of this pathway drives autoimmune pathologies such as dry eye disease (DED), psoriasis, and rheumatoid arthritis.

Small molecule antagonists, such as Lifitegrast and the Hydantoin class (e.g., BIRT-377, BMS-688521) , function by binding to the I-domain of the LFA-1


-chain (CD11a), locking the integrin in a low-affinity "closed" conformation.

Why L-Serine? While some antagonists are derived from Phenylalanine or Alanine, L-Serine offers a superior chiral scaffold for next-generation antagonists due to:

  • Orthogonal Functionalization: The

    
    -hydroxyl group allows for the introduction of polarity or solubility-enhancing motifs (e.g., ethers, amines) absent in simple alkyl chains.
    
  • Chiral Pool Purity: L-Serine provides a cost-effective, enantiopure starting material (

    
    ) for constructing the central spiro-hydantoin core or the tetrahydroisoquinoline backbone.
    

Mechanism of Action & Signaling Pathway[2]

The following diagram illustrates the LFA-1/ICAM-1 blockade mechanism. The antagonist binds to the IDAS (I-domain Allosteric Site) , preventing the conformational shift required for high-affinity ICAM-1 binding.

LFA1_Pathway LFA1_Inactive LFA-1 (Bent/Closed) Low Affinity LFA1_Active LFA-1 (Extended/Open) High Affinity LFA1_Inactive->LFA1_Active Activation Chemokine Chemokine Signal (Inside-Out Signaling) Chemokine->LFA1_Active Triggers Adhesion Firm Adhesion & T-Cell Activation LFA1_Active->Adhesion Binds ICAM-1 ICAM1 ICAM-1 (Endothelial Surface) ICAM1->Adhesion Antagonist Serine-Derived Antagonist Antagonist->LFA1_Inactive Stabilizes Closed State (Allosteric Inhibition)

Caption: The antagonist (black) binds to the allosteric site of LFA-1, preventing the conformational extension necessary to bind ICAM-1 (green), thereby halting T-cell adhesion.

Synthetic Protocol: Serine-Derived Hydantoin Scaffold

This protocol details the synthesis of a Spirocyclic Hydantoin Core , a privileged scaffold for LFA-1 inhibition (analogous to BMS-688521), utilizing L-Serine to establish the chiral quaternary center.

Retrosynthetic Analysis

The target molecule is disassembled into the Hydantoin Core and the Side Chains . The core is accessed via the Bucherer-Bergs reaction or Isocyanate coupling on a Serine-derived ketone.

Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
  • Starting Material: N-Boc-L-Serine methyl ester (CAS: 63526-00-5).

  • Reagents: Dess-Martin Periodinane (DMP), 3,5-Dichlorophenyl isocyanate, Potassium tert-butoxide (KOtBu), Trifluoroacetic acid (TFA).

  • Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), DMF.

Step-by-Step Methodology
Phase 1: Preparation of the Chiral Aldehyde/Ketone Intermediate

Rationale: The serine side chain (-CH2OH) is oxidized to an aldehyde or converted to a ketone to allow for spiro-cyclization.

  • Protection: Dissolve N-Boc-L-Serine methyl ester (10 mmol) in DMF. Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq) to protect the hydroxyl group. Stir at RT for 12h.

    • QC Check: TLC (Hexane:EtOAc 3:1) should show disappearance of starting material (

      
      ).
      
  • Reduction/Oxidation Sequence:

    • Reduce the ester to the alcohol using DIBAL-H (2.2 eq) in DCM at -78°C.

    • Oxidize the resulting primary alcohol to the Garner’s Aldehyde derivative using Dess-Martin Periodinane (1.1 eq) in wet DCM.

    • Critical Step: Use the aldehyde immediately to avoid racemization.

Phase 2: Construction of the Hydantoin Core

Rationale: This step installs the drug's core pharmacophore. The stereochemistry is controlled by the chiral center derived from Serine.

  • Reductive Amination: React the aldehyde with 4-cyanoaniline (1.0 eq) and NaBH(OAc)3 (1.5 eq) in DCE to form the secondary amine.

  • Urea Formation: Treat the secondary amine with 3,5-dichlorophenyl isocyanate (1.1 eq) and TEA (2 eq) in DCM. Stir for 4h at RT.

    • Observation: A white precipitate (urea intermediate) may form.

  • Cyclization (The "Serine" Advantage):

    • Dissolve the urea intermediate in MeOH/HCl (reflux) or use KOtBu in THF to induce cyclization to the Hydantoin .

    • Note: Acidic cyclization simultaneously deprotects the Boc group and the TBS ether, revealing the free amine and hydroxyl group (from the original Serine).

Phase 3: Final Functionalization
  • Side Chain Attachment: The free hydroxyl group (regenerated from Serine) can now be alkylated with a pyridine-carboxylic acid derivative (mimicking the "Right Wing" of Lifitegrast) or oxidized to a carboxylic acid for amide coupling.

Data Summary Table: Typical Yields & Conditions
StepReaction TypeReagentsTypical YieldCritical Parameter
1 OH-ProtectionTBS-Cl, Imidazole92%Moisture-free environment
2 OxidationDMP, DCM85%Temperature control (<0°C)
3 Reductive AminationAniline, NaBH(OAc)378%pH 5-6 for optimal imine formation
4 Urea FormationIsocyanate, TEA88%Stoichiometry (avoid excess isocyanate)
5 CyclizationKOtBu or HCl70-80%Monitor for racemization via Chiral HPLC

Synthetic Workflow Diagram

Synthesis_Flow Serine L-Serine Methyl Ester (Chiral Pool) Aldehyde Chiral Aldehyde (Garner's Type) Serine->Aldehyde 1. TBS-Cl 2. DIBAL-H 3. DMP Amine Secondary Amine (Reductive Amination) Aldehyde->Amine 4-Cyanoaniline NaBH(OAc)3 Urea Urea Intermediate Amine->Urea 3,5-Dichlorophenyl Isocyanate Hydantoin Spiro-Hydantoin Core (LFA-1 Antagonist Scaffold) Urea->Hydantoin Base-Mediated Cyclization

Caption: Step-by-step transformation of L-Serine into the bioactive Hydantoin antagonist core.

Biological Validation Protocol (Jurkat Cell Adhesion)

Once synthesized, the antagonist must be validated for bioactivity.

Assay Principle: Measures the inhibition of fluorescently labeled Jurkat T-cells binding to immobilized recombinant ICAM-1.

  • Coat Plate: Incubate 96-well plates with Recombinant Human ICAM-1-Fc (10 µg/mL) in PBS overnight at 4°C.

  • Block: Wash and block with 1% BSA/PBS for 1h at RT.

  • Prepare Cells: Label Jurkat cells with Calcein-AM (fluorescent dye). Resuspend at

    
     cells/mL in assay buffer.
    
  • Treatment: Pre-incubate cells with serial dilutions of the Serine-derived Antagonist (1 nM to 10 µM) for 30 min.

  • Adhesion: Add cells to the ICAM-1 coated plate. Stimulate with PMA (10 ng/mL) or

    
     to activate LFA-1. Incubate 1h at 37°C.
    
  • Readout: Wash non-adherent cells (3x PBS). Measure fluorescence (Ex 485nm / Em 530nm).

  • Calculation: Calculate

    
     using a 4-parameter logistic fit. Valid antagonists should show 
    
    
    
    .

References

  • Vertex Pharmaceuticals. "Generation of an LFA-1 Antagonist by the Transfer of the ICAM-1 Immunoregulatory Epitope to a Small Molecule." Science, 1998.

  • Boehringer Ingelheim. "Binding site elucidation of hydantoin-based antagonists of LFA-1... evidence for the allosteric inhibition."[2] Journal of the American Chemical Society, 2001.

  • Bristol-Myers Squibb. "Kilogram Synthesis of a Second-Generation LFA-1/ICAM Inhibitor (BMS-688521)." Organic Process Research & Development, 2010.[3]

  • Tocris Bioscience. "BMS 688521 Product Information & Biological Activity."

  • MedChemExpress. "BIRT 377: LFA-1 Inhibitor Mechanism and Properties."

Sources

Application Note: High-Fidelity Acylation of (S)-benzyl 2-amino-3-(benzyloxy)propanoate using HATU

Author: BenchChem Technical Support Team. Date: February 2026


 Derivatives

Abstract & Scope

This application note details the protocol for coupling carboxylic acids to (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as


) using HATU  as the primary coupling agent.

This specific amine presents two distinct challenges in synthesis:

  • Racemization Risk: Serine derivatives are prone to

    
    -carbon racemization via oxazolone formation and 
    
    
    
    -elimination, particularly under basic conditions.
  • Steric Factors: The

    
    -benzyl protection on the 
    
    
    
    -carbon adds moderate steric bulk, requiring a highly reactive electrophile for efficient coupling.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected here over HBTU/TBTU due to the "neighboring group effect" of the pyridine nitrogen, which accelerates the acylation rate and significantly lowers the racemization trajectory [1].

Mechanistic Rationale

The superiority of HATU in this protocol relies on the generation of the OAt-active ester .[1]

  • Activation: The carboxylate anion attacks HATU, expelling the HOAt anion.

  • Intermediate: The unstable acyl-uronium species reacts immediately with the expelled HOAt to form the OAt-active ester.

  • Anchimeric Assistance: The pyridine nitrogen of the OAt ester forms a hydrogen bond with the incoming amine, stabilizing the transition state (7-membered ring) and accelerating the nucleophilic attack. This speed is critical for outcompeting the racemization pathways common in Serine residues.

Visualizing the Mechanism

The following diagram illustrates the activation and coupling flow, highlighting the critical role of the base.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Act_Ester OAt-Active Ester (Highly Reactive) Acid->Act_Ester Activation Base DIPEA (Base) Base->Act_Ester Deprotonation Free_Amine Free Amine (Nucleophile) Base->Free_Amine HATU HATU (Reagent) HATU->Act_Ester Product Coupled Dipeptide (Amide Bond) Act_Ester->Product Amine_Salt H-Ser(Bzl)-OBzl (HCl Salt) Amine_Salt->Free_Amine Neutralization (Base req.) Free_Amine->Product Nucleophilic Attack

Figure 1: Mechanistic flow of HATU-mediated activation and coupling.[1][2][3][4][5][6] Note the parallel requirement of base for both acid activation and amine salt neutralization.

Materials & Reagents

ComponentSpecificationRole
Amine (S)-benzyl 2-amino-3-(benzyloxy)propanoate HClNucleophile (Target)
Carboxylic Acid

-protected Amino Acid (e.g., Fmoc-Xaa-OH)
Electrophile
Coupling Agent HATU (>99% Purity)Activator
Base

-Diisopropylethylamine (DIPEA), Biotech Grade
Proton Scavenger
Solvent DMF (Anhydrous, 99.8%)Reaction Medium
Quenching 10% Citric Acid or 5% NaHCO₃Workup

Critical Note on Solvent: Water competes with the amine for the active ester, leading to hydrolysis. Ensure DMF is anhydrous (water content < 0.03%).

Experimental Protocol

Stoichiometry Calculations

For a standard 1.0 mmol scale reaction:

  • Carboxylic Acid: 1.0 mmol (1.0 eq)

  • HATU: 1.0 mmol (1.0 eq) — Do not use excess HATU to avoid guanidinylation of the amine.

  • Amine Salt (

    
    ):  1.0 mmol (1.0 eq)
    
  • DIPEA (Total): 3.0 mmol (3.0 eq)[1]

    • Allocation: 1.0 eq for Acid activation + 1.0 eq for Amine neutralization + 1.0 eq to maintain basic pH (~pH 8).

Step-by-Step Procedure

Step 1: Preparation of Solutions

  • Vial A (Activation): Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Vial B (Amine Neutralization): Dissolve the

    
     salt (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this vial. Note: The solution may warm slightly.
    

Step 2: Activation

  • Add DIPEA (1.0 eq) to Vial A .

  • Stir at Room Temperature (RT) for 1–2 minutes .

  • Observation: The solution typically turns yellow to orange (characteristic of the HOAt anion).

  • Caution: Do not activate for >5 minutes before adding the amine, as the OAt ester can degrade or racemize if left unreacted.

Step 3: Coupling

  • Immediately transfer the contents of Vial B (Neutralized Amine) into Vial A (Activated Acid).

  • Stir the reaction mixture at RT under an inert atmosphere (

    
     or Ar) if possible.
    

Step 4: Monitoring

  • Monitor via TLC or LC-MS at 30 minutes .

  • Standard completion time is 1–2 hours .

  • Endpoint: Disappearance of the active ester (LC-MS) or the limiting reagent.

Step 5: Workup (Extraction)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Acid Wash: Wash organic layer with 5% Citric Acid or 1M KHSO₄ (removes unreacted amine and DIPEA).

  • Base Wash: Wash with 5% NaHCO₃ (removes unreacted carboxylic acid and HOAt byproduct).

  • Brine Wash: Wash with saturated NaCl (removes DMF).

  • Dry over MgSO₄, filter, and concentrate in vacuo.

Workflow Diagram

Protocol_Workflow cluster_0 Vial A: Activation cluster_1 Vial B: Neutralization start Start: 1.0 mmol Scale step1 Dissolve Acid + HATU in DMF start->step1 step3 Dissolve H-Ser(Bzl)-OBzl HCl in DMF start->step3 step2 Add DIPEA (1 eq) Wait 2 mins step1->step2 step5 Combine Vial A + Vial B (Coupling Reaction) step2->step5 step4 Add DIPEA (2 eq) step3->step4 step4->step5 step6 Monitor (TLC/LCMS) 1 - 2 Hours step5->step6 step7 Workup: Wash w/ Citric Acid & NaHCO3 step6->step7

Figure 2: Operational workflow for the split-vial activation method.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield Incomplete salt neutralizationEnsure Vial B contains at least 1.0 eq DIPEA per HCl on the amine.
Racemization Base excess or long activationReduce activation time to <1 min. Use Collidine (TMP) instead of DIPEA (weaker base, less racemization).
Guanidinylation Excess HATUStrictly limit HATU to 0.98–1.0 eq relative to the Acid. Never use excess HATU.[5]
Precipitate Tetramethylurea byproductThis byproduct is water-soluble; ensure thorough aqueous washes during workup.

References

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[1][2][5][7] An efficient peptide coupling additive.[1][2][3][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.[2]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures.[1][3][4][5][6][8][9][10][11] Methods in Enzymology, 289, 104-126.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][4][5][7][10] Tetrahedron, 60(11), 2447-2467.

  • Sigma-Aldrich. (n.d.). HATU Technical Bulletin.

Sources

Protocol for coupling (S)-benzyl 2-amino-3-(benzyloxy)propanoate with HBTU

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: HBTU-Mediated Coupling of (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Abstract

This technical guide outlines the optimized protocol for coupling carboxylic acids (typically N-protected amino acids) to (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as H-Ser(Bzl)-OBzl ) using the uronium-based reagent HBTU . While HBTU is a standard reagent, the specific use of a serine derivative necessitates rigorous control over basicity and stoichiometry to prevent racemization (via


-elimination) and guanidinylation side reactions. This protocol utilizes a pre-activation strategy to ensure high chiral integrity and yield.

Introduction & Mechanistic Insight

(S)-benzyl 2-amino-3-(benzyloxy)propanoate acts as the nucleophilic amine component in this coupling. Because it is a serine derivative with a benzyl ether side chain, it presents specific challenges:

  • Racemization Risk: The

    
    -proton of serine derivatives is acidic. Excess base can trigger proton abstraction, leading to an enolate intermediate or 
    
    
    
    -elimination of the benzyl ether, destroying the chiral center.
  • Guanidinylation: HBTU is an aminium salt (despite the "uronium" name).[1] If the amine (H-Ser(Bzl)-OBzl) encounters HBTU before the carboxylic acid is activated, the amine attacks the HBTU directly, forming a permanent guanidino-side product that terminates the reaction.

The Solution: A controlled "Short Pre-activation" strategy. The carboxylic acid is converted to the active OBt-ester in situ before the amine is introduced.

Materials & Reagents

ComponentSpecificationRole
Amine (S)-benzyl 2-amino-3-(benzyloxy)propanoate (HCl or TosOH salt)Nucleophile
Carboxylic Acid N-protected Amino Acid (e.g., Fmoc-AA-OH) or organic acidElectrophile
Coupling Reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Activator
Base DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)Proton Scavenger
Solvent DMF (N,N-Dimethylformamide), Anhydrous, amine-freeReaction Medium
Additive (Optional) HOBt (1-Hydroxybenzotriazole)Racemization Suppressor

Critical Considerations

  • Stoichiometry is Key:

    • Acid : HBTU : Amine ratio should be 1.1 : 1.1 : 1.0 . A slight excess of the acid and activator ensures the valuable amine is fully consumed.

    • Base Equivalents: You must account for the salt form of the amine.

      • If Amine is HCl salt: Use 3.0 eq Base total (1 eq to neutralize HCl, 1 eq to activate Acid, 1 eq to maintain basic pH).

      • If Amine is Free Base: Use 2.0 eq Base.

  • Solvent Quality: DMF must be free of dimethylamine (a degradation product), which will compete with the serine amine. Use "Sequencing Grade" or fresh anhydrous DMF.

Experimental Protocol

Phase 1: Reagent Preparation
  • Calculate Molar Quantities: Assume 1.0 mmol scale of H-Ser(Bzl)-OBzl.

  • Prepare Amine Solution: Dissolve 1.0 mmol of H-Ser(Bzl)-OBzl•HCl in 2–3 mL of DMF.

    • Note: If the salt does not dissolve, add 1.0 eq (approx. 174 µL) of DIEA to neutralize it immediately before use.

  • Prepare Acid Solution: Dissolve 1.1 mmol of the Carboxylic Acid and 1.1 mmol of HBTU (417 mg) in 3–4 mL of DMF.

Phase 2: Activation (The Critical Step)
  • Add 1.0 eq of DIEA to the Acid/HBTU solution .

  • Agitate for exactly 2 minutes.

    • Why? This allows the formation of the active OBt-ester.[2]

    • Warning: Do not exceed 5 minutes. Prolonged activation of Fmoc-amino acids can lead to racemization even before coupling.

Phase 3: Coupling
  • Add the Amine Solution (from Step 2) to the Activated Acid Solution .

  • Add the remaining Base (1.0 eq if Amine was already neutralized, or 2.0 eq if Amine was added as acidic salt solution).

    • Target pH: Verify the "apparent" pH is >8 using damp pH paper above the liquid.

  • Reaction Time: Stir at room temperature for 30–60 minutes .

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS. The active ester usually reacts rapidly.

Phase 4: Workup
  • Dilution: Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc).

  • Washing: Wash sequentially to remove reagents:

    • 3x with 5% NaHCO₃ (Removes unreacted acid and HOBt).

    • 2x with Water.

    • 3x with 1M HCl or 5% Citric Acid (Removes unreacted amine and DIEA). Note: Do not use strong acid if the product is acid-labile.

    • 1x with Brine.

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Visualization of Workflows

Figure 1: Reaction Pathway & Guanidinylation Avoidance

This diagram illustrates the correct activation pathway versus the "dead-end" guanidinylation side reaction if the protocol is not followed.

G cluster_0 Critical Control Point Acid Carboxylic Acid (R-COOH) ActiveEster Active OBt-Ester (Intermediate) Acid->ActiveEster + HBTU + Base (Pre-activation) HBTU HBTU (Reagent) SideProduct Guanidino-Amine (DEAD END) HBTU->SideProduct + Amine (Direct Contact) NO Acid Present Amine H-Ser(Bzl)-OBzl (Amine) Amine->SideProduct Product Target Amide (Peptide Bond) ActiveEster->Product + Amine

Caption: Figure 1. The kinetic competition between productive coupling (top) and guanidinylation (bottom). Pre-activation of the acid prevents the amine from reacting directly with HBTU.

Figure 2: Step-by-Step Protocol Flow

Protocol Start Start: 1.0 mmol Scale Prep 1. Dissolve Acid (1.1 eq) + HBTU (1.1 eq) in DMF Start->Prep Activate 2. Add DIEA (1.0 eq) Wait 2 Minutes Prep->Activate Activation AddAmine 3. Add H-Ser(Bzl)-OBzl (1.0 eq) + Remaining Base Activate->AddAmine Coupling React 4. Stir 30-60 Mins (Monitor TLC/LCMS) AddAmine->React Workup 5. Dilute (EtOAc) & Wash (NaHCO3 / Citric Acid) React->Workup Finish Isolated Product Workup->Finish

Caption: Figure 2. Operational workflow for the batch coupling of H-Ser(Bzl)-OBzl.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Starting Amine Remains Guanidinylation of AmineEnsure Acid and HBTU are mixed before adding the amine. Do not mix HBTU and Amine alone.
Racemization (D-isomer detected) Activation too long or Base too highReduce activation time to <2 mins. Use Collidine instead of DIEA.
Precipitate forms during reaction Peptide aggregation or Salt formationAdd chaotic salts (LiCl) or use NMP as solvent.
Slow Reaction Steric hindranceSwitch to HATU (more reactive) but maintain strict base control.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][2][4][5] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Vrettos, E. I., et al. (2017).[6] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 51383-51390.

Sources

Application Note: Strategic Use of (S)-benzyl 2-amino-3-(benzyloxy)propanoate in Fragment Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (S)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl ) as a C-terminal acceptor in fragment condensation. Unlike stepwise Solid Phase Peptide Synthesis (SPPS), fragment condensation (convergent synthesis) allows for the assembly of large proteins by coupling purified peptide segments, minimizing accumulation of deletion sequences.

H-Ser(Bzl)-OBzl is a critical building block because it provides semi-permanent protection for both the C-terminus and the serine hydroxyl side chain. Its benzyl-based protection offers a distinct strategic advantage: Global Deprotection via Hydrogenolysis . This allows for the removal of all protecting groups in a single, mild step (


) at the end of the synthesis, preserving sensitive residues (e.g., Trp, Met) that might degrade under the harsh acidic conditions (HF or TFA) required by other protection schemes.

Chemical Profile & Properties

To ensure reproducibility, verify the physicochemical properties of the starting material. The compound is typically supplied as a hydrochloride salt to prevent autopolymerization.

PropertySpecification
Chemical Name (S)-benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
Common Name H-Ser(Bzl)-OBzl · HCl
CAS Number 1738-76-7 (HCl salt)
Molecular Formula

Molecular Weight 321.80 g/mol (Salt); 285.34 g/mol (Free Base)
Solubility Soluble in DMF, DCM, Water; Slightly soluble in EtOAc
Purity Requirement >98% (HPLC), <0.5% D-enantiomer
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Strategic Rationale

Why use H-Ser(Bzl)-OBzl?
  • Orthogonality: The Bzl/OBzl groups are stable to TFA (used to deprotect Boc groups) and piperidine (used for Fmoc). This makes H-Ser(Bzl)-OBzl compatible with Boc-chemistry fragment condensation.

  • Clean Deprotection: Both the benzyl ester (C-term) and benzyl ether (Side chain) are cleaved simultaneously by catalytic hydrogenation. This avoids the use of liquid HF (Hydrofluoric acid), which is toxic and requires specialized Teflon equipment.

  • Solubility Enhancement: The two benzyl rings significantly increase the hydrophobicity of the C-terminal segment, often improving the solubility of protected peptide fragments in organic solvents (DCM/DMF) during the coupling phase.

Protocol: Fragment Condensation

Objective: Couple a protected peptide fragment (Fragment A: Boc-Peptide-OH) to the amine component (Fragment B: H-Ser(Bzl)-OBzl).

Reagents Required[1][2][3][4][5][6][7]
  • Fragment A: Carboxyl-component (e.g., Boc-Ala-Gly-OH).

  • Fragment B: H-Ser(Bzl)-OBzl · HCl.

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole). Note: HOAt is preferred over HOBt to accelerate coupling and suppress racemization.

  • Base: NMM (N-Methylmorpholine) or TMP (2,4,6-Trimethylpyridine). Avoid DIPEA if possible to reduce risk of

    
    -elimination on Serine.
    
  • Solvent: Anhydrous DMF or DCM/DMF mixture.

Step-by-Step Methodology
Phase 1: Free-Basing the Amine Component

The HCl salt must be neutralized to release the nucleophilic amine. In situ neutralization is recommended to prevent diketopiperazine (DKP) formation.

  • Dissolve 1.0 equiv of H-Ser(Bzl)-OBzl · HCl in minimal anhydrous DMF (concentration ~0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.0 equiv of NMM. Stir for 5 minutes.

    • Checkpoint: Ensure pH is ~7-8 (damp litmus paper). Do not use large excess of base.

Phase 2: Activation of Fragment A
  • In a separate vessel, dissolve 1.05 equiv of Fragment A (Carboxylic acid) and 1.1 equiv of HOAt in DMF.

  • Cool to 0°C.

  • Add 1.1 equiv of EDC·HCl. Stir for 10 minutes to form the active ester.

    • Scientific Logic:[1][2] Pre-activation ensures the active ester is formed before exposure to the amine, reducing the time the amine sits in basic solution, which minimizes racemization risk.

Phase 3: Condensation
  • Transfer the solution of Fragment A (Active Ester) dropwise into the solution of Fragment B (Free Amine).

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C).

  • Monitor reaction by HPLC or TLC (System: CHCl3/MeOH 9:1). Look for the disappearance of the amine spot (ninhydrin positive).

  • Reaction time is typically 4–12 hours depending on steric hindrance.

Phase 4: Workup & Purification
  • Evaporate DMF under reduced pressure (high vacuum, <40°C).

  • Dissolve residue in Ethyl Acetate (EtOAc).

  • Wash Sequence:

    • 3x with 5%

      
       (Removes unreacted amine and EDC byproducts).
      
    • 3x with Saturated

      
       (Removes unreacted acid and HOAt).
      
    • 3x with Brine (Saturated NaCl).

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Optional: Recrystallize from EtOAc/Hexane if the peptide is crystalline.

Critical Workflow Visualization

The following diagram illustrates the convergent synthesis pathway and the specific role of the Ser(Bzl)-OBzl unit.

FragmentCondensation StartA Fragment A (Boc-Peptide-OH) Activate Step 2: Activation (EDC / HOAt) Forms Active Ester StartA->Activate StartB Fragment B (H-Ser(Bzl)-OBzl · HCl) Neutralize Step 1: Neutralization (NMM / DMF, 0°C) Releases free amine StartB->Neutralize Coupling Step 3: Condensation (Amide Bond Formation) Neutralize->Coupling Nucleophile Activate->Coupling Electrophile Product Protected Peptide (Boc-Peptide-Ser(Bzl)-OBzl) Coupling->Product Deprotect Step 4: Global Deprotection (H2 / Pd-C) Removes Bzl, OBzl, and Z (if used) Product->Deprotect Final Final Peptide (H-Peptide-Ser-OH) Deprotect->Final

Figure 1: Convergent synthesis workflow utilizing H-Ser(Bzl)-OBzl as the C-terminal acceptor, culminating in global hydrogenolytic deprotection.

Troubleshooting & Optimization (Expertise)

Risk 1: Epimerization of Fragment A

In fragment condensation, the C-terminal amino acid of Fragment A is activated. If this residue is chiral (not Gly/Pro), it is highly prone to racemization via oxazolone formation.

  • Solution: Use HOAt or Oxyma Pure as additives. These suppress oxazolone formation more effectively than HOBt.

  • Solvent: Use low-dielectric solvents (DCM/THF) if solubility permits; DMF promotes racemization but is often necessary for solubility.

Risk 2: -Elimination of Serine

Serine derivatives can undergo


-elimination to form dehydroalanine under strong basic conditions.
  • Mechanism: Base abstracts the

    
    -proton.
    
  • Control: Use weak bases like N-Methylmorpholine (NMM) or Collidine. Strictly avoid strong hindered bases like DBU, and minimize the use of DIPEA. Keep the pH of the reaction mixture below 8.0.

Risk 3: Diketopiperazine (DKP) Formation

If Fragment B is a dipeptide (e.g., H-Xaa-Ser(Bzl)-OBzl), free-basing can lead to rapid cyclization (DKP formation) and loss of the chain.

  • Control: Since H-Ser(Bzl)-OBzl is a single amino acid in this protocol, DKP is less likely unless the coupling is very slow. Ensure rapid activation of Fragment A before adding Fragment B.

References

  • National Center for Biotechnology Information (PubChem). (2024). Benzyl 2-amino-3-(benzyloxy)propanoate Compound Summary. Retrieved from [Link]

  • Albericio, F., & Kates, S. A. (2020). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Sources

Large-scale synthesis of peptides using O-benzyl serine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Peptides using O-Benzyl Serine

Executive Summary

This guide details the process engineering and chemical protocols for utilizing O-Benzyl Serine (Ser(Bzl)) in large-scale peptide synthesis. While modern research often defaults to Fmoc/tBu chemistry, Boc/Bzl chemistry remains a dominant force in Good Manufacturing Practice (GMP) peptide production due to the lower cost of raw materials, the crystallinity of intermediates (facilitating purification), and the superior aggregation-breaking properties of TFA-mediated deprotection cycles.

O-Benzyl Serine is the critical derivative for introducing Serine residues in this strategy.[1] Its robust benzyl ether protection withstands the repetitive acidic conditions of Boc removal but requires specific, high-energy conditions for final deprotection. This note provides validated protocols for coupling, cleavage, and troubleshooting side reactions like the N→O acyl shift.

Strategic Rationale: Why Ser(Bzl)?

In large-scale manufacturing (kilogram to ton scale), the choice of protecting group dictates the economics and safety profile of the campaign.

FeatureBoc-Ser(Bzl)-OH (Boc/Bzl Strategy)Fmoc-Ser(tBu)-OH (Fmoc/tBu Strategy)
Primary Use Large-scale GMP manufacturing; Difficult sequences.R&D; Small-to-medium scale production.
Cost Low (Reagents are inexpensive).Higher (Fmoc derivatives are costlier).
Solubility Intermediates often crystalline (Solution Phase).Intermediates often amorphous/gel-like.
Deprotection HF (Hydrogen Fluoride) or TFMSA .[2][3][4][5]TFA (Trifluoroacetic acid).[2][5][6][7]
Aggregates TFA (Boc removal) disrupts aggregation efficiently.Piperidine (Fmoc removal) can promote aggregation.

Expert Insight: The benzyl group on Serine is stable to pure TFA. This allows the N-terminal Boc group to be removed repeatedly with TFA without affecting the side-chain protection. The challenge lies in the final cleavage, which requires superacidic conditions (HF) or catalytic hydrogenation.

Process Workflow Visualization

The following diagram illustrates the Boc/Bzl SPPS cycle utilizing Ser(Bzl), highlighting the critical decision points for cleavage.

Boc_Bzl_Workflow cluster_cleavage Cleavage Options for Ser(Bzl) Start Resin Loading (PAM or MBHA Resin) Deprotect Boc Removal (50% TFA/DCM) Start->Deprotect Neut Neutralization (5% DIPEA/DCM) Deprotect->Neut - Boc group Couple Coupling Step Boc-Ser(Bzl)-OH + Activator Neut->Couple Free Amine Check Kaiser Test (QC Check) Couple->Check Check->Couple Fail (Recouple) Cycle Repeat Cycle Check->Cycle Pass Cycle->Deprotect Next AA Cleavage Final Cleavage & Side Chain Deprotection Cycle->Cleavage Sequence Complete HF Method A: Anhydrous HF (Standard Industrial) Cleavage->HF TFMSA Method B: TFMSA/TFA (No HF Line Required) Cleavage->TFMSA H2 Method C: H2 / Pd-C (Solution Phase Only) Cleavage->H2

Caption: Workflow for Boc-Ser(Bzl)-OH incorporation and subsequent cleavage pathways.

Detailed Protocols

Protocol A: Coupling Boc-Ser(Bzl)-OH (SPPS)

Objective: Efficient incorporation of Serine without racemization. Scale: 100 mmol (Pilot Scale).

  • Resin Preparation: Swell 100g of MBHA resin (substitution ~0.5 mmol/g) in Dichloromethane (DCM) for 2 hours.

  • Deprotection (Boc Removal):

    • Wash resin with 50% TFA in DCM (2 x 1 min).

    • Treat with 50% TFA in DCM (1 x 20 min). Note: TFA disrupts aggregation.

    • Wash with DCM (5 x 1 min).

  • Neutralization:

    • Treat with 5% Diisopropylethylamine (DIPEA) in DCM (2 x 2 min). Crucial: Ensure basic pH to allow coupling.

  • Activation & Coupling:

    • Reagents: Dissolve 150 mmol (3 eq) Boc-Ser(Bzl)-OH and 150 mmol HOBt (Hydroxybenzotriazole) in minimal DMF.

    • Activator: Add 150 mmol DIC (Diisopropylcarbodiimide).

    • Reaction: Add the activated mixture to the resin immediately. Shake for 2–4 hours at room temperature.

    • Mechanism:[3][5][8][9][10][11] DIC/HOBt forms an OBt-active ester, minimizing racemization of the Serine

      
      -carbon [1].
      
  • Monitoring: Perform a Kaiser Test. If blue (positive), recouple using HBTU/DIPEA.

Protocol B: Deprotection of Ser(Bzl) (The "High-Low" HF Method)

Context: The benzyl ether bond is strong. Standard TFA will not remove it. Anhydrous Hydrogen Fluoride (HF) is the industrial standard but requires Teflon/Kel-F apparatus.

Safety Warning: HF is fatal upon skin contact. Full PPE and calcium gluconate antidote must be present.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum over

    
     overnight.
    
  • Scavenger Mix: Add p-cresol (10% v/v) and dimethyl sulfide (DMS) (10% v/v) to the reaction vessel to scavenge benzyl carbocations.

  • Low HF Step (Removal of Bzl):

    • Condense HF into the vessel at -78°C.

    • Warm to 0°C and stir for 1 hour.

    • Mechanism:[3][5][8][9][10][11] This step removes the Benzyl group via an

      
      -like mechanism promoted by DMS, preventing the benzyl cation from alkylating Tyrosine or Tryptophan residues [2].
      
  • High HF Step (Cleavage from Resin):

    • Evaporate Low-HF mixture.

    • Re-condense fresh HF (90%) with anisole (10%).

    • Stir at 0°C for 45 mins to cleave the peptide from the MBHA resin.

  • Workup: Evaporate HF. Precipitate peptide in cold diethyl ether.

Protocol C: TFMSA Alternative (Non-HF Route)

For labs lacking HF lines, Trifluoromethanesulfonic acid (TFMSA) is a viable alternative for Bzl removal [3].

  • Cocktail: TFA / TFMSA / Thioanisole / EDT (10 : 1 : 1 : 0.5).

  • Procedure: Treat resin-bound peptide with the cocktail for 2–3 hours at 0°C

    
     RT.
    
  • Note: TFMSA is a strong acid; control temperature strictly to prevent peptide degradation.

Troubleshooting & Critical Quality Attributes

Issue 1: N O Acyl Shift

In strong acids (HF/TFMSA), the peptide bond nitrogen can attack the serine hydroxyl side chain (once Bzl is removed), resulting in an ester linkage (depsipeptide) instead of an amide bond.

  • Symptom: Correct Mass, but unstable peptide or split peaks on HPLC.

  • Remediation: Treat the crude peptide with mild base (e.g., 5% Ammonium Hydroxide or aqueous bicarbonate, pH 8–9) for 1–2 hours. This reverses the shift, restoring the native amide bond [4].

Issue 2: -Elimination

Under basic conditions (or prolonged activation), Ser(Bzl) can undergo


-elimination to form Dehydroalanine.
  • Prevention: Avoid strong bases (like neat piperidine) for long durations. In Boc chemistry, this is rare as the cycle is acidic. However, during neutralization, ensure DIPEA is diluted (5%).

References

  • BenchChem. (2025).[7] A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Labeled Peptide Synthesis. BenchChem Application Notes. Link

  • Tam, J. P., et al. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Semantic Scholar. Link

  • Bachem. (2024). Peptide Manufacturing: Step-By-Step Guide. Bachem Technical Guides. Link

  • AAPPTEC. (2024). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Synthesis Notes. Link

  • Thermo Fisher Scientific. (2024). Peptide Design: Principles & Methods. Thermo Fisher Technical Resources. Link

Sources

Troubleshooting & Optimization

Technical Support Center: O-Benzyl Serine (Ser(Bzl)) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing unexpected mass shifts (


 Da, 

Da) or stereochemical impurities in your serine-containing peptides.

O-benzyl serine [Boc-Ser(Bzl)-OH] is a workhorse in Boc chemistry, providing robust side-chain protection. However, the electron-withdrawing nature of the oxygen atom on the


-carbon creates a unique electronic environment that destabilizes the 

-proton, making the residue susceptible to

-elimination
and racemization . Furthermore, the removal of the benzyl group generates reactive carbocations that must be managed.

Below are the three most common "Support Tickets" we receive regarding Ser(Bzl), followed by validated protocols.

Ticket #01: The "Dehydroalanine" Problem ( -Elimination)

Symptom:

  • Mass Spec: Observation of [M-18] peaks (dehydration) or [M-90] peaks (loss of benzyl alcohol).

  • Sequence Analysis: Edman degradation halts or shows multiple spots at the Serine position.

  • Adducts: Unexpected mass additions (+ mass of nucleophile) due to Michael addition.

Root Cause: The oxygen on the


-carbon is electron-withdrawing, increasing the acidity of the 

-proton. Under basic conditions, a base abstracts this proton, triggering the elimination of the benzyloxy group (BzlO⁻). This collapses to form Dehydroalanine (Dha) .

Mechanism:

  • Base abstracts

    
    -H.[1][2]
    
  • Enolate forms.

  • 
    -elimination of BzlO⁻.
    
  • Formation of double bond (Dha).

Troubleshooting & Prevention:

  • Avoid Strong Bases: Never use alkali hydroxides (NaOH) or strong organic bases (DBU) with Ser(Bzl).

  • Control Neutralization: In Boc SPPS, "in situ neutralization" (using DIEA/NMM) is safer than separate neutralization steps, but minimize exposure time.

  • Coupling Reagents: Use rapid activation methods (DIC/Oxyma or HBTU/HOBt) to minimize the time the activated amino acid spends in solution before coupling.

BetaElimination Fig 1. Mechanism of Base-Catalyzed Beta-Elimination in Ser(Bzl) SerBzl Ser(Bzl) Residue Enolate Enolate Intermediate SerBzl->Enolate α-Proton Abstraction Base Base (DIEA/NaOH) Base->Enolate Dha Dehydroalanine (Dha) Enolate->Dha β-Elimination BzlOH Benzyl Alcohol (Leaving Group) Enolate->BzlOH Adduct Michael Adduct (Cross-linking) Dha->Adduct Nucleophilic Attack (e.g., Cysteine/Amine)

Ticket #02: Stereochemical Integrity (Racemization)

Symptom:

  • HPLC: Split peaks or "shoulders" on the main product peak.

  • Bioactivity: Reduced binding affinity (D-Ser alters backbone conformation).

Root Cause: Ser(Bzl) is more prone to racemization than alkyl amino acids (Ala, Leu) because the electronegative


-oxygen stabilizes the enol/enolate intermediate formed during carboxyl activation. This risk is highest during segment condensation  or if pre-activation  times are too long.

Comparative Risk Table:

Coupling ReagentBase Required?Racemization RiskRecommendation
DIC / Oxyma NoLowPreferred. Acidic/Neutral activation.
HBTU / HOBt Yes (DIEA)ModerateUse only 2.0 eq base; keep cold (0°C).
HATU Yes (DIEA)HighAvoid for C-term Ser(Bzl) coupling.
DCC / HOBt NoLowGood alternative for solution phase.

Troubleshooting:

  • Add Suppressors: Always use HOBt (1-hydroxybenzotriazole) or Oxyma Pure. These form active esters that are reactive but less prone to oxazolone formation (the racemization pathway).

  • Order of Addition: Add the base last and only immediately before adding the resin/amine.

  • Temperature: Perform the coupling of Ser(Bzl) at 0°C - 4°C rather than room temperature.

Ticket #03: HF Cleavage & Benzyl Migration

Symptom:

  • Mass Spec: +90 Da, +106 Da, or +196 Da adducts on Tyrosine, Tryptophan, or Methionine.

  • Appearance: Crude peptide is dark brown/black (indicates polymerization of scavengers or tryptophan destruction).

Root Cause: In Boc chemistry, the Bzl group is removed by anhydrous Hydrogen Fluoride (HF). This reaction follows an


 mechanism, releasing the Benzyl Cation  (

). This cation is a "hot" electrophile that will alkylate any available nucleophile on the peptide (specifically the rings of Tyr/Trp or the sulfur of Met/Cys) if not intercepted by a scavenger.

The "Low-High" HF Protocol (The Gold Standard): To solve this, do not jump straight to high concentrations of HF.

  • Low HF Step: Use a mixture of HF, DMS (Dimethylsulfide), and p-cresol. This removes the Bzl group via an

    
    -like mechanism (assisted by DMS) which suppresses carbocation formation.
    
  • High HF Step: Evaporate and treat with standard HF/Anisole to remove stubborn groups (like Arg(Tos)).

HFCleavage Fig 2. Fate of the Benzyl Cation during HF Cleavage Peptide Peptide-Resin (Ser(Bzl)) HF Anhydrous HF Cleavage Peptide->HF Cation Benzyl Cation (C6H5CH2+) HF->Cation Deprotection PurePep Pure Peptide HF->PurePep Scavenger Scavenger (p-Cresol/DMS) Cation->Scavenger Fast Reaction SideReaction Alkylation of Tyr/Trp/Met Cation->SideReaction If Scavenger Insufficient SafeWaste Benzylated Scavenger (Washed away) Scavenger->SafeWaste Impurity Permanent Impurity (+90 Da) SideReaction->Impurity

Validated Protocols

Protocol A: Safe Coupling of Ser(Bzl)

Use this to minimize racemization and elimination.

  • Dissolve: 3.0 eq Boc-Ser(Bzl)-OH and 3.0 eq Oxyma Pure in DMF.

  • Activate: Add 3.0 eq DIC (Diisopropylcarbodiimide).

  • Pre-activate: Stir for exactly 2 minutes (do not exceed).

  • Couple: Add mixture to the resin.

  • Time: Couple for 60 minutes.

  • Wash: DMF (3x), DCM (3x).

    • Note: Avoid DIEA/NMM unless using onium salts (HBTU/HATU).

Protocol B: Scavenger Cocktail for HF Cleavage

Use for peptides containing Ser(Bzl) + Tyr, Trp, or Met.

Cocktail Composition (per 10 mL):

  • Anisole: 1.0 mL (10%)

  • Dimethylsulfide (DMS): 0.5 mL (5%) - Critical for Met containing peptides

  • p-Cresol: 0.2 mL (2%)

  • HF: 8.3 mL (83%)

Procedure:

  • Cool reaction vessel to -78°C (Dry ice/Acetone).

  • Distill HF into the vessel containing resin and scavengers.

  • Warm to 0°C (Ice bath) and stir for 45-60 mins.

  • Evaporate HF under nitrogen stream (maintain 0°C to prevent side reactions during concentration).

  • Precipitate peptide in cold diethyl ether.

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on racemization mechanisms).

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Original description of Benzyl protection strategies).

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. (The authoritative source on Low-High HF cleavage).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on side reactions and protecting group stability).

Sources

Technical Support Center: Preventing Serine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SER-RAC-001 Topic: Troubleshooting and preventing stereochemical loss (racemization) of Serine residues during peptide coupling.

Executive Summary & Core Mechanism

Serine (Ser) is uniquely susceptible to racemization due to the electron-withdrawing nature of its


-hydroxyl oxygen. This electronegativity increases the acidity of the 

-proton, facilitating its removal by bases. However, the primary driver of racemization during activation is oxazolone formation (also known as azlactone formation).

When the carboxyl group is activated, the carbonyl oxygen of the adjacent amide bond can attack the activated carbonyl, forming a 5-membered oxazolone ring. This intermediate pseudo-aromatizes easily in the presence of base, destroying the chirality at the


-carbon.

The Golden Rule: Speed is the enemy of racemization if the kinetics of coupling are slower than the kinetics of proton abstraction. Conversely, highly reactive reagents (like HATU) used with strong bases (like DIPEA) often accelerate the racemization faster than the coupling for sensitive residues.

Troubleshooting Guide (Q&A)

Q1: I am using standard HATU/DIPEA for my couplings. Why is my Serine showing 5-15% D-isomer content?

Diagnosis: You are likely driving the reaction too hard with a base that is too strong. HATU is an iminium-based reagent that requires a base (tertiary amine) to function. The combination of a highly activated ester (At-ester) and the presence of Diisopropylethylamine (DIPEA) creates a "perfect storm" for oxazolone formation before the amine nucleophile can attack.

Technical Solution: Switch to a Carbodiimide/Oxime activation strategy.

  • Reagent: Use DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

  • Why: This method generates an active ester that is highly reactive toward amines but significantly less prone to oxazolone formation than the OBt/OAt esters generated by HBTU/HATU. Furthermore, DIC couplings can often be performed base-free or with very weak bases, eliminating the primary catalyst for proton abstraction [1, 2].

Q2: I see racemization specifically when loading the first Serine onto the resin. Why?

Diagnosis: This is the "C-Terminal Danger Zone." Anchoring the first amino acid involves activating its carboxyl group for a prolonged period (often hours) to react with the resin linker. If you use standard activation (e.g., HBTU/DIPEA) for resin loading, the activated Serine sits in a basic solution, racemizing via the oxazolone pathway long before it attaches to the resin.

Technical Solution:

  • Best Practice: Buy pre-loaded Wang or Merrifield resins . Let the manufacturer handle the QC.

  • Manual Loading: Use 2-Chlorotrityl Chloride (2-CTC) resin .

    • Protocol: 2-CTC resin reacts directly with the carboxylate anion of Fmoc-Ser(tBu)-OH in the presence of DIPEA, but the reaction is an S_N1-like displacement of chloride, not an activation of the Serine carboxyl. This bypasses the oxazolone intermediate entirely.

  • Alternative: Use the MSNT/MeIm method (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole) for esterification, which is known to preserve chirality [3].

Q3: My sequence is hydrophobic, and the coupling is slow. Should I just increase the reaction time?

Diagnosis: No. "Waiting it out" favors thermodynamic equilibration (racemization) over kinetic trapping (coupling). If the coupling is slow due to aggregation (beta-sheet formation), the activated Serine sits exposed to base for longer.

Technical Solution: Implement Pseudoproline Dipeptides .

  • What are they? These are dipeptides where the Serine (or Threonine) is locked into a cyclic oxazolidine ring (e.g., Fmoc-Ala-Ser(

    
    pro)-OH).
    
  • Mechanism: The "kink" induced by the oxazolidine ring (similar to Proline) disrupts beta-sheet aggregation, increasing solvation and coupling rates by orders of magnitude.

  • Benefit: Because the Serine side chain is tied back into the backbone nitrogen, the oxazolone formation is chemically impossible for that specific residue during its own activation. It protects the structure and the stereochemistry simultaneously [4, 5].

Q4: If I must use a base, is DIPEA really that bad?

Diagnosis: Yes, for Serine and Cysteine.[2] DIPEA (pKa ~10-11) is strong enough to deprotonate the oxazolone intermediate efficiently.

Technical Solution: Use 2,4,6-Trimethylpyridine (TMP, Collidine) .

  • Why: Collidine is a weaker base (pKa ~7.4) and is sterically hindered.[1] It is sufficient to neutralize the acid generated during coupling but poor at abstracting the sterically shielded

    
    -proton of the activated amino acid.
    
  • Data: Studies show Serine racemization can drop from >5% (DIPEA) to <0.5% (Collidine) under identical conditions [1, 6].

Comparative Data: Coupling Reagents & Racemization

The following table summarizes the risk profile of common coupling cocktails for Serine.

Coupling CocktailActivation TypeBase Required?Serine Racemization RiskRecommendation
DIC / Oxyma Pure Carbodiimide / OximeNo (or weak)Very Low (<0.2%) Standard of Care
DIC / HOBt Carbodiimide / BenzotriazoleNoLow (<1.0%)Acceptable (Legacy)
HATU / DIPEA Uronium / Aza-benzotriazoleYes (Strong) High (2.0 - 15%) Avoid for Ser/Cys
HBTU / DIPEA Uronium / BenzotriazoleYes (Strong)Moderate (1.0 - 5.0%)Use with caution
PyBOP / Collidine PhosphoniumYes (Weak)Low-ModerateAlternative for cyclization

Visualizing the Problem & Solution

Figure 1: The Oxazolone Racemization Pathway

This diagram illustrates how base catalyzes the loss of chirality via the oxazolone intermediate.

SerineRacemization cluster_0 Base-Catalyzed Danger Zone Start Activated Serine (Fmoc-Ser-OX) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (Slow) L_Iso L-Serine Product (Desired) Start->L_Iso Amine Attack (Fast Coupling) Enol Enolized Oxazolone (Achiral Planar) Oxazolone->Enol Base (DIPEA) Abstracts H+ Oxazolone->L_Iso Amine Attack D_Iso D-Serine Product (Impurity) Oxazolone->D_Iso Amine Attack Enol->Oxazolone Reprotonation

Caption: The kinetic competition between direct coupling (Green) and base-catalyzed oxazolone racemization (Red).

Figure 2: Decision Tree for Serine Coupling

Follow this logic to select the correct protocol for your specific sequence.

DecisionTree Start Start: Coupling Serine IsCTerm Is Serine at C-Terminus (Loading onto Resin)? Start->IsCTerm IsAgg Is Sequence Prone to Aggregation? IsCTerm->IsAgg No (Chain Elongation) CTC Use 2-CTC Resin (S_N1 Reaction) IsCTerm->CTC Yes (Manual) PreLoad Use Pre-loaded Resin IsCTerm->PreLoad Yes (Preferred) Pseudo Use Pseudoproline Dipeptide (Fmoc-Xaa-Ser(Psi)-OH) IsAgg->Pseudo Yes (Long/Hydrophobic) Standard Use DIC / Oxyma Pure (Base-Free) IsAgg->Standard No (Standard) Sensitive Use DIC / Oxyma / Collidine IsAgg->Sensitive No (But High Risk)

Caption: Workflow for selecting the optimal Serine coupling strategy based on position and sequence difficulty.

Standard Operating Protocol (SOP): Low-Racemization Serine Coupling

Objective: Couple Fmoc-Ser(tBu)-OH to a growing peptide chain with <0.5% racemization.

Reagents:

  • Amino Acid: Fmoc-Ser(tBu)-OH (0.2 M in DMF)

  • Activator: DIC (0.5 M in DMF)

  • Additive: Oxyma Pure (0.5 M in DMF)

  • Base (Optional): Sym-Collidine (TMP)

Procedure:

  • Pre-Activation (Crucial):

    • Combine Amino Acid solution (1.0 eq) with Oxyma Pure solution (1.0 eq).

    • Add DIC solution (1.0 eq).

    • Note: Do NOT add DIPEA.

    • Allow to activate for 2-3 minutes . The solution may turn yellow/orange; this is normal.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound free amine.

    • Reaction Time: 30 - 60 minutes at Room Temperature.

    • Troubleshooting: If pH adjustment is strictly necessary (e.g., for salt forms of amino acids), add Collidine (1.0 eq) after the pre-activation step, immediately before adding to the resin.

  • Washing:

    • Drain and wash resin 3x with DMF.

  • Monitoring:

    • If using automated synthesis with UV monitoring, look for a sharp deprotection peak in the next cycle. A broad or double peak in the subsequent HPLC analysis of the cleaved peptide is a hallmark of diastereomers (racemization).

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Blankemeyer-Menge, B., et al. (1990). Simultaneous Multiple Synthesis of Protected Peptide Fragments on "Allyl"-Functionalized Cellulose Disc Supports. Tetrahedron Letters.[3] Link

  • Wöhr, T., & Mutter, M. (1995). Pseudo-Prolines: Powerful Tools in Peptide Synthesis.[4][5][6] Journal of the American Chemical Society. Link

  • ChemPep. (2024). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.[6] ChemPep Technical Notes. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry.[5] Link

Sources

Troubleshooting aggregation in peptide synthesis with serine-rich sequences

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Introduction: The Hydroxyl Hazard

Serine (Ser) and Threonine (Thr) residues are notorious in Solid Phase Peptide Synthesis (SPPS) for inducing "difficult sequences." Unlike hydrophobic aggregation driven by valine or isoleucine, Serine-rich aggregation is driven by the side-chain hydroxyl group and the amide backbone.

The


-hydroxyl group facilitates strong intermolecular hydrogen bonding, often locking the growing peptide chains into stable 

-sheets. This phenomenon, known as on-resin aggregation , collapses the resin matrix, preventing solvent access and steric availability of the N-terminus for the next coupling. The result is a crude mixture dominated by deletion sequences (des-Ser) and truncated fragments.

This guide provides a self-validating troubleshooting system to diagnose, disrupt, and resolve these aggregation events.

Module 1: The Diagnostic Phase

How do I distinguish between steric hindrance and aggregation?

Before altering your chemistry, you must confirm aggregation is the root cause. Aggregation typically manifests after 5–8 residues and worsens with sequence length.

Troubleshooting Workflow

Use the following logic flow to diagnose the failure mode.

DiagnosisFlow start Observation: Low Yield / Deletions step1 Perform Micro-Cleavage & HPLC/MS start->step1 decision1 Is the main impurity a single deletion (n-1)? step1->decision1 steric Cause: Steric Hindrance (Not Aggregation) decision1->steric Yes (Random) agg_check Check Resin Swelling (Visual Inspection) decision1->agg_check No (Sequential Deletions) action_steric Action: Double Couple, Switch to HATU steric->action_steric decision2 Has resin volume decreased >10%? agg_check->decision2 decision2->steric No agg_confirm Cause: Aggregation (Beta-sheet) decision2->agg_confirm Yes action_agg Action: Introduce Pseudoproline or Switch Resin agg_confirm->action_agg

Figure 1: Diagnostic decision tree to distinguish between steric hindrance and aggregation.

Key Indicators
IndicatorObservationInterpretation
Visual Resin bed shrinks or becomes opaque/sticky.High Probability of Aggregation. Solvation is lost due to chain-chain interactions excluding solvent.
Kaiser Test False Negative (Yellow/Colorless) despite free amines.The N-terminus is buried inside the aggregate; ninhydrin cannot access it.
HPLC Profile Broad main peak or "hump" of late-eluting impurities.Incomplete coupling due to progressive aggregation.[1]
Mass Spec Ladder of deletion sequences (n-1, n-2) starting at Ser clusters.Coupling efficiency drops drastically at the aggregation onset.

Module 2: Chemical "Circuit Breakers"

The most effective solution is to chemically alter the backbone structure.

When standard optimization (double coupling, HATU) fails, you must break the secondary structure.

Strategy A: Pseudoproline Dipeptides (The Gold Standard)

Pseudoprolines (PsiPro) are dipeptides where Ser or Thr is cyclized into an oxazolidine ring.[2]

  • Mechanism: The cyclic structure locks the backbone into a cis-amide conformation, creating a "kink" that physically prevents

    
    -sheet alignment [1].[3]
    
  • Usage: Replace a Xaa-Ser or Xaa-Thr pair in your sequence with a commercially available Fmoc-Xaa-Ser(PsiMe,Mepro)-OH dipeptide.

  • Removal: The ring is acid-labile and spontaneously opens during final TFA cleavage, regenerating the native Ser/Thr residue.

Strategy B: Isoacyl Dipeptides (The Switch)

Isoacyl dipeptides (or O-acyl isopeptides) grow the peptide chain off the Serine side-chain oxygen (ester bond) rather than the nitrogen.

  • Mechanism: This creates a depsipeptide structure (ester in the backbone), which lacks the amide proton required for hydrogen bonding, effectively "hiding" the backbone from aggregation [2].

  • Restoration: Upon cleavage and pH adjustment to pH 7.4, an

    
     acyl shift occurs, restoring the native peptide bond.
    

Mechanism cluster_0 Standard Synthesis cluster_1 Pseudoproline Strategy A Serine-Rich Sequence B Beta-Sheet Formation A->B C Aggregation (Insoluble) B->C D Insert Pseudoproline C->D Solution E Kinked Backbone (Cis-Amide) D->E F Fully Solvated Resin E->F

Figure 2: Mechanistic comparison of standard aggregation vs. Pseudoproline disruption.

Module 3: Solvation & Physical Parameters

If chemical modification is impossible, optimize the physical environment.

Resin Selection: The PEG Advantage

Polystyrene (PS) resins are hydrophobic and reinforce aggregation in polar sequences.[4][5]

  • Recommendation: Switch to ChemMatrix (100% PEG) or TentaGel (PEG-PS).

  • Why: ChemMatrix swells significantly in both organic (DCM) and polar (water/MeOH) solvents. The high swelling places functional sites further apart, reducing inter-chain interaction probability [3].[5]

Chaotropic Salts

Chaotropic agents disrupt the hydrogen bonding network of water and peptides.[6][7]

  • Protocol: Dissolve 0.8M LiCl or KSCN in the coupling solvent (DMF/NMP).

  • Effect: These salts shield the amide backbone, preventing the H-bonds that form

    
    -sheets.
    
  • Warning: Wash resin thoroughly after coupling; residual salts can interfere with cleavage or subsequent couplings.[6]

The "Magic Mixture"

For extreme cases, use the solvent cocktail developed by the Kent lab:

  • Composition: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.

  • Application: Use this mixture for both the acylation (coupling) and deprotection steps.[6]

Detailed Protocols

Protocol A: Coupling a Pseudoproline Dipeptide

Do not treat a dipeptide exactly like a single amino acid.

  • Stoichiometry: Use 3–5 equivalents of the Fmoc-Xaa-Ser(PsiMe,Mepro)-OH dipeptide relative to resin loading.

  • Activation:

    • Use DIC/Oxyma (1:1 ratio with AA).

    • Critical: Avoid using base (DIEA/NMM) during activation if possible, to prevent epimerization of the sensitive oxazolidine ring. If using HATU, use minimal DIEA (2 eq).

  • Coupling Time: Extend coupling time to 2–4 hours . The steric bulk of the dipeptide makes the reaction slower than a standard AA coupling.

  • Monitoring: Use the Chloranil test (for secondary amines) if the previous residue was Proline, otherwise standard Kaiser test. Note that the bulky dipeptide may yield a faint positive; micro-cleavage is safer.

Protocol B: Mitigating Side Reactions (O-Acylation)

Unprotected hydroxyls on Ser/Thr can attack the activated ester of the incoming amino acid, forming a branched ester (O-acylation).

  • Prevention:

    • Ensure tBu (tert-butyl) or Trt (trityl) side-chain protection is high quality.

    • Avoid excess base: Keep DIEA/NMM concentration low during coupling. Excess base catalyzes the nucleophilic attack of the hydroxyl.

    • Post-Synthesis: If O-acylation is suspected (Mass = Target + AA), treat the crude peptide with 0.1M NaOH or hydrazine briefly before purification to reverse the esterification (similar to the Isoacyl shift).

Frequently Asked Questions (FAQ)

Q: I cannot use Pseudoprolines because my sequence doesn't have a Ser/Thr pair, just single Serines. What now? A: Use Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on a Glycine or other residue near the Serine.[6] Alternatively, use Isoacyl Serine monomers (Fmoc-Ser[O-Fmoc-AA]-OH), which achieve a similar disruption effect without requiring a specific dipeptide pair.

Q: Why is the Kaiser test unreliable for Serine-rich sequences? A: The Kaiser test detects free primary amines. If the peptide aggregates, the N-terminus is physically buried inside the resin-peptide clump. The ninhydrin reagent cannot reach the amine, resulting in a "false negative" (colorless beads) that suggests the coupling is complete when it is actually stalled. Always verify with a micro-cleavage (5 mg resin + 50 uL TFA, check by MS).

Q: Can I use microwave synthesis to fix this? A: Yes. Microwave irradiation (typically 75°C) provides kinetic energy that can temporarily break H-bonds and improve chain motion. However, be cautious with Serine and Cysteine at high temperatures, as they are prone to racemization and


-elimination. Limit Serine coupling temperatures to 50°C  or use shorter cycles.

Q: My crude yield is good, but the purity is terrible. Why? A: This suggests "Deletion Sequences."[7] The coupling worked eventually on some chains, but failed on others during the aggregation phase. The result is a mix of Full Length, n-1, n-2, etc. This confirms aggregation occurred. You must implement Module 2 (Pseudoprolines) in the next synthesis run to prevent this.

References

  • Mutter, M., et al. (1995).[2] "Pseudoprolines: peptide bond substitutes for the prevention of peptide aggregation in solid phase synthesis."[1][3] Journal of the American Chemical Society.

  • Sohma, Y., et al. (2005).[8] "The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides."[8] Journal of Peptide Science.

  • García-Ramos, Y., et al. (2010). "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[9][10] ACS Combinatorial Science.

  • Sampson, W.R., et al. (1999). "The synthesis of difficult peptides using chaotropic salts." Journal of Peptide Science.

Sources

Technical Support Center: Advanced Benzyl Deprotection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Optimization of Benzyl (Bzl) Group Deprotection in Complex Peptides

Welcome to the Peptide Chemistry Support Hub

You have reached the Tier 3 Technical Support guide for complex peptide deprotection. This resource addresses the critical challenges of removing benzyl-based protecting groups (Bzl, Z, OBzl) in peptides containing sensitive residues (Met, Trp, Cys) or prone to aggregation.

Unlike standard protocols, "complex" peptides require a mechanistic approach to cleavage to prevent irreversible side reactions like alkylation and oxidation.

Quick Navigation (Decision Matrix)

Before proceeding, verify your method selection based on your peptide's composition.

MethodSelection Start Select Deprotection Strategy Sulfur Contains Sulfur? (Cys, Met) Start->Sulfur HF_Avail HF Apparatus Available? Sulfur->HF_Avail Yes (Cat. Poisoning Risk) H2_Pd Method A: Catalytic Hydrogenolysis (H2 / Pd-C) Sulfur->H2_Pd No LowHigh Method B: Low-High HF (Tam Protocol) HF_Avail->LowHigh Yes (Gold Standard) TFMSA Method C: TFMSA Cleavage (Standard Glassware) HF_Avail->TFMSA No

Figure 1: Decision matrix for selecting the optimal deprotection method based on peptide composition and facility capabilities.

Module 1: The Gold Standard – "Low-High" HF Cleavage

Context: The standard


 cleavage (High HF) generates benzyl carbocations that alkylate nucleophilic side chains (Tyr, Trp, Met, Cys).[1] For complex peptides, the Tam "Low-High" HF protocol  is the required optimization. It separates the deprotection into two mechanistic steps.[2]
The Mechanism
  • Low HF Step (

    
    ):  A low concentration of HF in dimethyl sulfide (DMS) suppresses carbocation formation. It removes most Bzl groups and reduces Met(O).
    
  • High HF Step (

    
    ):  Standard HF concentration removes the remaining stubborn groups (Arg(Tos), Cys(4-MeBzl)).
    

LowHighMechanism Step1 Step 1: Low HF (HF:DMS:p-Cresol 1:3:0.5) Mech1 Mechanism: SN2 (No Carbocations) Step1->Mech1 Result1 Cleaves: Bzl, Z, Bom Reduces: Met(O) Intact: Arg(Tos), Cys(High) Mech1->Result1 Step2 Step 2: High HF (HF:Anisole 9:1) Result1->Step2 Mech2 Mechanism: SN1 (Carbocations Generated) Step2->Mech2 Result2 Cleaves: Arg(Tos), Cys(4-MeBzl) Final Peptide Mech2->Result2

Figure 2: The mechanistic flow of the Tam Low-High HF protocol, shifting from SN2 to SN1 to minimize side reactions.

Protocol: Low-High HF Procedure

Reference: Tam, J.P., et al. (1983)

Reagents Required:

  • Anhydrous HF[1][3]

  • Dimethyl sulfide (DMS)

  • 
    -Cresol[1][2][3][4]
    
  • 
    -Thiocresol (if Trp/Cys present)[5]
    

Step-by-Step Guide:

  • Preparation (Low HF):

    • Cool the reaction vessel containing the resin (1 g) to -78°C (Dry ice/acetone).

    • Condense DMS (6.5 mL) and

      
      -cresol (0.5 mL)  into the vessel.
      
    • Optimization Note: If Trp(For) is present, add

      
      -thiocresol (0.5 mL) .
      
    • Condense HF (2.5 mL) . Ratio HF:DMS is ~1:3.

  • Reaction (Low HF):

    • Warm to 0°C (ice bath).

    • Stir for 2 hours .

    • Result: Most Bzl groups removed; Met(O) reduced to Met; Trp(For) deformylated.

  • Evaporation:

    • Evaporate HF and DMS under high vacuum at 0°C. Warning: DMS has a potent odor; use a scrubber.

  • Reaction (High HF):

    • Re-cool to -78°C.

    • Condense HF (9 mL) and add Anisole/p-cresol (1 mL) .

    • Warm to 0°C and stir for 45-60 minutes .

    • Result: Cleavage of Arg(Tos), Arg(NO2), and Cys(4-MeBzl).

  • Work-up:

    • Evaporate HF.

    • Precipitate with cold diethyl ether to remove scavengers.[3]

    • Extract peptide with 10-50% Acetic Acid or TFA depending on solubility.

Module 2: Scavenger Optimization (Troubleshooting)

User Question: "I see extra peaks +56 Da or +106 Da in my mass spec. What happened?"

Diagnosis: You likely have alkylation adducts (


-butyl or benzyl cations attacking Trp, Tyr, or Met). You need to tune your scavenger cocktail.

Scavenger Selection Guide:

Peptide CompositionRecommended Cocktail (Vol %)Function
Standard (No Met/Trp/Cys) HF (90%), Anisole (10%)Basic carbocation scavenging.
Contains Met / Cys HF (90%), Anisole (5%), DMS (3%),

-thiocresol (2%)
DMS prevents Met oxidation; Thiocresol scavenges benzyl cations.
Contains Trp HF (85%), Anisole (5%), DMS (5%), Indole (1-2%)Avoid Thioanisole (causes S-alkylation of Trp). Indole protects Trp ring.
"Sticky" / Aggregated HF (80%), TFA (10%), Anisole (10%)TFA acts as a solubilizer to expose sites to HF.

Module 3: The "No-HF" Alternative (TFMSA)

User Question: "Our facility does not have an HF line. Can I use TFMSA for complex peptides?"

Answer: Yes, Trifluoromethanesulfonic acid (TFMSA) is a viable alternative that uses standard glassware, but it requires stricter salt removal post-cleavage.

Protocol: Standard TFMSA Cleavage Reference: Sigma-Aldrich / Merck Protocols

  • Pre-treatment: Treat resin with TFA/DCM (1:[2]1) for 20 mins to remove N-term Boc. Drain and dry.[2]

  • The Cocktail:

    • Mix TFA (10 mL) , DMS (3 mL) , and

      
      -cresol (3 mL) .
      
    • Add TFMSA (1 mL) dropwise with cooling (highly exothermic).

    • Note: For "Low-High" TFMSA, use more DMS initially, then add more TFMSA later.

  • Cleavage:

    • Add cocktail to resin.[2][6] Stir at 0°C to RT for 90-120 minutes.

  • Precipitation (Critical):

    • TFMSA is not volatile. You cannot evaporate it.

    • Pour mixture into excess cold Diethyl Ether .

    • Centrifuge/filter to collect the peptide pellet.

  • Desalting:

    • The pellet contains TFMSA salts. Dissolve in weak buffer and run through a Sephadex G-25 column or HPLC immediately.

Module 4: Catalytic Hydrogenolysis (H2/Pd)

User Question: "Why did my hydrogenolysis stop halfway? I have Cys in the sequence."

Diagnosis: Catalyst Poisoning.[7] Sulfur lone pairs in Cys/Met bind irreversibly to Palladium, deactivating it.

Troubleshooting:

  • Additives: Try adding Boron Trifluoride Etherate (BF3·OEt2) or weak acids to protonate the sulfur, reducing its affinity for Pd.

  • Catalyst Switch: Use Pd(OH)2 (Pearlman's Catalyst) or Palladium Black, which are sometimes more robust than Pd/C.

  • Transfer Hydrogenation: Instead of H2 gas, use 1,4-cyclohexadiene or Ammonium Formate as the hydrogen donor. This sometimes works faster than gas bubbling for sluggish reactions.

  • The Hard Truth: For peptides with multiple Cys/Met residues, acidolysis (HF/TFMSA) is significantly more reliable than hydrogenolysis.

References

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis.[3] Journal of the American Chemical Society, 105(21), 6442–6455. 
    
  • Sigma-Aldrich (Merck). Boc Resin Cleavage Protocol: TFMSA and HF Methods.

  • Peptide.com (Bachem/Peninsula). HF Cleavage and Deprotection Procedures for Peptides.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques: Strategies in Peptide Synthesis.

  • Losse, G., Stiehl, H. U., & Schwenzer, B. (1982). Hydrogenolytic debenzylation of sulfur-containing peptides. International Journal of Peptide and Protein Research, 19(2), 114–122.

Sources

Technical Support Center: Purification of (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: H-Ser(Bzl)-OBzl · pTsOH (Standard Stable Form) CAS: 1738-76-7 (p-Tosylate salt) Synonyms: O-Benzyl-L-serine benzyl ester p-toluenesulfonate; L-Serine dibenzyl ester tosylate.

Executive Summary & Core Chemistry

The Critical Insight: You are likely attempting to isolate the free base (oil) or dealing with an impure p-toluenesulfonate (pTsOH) salt that refuses to crystallize.

  • Rule #1: Do not isolate the free base for storage. The free amine of benzyl serine esters is prone to

    
     acyl migration and dimerization (diketopiperazine formation). Always isolate and store as the p-TsOH or HCl salt .
    
  • Rule #2: The "oily residue" persistent in this synthesis is almost always excess Benzyl Alcohol (BnOH) . It has a high boiling point (~205°C) and cannot be removed by standard rotary evaporation.

This guide details the purification of the p-TsOH salt , which is the industry-standard stable intermediate.

The "Golden Route" Purification Protocol

This protocol assumes you have performed a Fischer-Speier esterification (L-Serine + Benzyl Alcohol + p-TsOH) in a solvent like Cyclohexane or Toluene using a Dean-Stark trap.

Phase A: Workup & Solvent Exchange[1]
  • Concentration: Evaporate the reaction solvent (Cyclohexane/Toluene) under reduced pressure.

    • Note: You will be left with a thick, yellow/orange syrup. Do not overheat (>50°C) to attempt removing the Benzyl Alcohol; this causes racemization.

  • The "Anti-Solvent" Trituration (Crucial Step):

    • Add Diethyl Ether (Et₂O) or MTBE to the oily residue (approx. 10 mL per gram of starting material).

    • Vigorously stir/sonicate.

    • Mechanism:[1][2][3][4] The target salt (H-Ser(Bzl)-OBzl · pTsOH) is insoluble in ether. The impurity (Benzyl Alcohol) is soluble .

  • Precipitation:

    • The oil should harden into a white/off-white solid.

    • If it remains gummy, add Petroleum Ether or n-Heptane dropwise to the stirring ether mixture to force precipitation.

Phase B: Crystallization

If the triturated solid is still amorphous or low purity:

  • Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (or DCM/MeOH 9:1 if solubility is poor).

  • Add Diethyl Ether slowly until turbidity appears.

  • Store at -20°C overnight.

  • Filter the white needles and wash with cold Ether/Heptane (1:1).

Phase C: Data Specifications
ParameterSpecificationNote
Appearance White Crystalline SolidYellow = Excess BnOH or degradation
Melting Point 164 – 168°CSharp range indicates high purity
Solubility Soluble: MeOH, DMF, DMSOInsoluble: Et₂O, HexaneUse this contrast for purification
Storage -20°C, DesiccatedHygroscopic

Troubleshooting Guide: "Why is my product an oil?"

Interactive Troubleshooting Flow

PurificationLogic Start Issue: Product is an Oil/Gum CheckBnOH Check 1: Excess Benzyl Alcohol? Start->CheckBnOH Trituration Action: Triturate with Et2O/Heptane (Remove BnOH) CheckBnOH->Trituration Standard Cause Solidifies Did it solidify? Trituration->Solidifies Recryst Action: Recrystallize (EtOAc + Et2O) Solidifies->Recryst Yes CheckRacem Check 2: Racemization? (Did you reflux Toluene >4h?) Solidifies->CheckRacem No (Still Oily) RacemAction Action: Check Chiral HPLC. Racemates are often oils. CheckRacem->RacemAction Yes (High Temp) SaltCheck Check 3: Is it the Free Base? CheckRacem->SaltCheck No (Low Temp) Acidify Action: Add p-TsOH in Et2O to reform salt SaltCheck->Acidify pH > 7

Figure 1: Decision tree for isolating solid H-Ser(Bzl)-OBzl · pTsOH from crude reaction mixtures.

Detailed Solutions

Q1: The product crashes out as a "sticky gum" instead of a powder. What do I do?

  • Diagnosis: This is "oiling out." It happens when the product precipitates too fast or contains trapped solvent/impurities (BnOH).

  • Fix:

    • Decant the supernatant (containing the impurities).

    • Redissolve the gum in a small amount of DCM or MeOH.

    • Re-precipitate slowly by adding Et₂O with vigorous stirring.

    • Scratch the glass sides of the flask with a spatula to induce nucleation.

Q2: I used Toluene for the reaction, and the yield is low/oily.

  • Diagnosis: Toluene reflux (110°C) can cause partial racemization of Serine derivatives. The D/L mixture often has a lower melting point and resists crystallization.

  • Fix: For future batches, use Cyclohexane (reflux ~81°C). It removes water azeotropically effectively but operates at a temperature that preserves optical purity (e.e. >99%).

Q3: Can I use Silica Column Chromatography?

  • Warning: p-TsOH salts often streak on silica or stick to the baseline.

  • Protocol: If you must run a column:

    • Neutralize the salt to the free base (wash with NaHCO₃).

    • Run the column quickly (DCM/MeOH).

    • Immediately re-acidify the collected fractions with p-TsOH to reform the salt before concentrating. Do not store the free base.

Stability & Racemization Pathways

Understanding why the protocol exists ensures adherence.

RacemizationPath L_Ser L-Serine Derivative (Pure S-Enantiomer) AlphaProton Alpha-Proton Abstraction L_Ser->AlphaProton Triggered by Heat Heat (>100°C) High pH Heat->AlphaProton Enolate Planar Enolate Intermediate AlphaProton->Enolate Racemic DL-Mixture (Oily/Low MP) Enolate->Racemic Reprotonation

Figure 2: Mechanism of racemization. High boiling solvents (Toluene/Xylene) accelerate alpha-proton abstraction.

Key Takeaway: The alpha-proton in Serine esters is acidic. Prolonged exposure to heat or base (even weak bases) will lead to racemization.

  • Limit Reflux Time: Stop the reaction immediately once water collection in the Dean-Stark trap ceases.

  • Solvent Choice: Cyclohexane is superior to Toluene for optical purity, even if the reaction takes slightly longer.

References

  • Bolchi, C., et al. (2014). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents."[5] Department of Pharmaceutical Sciences, University of Milan. (Demonstrates the superiority of Cyclohexane over Toluene for preventing racemization).

  • BenchChem. (2025).[6] "Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt." (General protocols for Fischer-Speier esterification and p-TsOH salt isolation).

  • Smolecule. "Boc-Ser(Bzl)-OH Melting Point and Properties." (Reference for physical properties of Serine Benzyl derivatives).

  • Organic Chemistry Portal. "Benzyl Esters Protection/Deprotection." (General reactivity and stability data).

Sources

Technical Support Center: Synthesis of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: H-Ser(Bzl)-OBzl (often isolated as the hydrochloride or


-toluenesulfonate salt).
CAS Registry Number:  750507-79-0 (free base), 151658-03-8 (HCl salt).

Troubleshooting Dashboard: The "Impurity Profile"

This dashboard correlates observed analytical anomalies with specific chemical byproducts. Use this to diagnose failure modes in your current batch.

Symptom (Analytical)Probable Byproduct / IssueRoot CauseCritical Action
LCMS: Mass = 2M - 2HNMR: Loss of ester/amine signals; appearance of amide protons.Diketopiperazine (DKP) (3,6-bis((benzyloxy)methyl)piperazine-2,5-dione)Neutralization of the salt form without immediate coupling. Spontaneous cyclization of the free base.Do not store as free base. Keep as HCl/pTsOH salt until

of the next step.
Chiral HPLC: Split peak (e.g., 5-15% minor enantiomer).Enantiomer (R-Isomer) (Racemization)Base-catalyzed enolization during O-alkylation (using NaH/BnBr) or oxazolone formation during coupling.Switch to phase-transfer catalysis for O-benzylation or reduce base strength/temperature.
LCMS: Mass = Product - BnOH (or similar)NMR: Olefinic protons (5.0-6.0 ppm).Dehydroalanine (Dha) (Benzyl 2-aminoacrylate derivative)

-elimination of the benzyl ether. Triggered by strong bases (NaOH, NaH) or prolonged heating.
Strictly control pH < 10.[1] Avoid prolonged exposure to strong base during workup.
LCMS: Mass = Product - 90 Da (Loss of Bn).Mono-Benzyl Ester (H-Ser-OBzl)Incomplete O-alkylation or acid-catalyzed ether cleavage.Check reagents for water.[2] Ensure O-protection precedes esterification if using Boc route.

Deep Dive: Mechanism & Prevention

A. The "Silent Killer": Diketopiperazine (DKP) Formation

The most frequent failure mode for H-Ser(Bzl)-OBzl is not during the reaction, but during workup and storage .

  • Mechanism: The free primary amine of one molecule performs a nucleophilic attack on the benzyl ester carbonyl of a second molecule (intermolecular) or, more commonly, two molecules condense to form the thermodynamically stable 6-membered lactam ring.

  • Trigger: This reaction is slow at pH < 5 but accelerates exponentially at pH > 7.

  • Expert Insight: Users often neutralize the pTsOH salt to get the "clean" free base oil, then leave it on the bench or in the freezer. Within hours, the oil solidifies into the DKP, which is insoluble and biologically inert.

  • Prevention: Never isolate the free base unless you are immediately reacting it in the next step. Store the intermediate as the stable

    
    -toluenesulfonate or hydrochloride salt.
    
B. Racemization: The "Invisible" Impurity

Serine is uniquely prone to racemization due to the electron-withdrawing effect of the


-oxygen, which increases the acidity of the 

-proton.
  • Risk Zone: The O-benzylation step.[3] Using Sodium Hydride (NaH) and Benzyl Bromide is a classic method but carries a high risk of racemizing the chiral center via enolization.

  • Solution: Use Phase Transfer Catalysis (PTC) . Using Benzyl bromide with dilute NaOH and tetrabutylammonium hydrogen sulfate (TBAHS) in DCM/Water allows O-alkylation at lower temperatures with reduced racemization risk compared to anhydrous NaH conditions.

C. Beta-Elimination

The benzyl ether at the


-position is a decent leaving group under basic conditions, leading to the formation of Dehydroalanine (Dha).
  • Consequence: Dha is a reactive Michael acceptor. It will polymerize or react with other nucleophiles in your mixture, creating a "tar" that is difficult to purify.

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between the desired pathway and the fatal byproduct traps.

SerineSynthesis L_Ser L-Serine (Starting Material) Boc_Ser Boc-Ser-OH L_Ser->Boc_Ser Boc2O, NaOH Boc_Ser_Bzl_OH Boc-Ser(Bzl)-OH (O-Alkylation) Boc_Ser->Boc_Ser_Bzl_OH BnBr, Base Boc_Ser_Bzl_OBzl Boc-Ser(Bzl)-OBzl (Fully Protected) Boc_Ser_Bzl_OH->Boc_Ser_Bzl_OBzl BnBr, K2CO3 or BnOH/DCC Racemate Racemate (DL-Serine deriv.) Boc_Ser_Bzl_OH->Racemate Strong Base (NaH) High Temp Elimination Dehydroalanine (Polymer/Tar) Boc_Ser_Bzl_OH->Elimination Excess Base Beta-Elimination Target_Salt H-Ser(Bzl)-OBzl • pTsOH (TARGET - STABLE) Boc_Ser_Bzl_OBzl->Target_Salt pTsOH or HCl Deprotection Target_Free H-Ser(Bzl)-OBzl (Free Base) Target_Salt->Target_Free Neutralization (NaHCO3 wash) Target_Free->Target_Salt Re-acidification DKP Diketopiperazine (Cyclic Dimer) Target_Free->DKP STORAGE (Spontaneous Cyclization)

Figure 1: Synthetic pathway showing critical control points. The transition from Stable Salt to Free Base is the highest risk for DKP formation.

Optimized Protocol (Self-Validating)

This protocol utilizes the Boc-protection route which is superior to direct esterification for obtaining the O-benzyl ether specifically. Direct reaction of Serine + BnOH + Acid primarily yields the ester (H-Ser-OBzl) without alkylating the side chain efficiently.

Phase 1: O-Alkylation (The Stereocenter Check)
  • Reagents: Boc-Ser-OH, Benzyl Bromide, TBAHS (Cat.), DCM, NaOH (aq).

  • Step: Vigorous stirring of the biphasic mixture.

  • Validation: Check NMR of an aliquot. If

    
    -proton signal integrates < 1H or shows splitting indicative of racemization, stop.
    
  • Byproduct Control: Keep temperature < 25°C to prevent

    
    -elimination.
    
Phase 2: Esterification
  • Reagents: Boc-Ser(Bzl)-OH, Benzyl Bromide,

    
     or 
    
    
    
    , DMF.
  • Step: Stir at room temperature.

  • Validation: TLC (Ethyl Acetate/Hexane). The acid spot should disappear, replaced by a less polar ester spot.

Phase 3: Deprotection & Isolation (The Critical Step)
  • Reagents: 4M HCl in Dioxane or pTsOH in Acetone.

  • Step: Dissolve intermediate in solvent; add acid. The product should precipitate as the salt.

  • Filtration: Filter the solid salt. Wash with cold ether.

  • Validation:

    • Melting Point: The salt should have a sharp melting point (e.g., HCl salt

      
       158-160°C).
      
    • Solubility: The salt is water-soluble; the DKP byproduct is not. Dissolve a small amount in water; turbidity implies DKP formation.

  • Storage: Store strictly as the salt at -20°C. Desiccate to prevent hydrolysis.

FAQ: Why not use the "One-Pot" Dean-Stark method?

Q: Can I just reflux L-Serine, Benzyl Alcohol, and pTsOH in Toluene? A: This method effectively creates the Benzyl Ester (H-Ser-OBzl), but it is very difficult to force the reaction to also benzylate the side-chain hydroxyl (O-Bzl) without harsh conditions that lead to extensive racemization and polymerization. If you specifically need the O-benzyl ether side chain, the stepwise Boc route is significantly cleaner.

References

  • Synthesis and Properties of O-Benzyl-Serine Deriv

    • Source: Journal of Organic Chemistry
    • Relevance: Establishes the baseline stability of the O-benzyl ether linkage and racemiz
    • Link:

  • Mechanistic Study of Diketopiperazine Form

    • Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis[4][5][6]

    • Source: National Institutes of Health (PMC) / PubMed
    • Relevance: Defines the mechanism of aminolysis and cyclization for Serine/Proline deriv
    • Link:[Link]

  • Beta-Elimination of O-Glycans (Serine Deriv

    • Title: Identification and Suppression of Beta-Elimination Byproducts[1]

    • Source: ResearchGate[5][7]

    • Relevance: details the base-catalyzed elimination mechanism (E1cB) common to O-substituted serine.
    • Link:[Link]

  • Racemization Assays in Peptide Synthesis Title: A Brief Introduction to the Racemization of Amino Acids Source: HighFine / Chemical Literature Review Relevance: Discusses the oxazolone mechanism and the susceptibility of Serine/Cysteine.

Sources

Incomplete coupling reactions with sterically hindered amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Incomplete Coupling (Steric Hindrance)

Welcome to the Advanced Peptide Synthesis Support Hub. This guide is designed for researchers encountering "deletion sequences" or low yields when coupling sterically demanding amino acids (e.g., Aib, N-methyls,


-branched residues like Val/Ile/Thr).

Module 1: The Diagnostic Matrix

Is it Sterics or Aggregation?

Before changing reagents, you must distinguish between kinetic steric hindrance (the amino acid is bulky) and intermolecular aggregation (the peptide chain is folding on itself, hiding the N-terminus).

  • Steric Hindrance: Usually occurs with specific residues (Aib, Val, Ile, Pro, N-Me-Xaa). The reaction is slow regardless of chain length.

  • Aggregation: Usually occurs after 8–15 residues. The resin beads may appear "clumped" or shrink.

Troubleshooting Workflow

Use this decision tree to determine your intervention strategy.

Troubleshooting_Workflow Start Problem: Low Coupling Yield Check_Seq Analyze Sequence Start->Check_Seq Is_Bulky Is the incoming AA or N-terminus bulky? (Val, Ile, Aib, N-Me) Check_Seq->Is_Bulky Is_Long Is peptide >10 residues or hydrophobic? Is_Bulky->Is_Long No Steric_Route STERIC ISSUE Is_Bulky->Steric_Route Yes Is_Long->Start No (Check Reagent Quality) Agg_Route AGGREGATION ISSUE Is_Long->Agg_Route Yes Sol_Steric Solution: 1. Switch to HATU or COMU 2. Microwave Heating (75°C) 3. Double Couple Steric_Route->Sol_Steric Sol_Agg Solution: 1. Use Pseudoproline Dipeptides 2. Use ChemMatrix Resin 3. Add Chaotropes (LiCl) Agg_Route->Sol_Agg

Figure 1: Decision matrix for diagnosing the root cause of incomplete coupling events.

Module 2: The Arsenal (Reagent Selection)

Standard reagents like HBTU or TBTU often fail with hindered amino acids because they generate OBt esters, which are moderately reactive. For difficult couplings, you need reagents that generate OAt or Oxyma esters.

The "Heavy Artillery" Comparison
ReagentActive EsterMechanism BenefitBest Use Case
HATU OAtNeighboring Group Participation: The pyridine nitrogen in HOAt stabilizes the incoming amine via a 7-membered cyclic transition state, accelerating the reaction by ~100x over HBTU [1].The "Gold Standard" for extremely hindered couplings (Aib, N-Me).
COMU OxymaSafety & Solubility: More soluble in DMF than HATU. Contains Oxyma Pure (non-explosive).[1][2] Shows a color change (Orange

Yellow) as the reaction proceeds [2].[3]
Modern replacement for HATU.[4][5] Excellent for microwave synthesis.[5]
DIC / Oxyma OxymaNeutral Activation: Carbodiimide activation prevents premature base-catalyzed side reactions (epimerization).Cysteine/Histidine couplings where base-induced racemization is a risk.[6]
Why HATU Works (The Mechanism)

The superiority of HATU stems from the "anchimeric assistance" of the pyridine ring.[7] The nitrogen atom hydrogen-bonds with the incoming amine, positioning it perfectly to attack the carbonyl carbon. This overcomes the steric wall presented by bulky side chains.

Module 3: Protocol Optimization (Heat & Chaos)

If reagents alone fail, you must add energy (Heat) or disrupt the environment (Chaos).

Microwave-Assisted Synthesis (The Arrhenius Effect)

Heating the reaction to 75°C can overcome the activation energy barrier imposed by steric bulk.

  • Standard Protocol: 75°C for 5 minutes (using HATU/DIEA).

  • CRITICAL WARNING (Cys/His): Cysteine and Histidine are prone to rapid racemization (conversion of L to D isomer) at high temperatures.

    • Action: When coupling Cys or His , lower the temperature to 50°C and use Collidine (TMP) instead of DIEA/DIPEA as the base [3].

Double Coupling Strategy

Do not simply extend the time. The active ester hydrolyzes or rearranges (to an unreactive N-acylurea) over time. Fresh reagents are required.

Protocol: The "Flush and Reload"

  • Couple 1: AA (5 eq), HATU (4.9 eq), DIEA (10 eq) in DMF. React for 30 mins (or 5 min MW).

  • Drain: Remove the solution. Do not wash extensively (keeps the resin swollen).

  • Couple 2: Fresh AA (5 eq), HATU (4.9 eq), DIEA (10 eq). React for 45 mins.

  • Capping (Optional but Recommended): Acetylate unreacted amines to prevent deletion sequences.

Module 4: Structural Interventions (Pseudoprolines)[8]

If the hindrance is due to "beta-sheet formation" (aggregation) rather than just the amino acid's size, chemical reagents will fail. You must break the secondary structure.

The Solution: Pseudoproline Dipeptides Pseudoprolines (oxazolidines derived from Ser/Thr) introduce a "kink" in the peptide backbone (similar to Proline).[8][9] This prevents the peptide chains from stacking into beta-sheets, keeping the N-terminus accessible [4].

  • Usage: You do not couple to a pseudoproline; you insert a dipeptide unit .

    • Example: Instead of coupling Fmoc-Ser(tBu)-OH followed by Fmoc-Ala-OH, you couple the unit Fmoc-Ala-Ser(PsiMe,MePro)-OH in one step.

  • Post-Synthesis: The pseudoproline ring automatically hydrolyzes back to the native Ser/Thr residue during the final TFA cleavage.

Frequently Asked Questions (FAQ)

Q1: I am trying to couple an amino acid to an N-methylated residue, and it's failing. Why? A: The N-methyl group introduces massive steric clash and removes the hydrogen bond donor capability of the amide.

  • Fix: Use HATU or COMU .[1] Use Microwave (75°C). Consider using an azide coupling (if available) or converting the coupling into an intramolecular reaction via a backbone linker, though HATU/MW is usually sufficient.

Q2: Can I use HATU for every coupling to be safe? A: You can, but it is risky and expensive. HATU is so reactive it can cause guanidinylation of the N-terminus (where the uronium part of HATU reacts with the amine instead of the acid) if the acid activation is slow.

  • Rule: Always pre-activate the Acid + HATU + Base for 30 seconds before adding it to the resin to ensure the active ester is formed first.

Q3: My Aib-Aib coupling is stuck. What now? A: The "Gem-Dimethyl" effect makes Aib-Aib one of the hardest couplings in peptide chemistry.

  • Fix: Use COMU with Microwave at 90°C (if sequence allows). Alternatively, use Fmoc-amino acid fluorides (Fmoc-Aib-F), which are smaller and more reactive than OAt esters.

Q4: How do I monitor these difficult couplings? Kaiser test is ambiguous. A: The Kaiser test (ninhydrin) often gives false negatives on hindered amines or Proline.

  • Fix: Use the Chloranil Test (sensitive to secondary amines) or the Kaiser test with heating . The most accurate method is micro-cleavage : take a few beads, cleave with TFA for 15 mins, and run on LC-MS to check for the +AA mass shift.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][4][5][8] Journal of the American Chemical Society, 115(10), 4397-4398.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148.

  • Mutter, M., et al. (2004). Pseudoprolines: Nature's Bridge to Peptide Synthesis. Biopolymers, 76(2), 103-103.

Sources

Technical Guide: Optimizing Peptide Synthesis Yield with O-Benzyl Serine (Ser(Bzl))

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Context: Technical Support Center System: Boc-SPPS (Primary) / Specialized Fmoc-SPPS

Executive Summary

O-Benzyl serine (


) is a critical building block, predominantly used in Boc-solid phase peptide synthesis (Boc-SPPS) . While it offers robust side-chain stability against trifluoroacetic acid (TFA), its hydrophobic nature and specific reactivity profile present unique challenges. Low yields are typically driven by three failure modes: steric aggregation  during coupling, racemization  of the 

-carbon, and

-elimination
leading to dehydroalanine formation.

This guide provides field-proven strategies to mitigate these risks, ensuring high crude purity and yield.

Part 1: Critical Optimization Strategies

Coupling Efficiency & Racemization Control

Serine derivatives are notoriously prone to racemization during carboxyl activation. The formation of the highly reactive oxazolone intermediate facilitates the abstraction of the


-proton, converting L-Ser to D-Ser.

The Solution: Oxyma/DIC Activation Replace standard HOBt/HBTU protocols with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). This combination creates a less basic environment than tertiary amine-dependent reagents (like HATU/DIEA), significantly reducing the risk of base-catalyzed racemization while maintaining high coupling rates.

Quantitative Comparison of Coupling Reagents

Reagent SystemCoupling RateRacemization RiskAggregation SolubilizationRecommendation
DIC / Oxyma HighLowest ModeratePrimary Choice
HATU / DIEA Very HighHighGoodUse only for difficult junctions; limit base exposure.
DIC / HOBt ModerateLowLowLegacy standard; less effective than Oxyma.
Combating -Elimination

The benzyl ether group on serine can undergo


-elimination under strong basic conditions or during harsh cleavage, expelling benzyl alcohol and forming dehydroalanine  (ΔAla). This results in a mass shift of -108 Da  (loss of benzyl alcohol) or -18 Da  (if comparing to free Ser) and destroys the residue.

Prevention Protocol:

  • Avoid Strong Bases: In Boc chemistry, minimize exposure to strong bases during neutralization steps.

  • Temperature Control: Keep coupling temperatures

    
    . Microwave synthesis exacerbates elimination in 
    
    
    
    sequences.
The "Low-High" HF Cleavage Strategy

The removal of the Benzyl (Bzl) group requires anhydrous Hydrogen Fluoride (HF). Standard "High" HF conditions can lead to the generation of benzyl cations (


) that alkylate electron-rich side chains (Tyr, Trp, Met, Cys), drastically reducing yield.

The Protocol: Use a Low-High HF procedure.

  • Low HF Step: A mixture of HF, DMS (dimethylsulfide), and p-cresol removes easy groups and scavenges cations without generating free

    
     carbocations.
    
  • High HF Step: Standard HF concentration completes the difficult Bzl ether cleavage while scavengers capture the released groups.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the two primary pathways that degrade


 yield: Racemization via Oxazolone and 

-Elimination.

SerineSideReactions cluster_legend Yield Loss Pathways Start Activated Ser(Bzl) (L-Isomer) Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Activation Elimination β-Elimination Start->Elimination High Temp / Strong Base Product Native Peptide (Target Yield) Start->Product Direct Coupling (Oxyma/DIC) Racemization Racemization (D-Isomer Impurity) Oxazolone->Racemization α-Proton abstraction Base Base Exposure (DIEA/Piperidine) Base->Elimination Dehydro Dehydroalanine (ΔAla) Elimination->Dehydro Loss of Bzl-OH

Figure 1: Mechanistic pathways leading to yield loss in Ser(Bzl) synthesis. Green path represents optimal coupling; red paths indicate side reactions.

Part 3: Troubleshooting Guide (Q&A)

Section 1: Coupling & Synthesis Failures

Q: I am observing a double coupling failure at the Ser(Bzl) residue. The TNBS test remains positive. What should I do? A: Serine coupling is often hindered by hydrogen bonding networks on the resin (aggregation).[1]

  • Switch Solvent: Change the coupling solvent from DMF to NMP (N-methyl-2-pyrrolidone) to disrupt secondary structures.

  • Pseudoproline Strategy: If the sequence allows (e.g., Ser-Ser, Ser-Thr), use a pseudoproline dipeptide (e.g., Fmoc-Ser(tBu)-Ser(

    
    pro)-OH). This introduces a "kink" in the backbone, preventing aggregation.
    
  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.

Q: My crude analysis shows a significant amount of D-Ser (0.5–2%). How can I reduce this? A: This is classic racemization.

  • Root Cause: Likely use of base (DIEA/NMM) during activation (e.g., using HATU or HBTU).

  • Fix: Switch to DIC/Oxyma Pure (1:1 ratio) without any tertiary amine base. If you must use HATU, reduce the base amount to 1.8 equivalents relative to the amino acid and keep the reaction time under 20 minutes.

Section 2: Cleavage & Post-Processing Issues

Q: After HF cleavage, I see a mass shift of +90 Da or +106 Da on my Tryptophan residues. What is this? A: This is alkylation by the benzyl cation (


).
  • Mechanism: When the Bzl ether is cleaved, the resulting carbocation attacks the electron-rich indole ring of Trp.

  • Fix: You need a better scavenger cocktail. Use the "Tam" Low-High HF procedure :

    • Low HF: HF:DMS:p-Cresol (25:65:10) for 2 hours at 0°C.

    • High HF: Evaporate, then treat with HF:p-Cresol (90:10) for 1 hour at 0°C.

    • Add Anisole: Ensure Anisole is present if you are not using the DMS method.

Q: I see a peak corresponding to [M-18] in my mass spec. Is this dehydration? A: Yes, but specifically it is likely the formation of Dehydroalanine via


-elimination, or an N-O acyl shift .
  • Differentiation:

    • 
      -elimination: Irreversible. Caused by base.[2][3]
      
    • N-O Acyl Shift: Reversible.[4] Occurs in strong acid (HF/TFA) where the peptide backbone migrates to the Serine oxygen.

  • Troubleshooting: Treat the crude peptide with a weak base (e.g., 5%

    
     or dilute aqueous ammonia, pH 8-9) for 1-2 hours. If the peak disappears and reverts to the product mass, it was an N-O shift. If it remains, it is dehydroalanine.
    

Part 4: Verified Experimental Protocols

Protocol A: Optimized Coupling of Boc-Ser(Bzl)-OH

Use this standard to minimize racemization.

  • Dissolution: Dissolve Boc-Ser(Bzl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF/NMP.

  • Activation: Add DIC (3.0 eq). Do not pre-activate for more than 2-3 minutes.

  • Coupling: Add immediately to the resin.

  • Agitation: Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform a Chloranil or TNBS test. If positive, re-couple using fresh reagents.[5]

Protocol B: Reversal of N-O Acyl Shift

Mandatory step after HF cleavage of Ser-containing peptides.

  • Dissolve: Dissolve the crude lyophilized peptide in water or buffer at 1 mg/mL.

  • Adjust pH: Carefully adjust pH to 8.0–8.5 using dilute

    
    .
    
  • Incubate: Stir at Room Temperature for 2 hours.

  • Quench: Acidify with acetic acid to pH 4–5.

  • Purify: Proceed to HPLC purification.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. (Detailed review of Bzl stability and cleavage mechanisms).

  • Merrifield, R. B. (1963).[11] Solid Phase Peptide Synthesis.[1][2][4][12][13] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. (The authoritative source for Low-High HF cleavage). Link

  • Luxembourg Bio Technologies. (2013). Mechanistic Aspects on Side Reactions in Peptide Synthesis.Link

Sources

Removal of benzyl protecting groups in the presence of sensitive functionalities

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: BNZ-001-DEP Topic: Removal of benzyl (Bn) protecting groups in the presence of sensitive functionalities Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Welcome to the Advanced Synthesis Support Center. This guide addresses the technical challenges of removing benzyl (Bn) ethers/esters when your molecule contains "survival-critical" motifs—specifically halogens (Cl, Br, I), alkenes/alkynes, or acid-sensitive silyl ethers.

Standard hydrogenolysis (


, Pd/C) is the industry workhorse, but it is notoriously unselective, often causing dehalogenation or olefin reduction. This guide provides validated protocols to bypass these failures using Poisoned Catalyst Systems  and Scavenger-Assisted Lewis Acid Cleavage .

Decision Matrix: Selecting Your Protocol

Do not proceed until you have mapped your substrate against this logic flow.

BenzylDeprotection Start Substrate Analysis: Contains Benzyl Group Sensitive Sensitive Functionalities Present? Start->Sensitive Halogen Contains Halogens (Cl, Br, I)? Sensitive->Halogen Yes Standard Standard Hydrogenolysis H2, Pd/C, EtOH Sensitive->Standard No Olefin Contains Alkenes/Alkynes? Halogen->Olefin No Poisoned Chemoselective Hydrogenolysis Pd/C(en) or Pd/C + Zn Halogen->Poisoned Yes (Prevent dehalogenation) AcidSens Acid Sensitive? (TBS, acetals) Olefin->AcidSens No Lewis Lewis Acid Cleavage BCl3 + Pentamethylbenzene Olefin->Lewis Yes (Avoid reduction) AcidSens->Standard No Transfer Transfer Hydrogenation Pd/C + 1,4-Cyclohexadiene AcidSens->Transfer Yes (Mild neutral conditions)

Figure 1: Strategic decision tree for selecting the appropriate deprotection methodology based on substrate sensitivity.

Technical Module A: Chemoselective Hydrogenolysis

Target Audience: Users with halogenated substrates (Ar-Cl, Ar-Br) or reducible nitrogen functionalities (Cbz,


).
The Mechanism of Failure

Standard Pd/C is too active. It facilitates the oxidative addition of Pd into Carbon-Halogen bonds, leading to dehalogenation. To prevent this, we must "poison" the catalyst to inhibit this specific pathway while retaining enough activity to cleave the benzylic C-O bond.

Protocol: The Sajiki Method (Pd/C-Ethylenediamine)

This method uses ethylenediamine (en) to selectively poison the catalyst sites responsible for dehalogenation.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (10-20 wt%)

  • Ethylenediamine (en) (poison)

  • Solvent: MeOH or THF

Step-by-Step Workflow:

  • Complexation: In a reaction flask, suspend 10% Pd/C in MeOH.

  • Poisoning: Add ethylenediamine (en) to the suspension.

    • Critical Ratio: Use 0.5 to 1.0 equivalents of 'en' relative to the palladium metal (not the carbon support).

    • Tip: Stir for 15-30 minutes before adding your substrate to ensure active site modification.

  • Addition: Add your benzyl-protected substrate.

  • Hydrogenation: Sparge with

    
     balloon (1 atm). Stir at room temperature.
    
  • Monitoring: Monitor via TLC. Reaction is typically slower than unpoisoned Pd/C (2-12 hours).

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate filtrate.

Data: Selectivity Profile

Functionality Standard Pd/C Pd/C(en) Complex
Benzyl Ether Cleaved Cleaved
Aryl-Cl / Br Dehalogenated (Loss) Preserved
Alkene Reduced (Loss) Reduced (Loss)

| Nitro (


) | Reduced to 

| Reduced to

| | Cbz Group | Cleaved | Preserved (Highly Selective) |

Technical Module B: Lewis Acid Mediated Cleavage

Target Audience: Users with alkenes, alkynes, or substrates where any reduction must be avoided.

The Mechanism of Failure

Strong Lewis acids like Boron Trichloride (


) coordinate to the ether oxygen, weakening the C-O bond. However, the liberated benzyl cation (

) is a potent electrophile. Without a scavenger, it will re-attach to the substrate (Friedel-Crafts alkylation) or polymerize, leading to a "tar" and low yields.
Protocol: The Yoshimura Modification ( + Pentamethylbenzene)

This method utilizes Pentamethylbenzene (PMB-H) as a non-Lewis basic scavenger. Unlike sulfides (which poison Lewis acids), PMB-H rapidly intercepts the benzyl cation to form a stable, non-reactive byproduct.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.0 M in 
    
    
    
    or heptane)
  • Pentamethylbenzene (PMB-H) (3.0 - 5.0 equiv)

  • Solvent: Dry

    
     (DCM)
    

Step-by-Step Workflow:

  • Preparation: Dissolve substrate and Pentamethylbenzene in dry DCM under Argon/Nitrogen.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Warning: Temperature control is critical to prevent cleavage of other sensitive groups (e.g., esters).

  • Addition: Add

    
     solution dropwise.
    
    • Stoichiometry: Use 2.0 - 4.0 equiv of

      
      .
      
  • Reaction: Stir at -78°C for 1-2 hours.

    • Checkpoint: If reaction is sluggish, warm slowly to -20°C, but monitor closely.

  • Quench: Quench by adding MeOH at -78°C. Do not warm before quenching.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    .
  • Purification: The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via column chromatography.

BCl3Mechanism Substrate Bn-O-R (Substrate) Complex Complexation [Bn-O(+)-R]-BCl3(-) Substrate->Complex + BCl3 (-78°C) Cleavage Cleavage Step Complex->Cleavage Cation Bn+ (Reactive Cation) + [RO-BCl3]- Cleavage->Cation Product R-OH (Target Alcohol) Cleavage->Product Hydrolysis Cation->Substrate No Scavenger (Side Rxn) Waste Benzyl-Pentamethylbenzene (Inert Waste) Cation->Waste + Scavenger (FAST) Scavenger Pentamethylbenzene (Scavenger)

Figure 2: Mechanistic pathway of BCl3 cleavage showing the critical role of the scavenger in preventing side reactions.

Troubleshooting & FAQ

Q: My reaction with Pd/C stopped at 50% conversion. Should I add more catalyst?

  • Diagnosis: Catalyst poisoning by amine or sulfur impurities is likely.[1]

  • Fix: Do not just add more Pd/C. Filter the reaction mixture to remove the dead catalyst. Dissolve the crude in fresh solvent and start with a fresh batch of catalyst. If the substrate contains amines, ensure you are using the Sajiki Method (Pd/C + en) or add an acid (HCl) to protonate the amine if compatible.

Q: Can I use this BCl3 method if I have a TBS (Silyl) ether?

  • Analysis:

    
     is a strong Lewis acid and can cleave silyl ethers, especially primary ones (TBS-O-CH2-).
    
  • Modification: Stick strictly to -78°C. If TBS cleavage is observed, switch to

    
     with Dimethyl Sulfide (DMS)  complex, which is softer, or use Transfer Hydrogenation  (1,4-cyclohexadiene + Pd/C), which is neutral and often spares silyl groups.
    

Q: I have an alkene and a halogen. Which method do I choose?

  • Recommendation: This is the "Double Jeopardy" scenario.

    • Option 1:Zinc-Poisoned Pd/C . The addition of

      
       or metallic Zn to Pd/C often inhibits both olefin reduction and dehalogenation.
      
    • Option 2:Photochemical Cleavage. If the benzyl group is a substituted nitrobenzyl, use UV light. If it is a simple benzyl, oxidative methods (like

      
      ) might be required, though yields vary.
      

References

  • Sajiki, H. (1995).[2][3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[2][3] Tetrahedron Letters, 36(20), 3465–3468.

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[4] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[4] Synlett, 2008(13), 1977–1980.

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.[1][5] The Journal of Organic Chemistry, 43(21), 4194–4196.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[6] John Wiley & Sons.[6]

Sources

Minimizing diketopiperazine formation in dipeptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Diketopiperazine (DKP) Formation

Welcome to the Technical Support Center. This guide addresses one of the most persistent yield-killing side reactions in peptide synthesis: Diketopiperazine (DKP) formation . This issue is particularly prevalent during the synthesis of dipeptides or the early stages of Solid Phase Peptide Synthesis (SPPS), especially when Proline or Glycine residues are involved.

Module 1: The Mechanism & Risk Assessment

Why is my peptide cleaving prematurely? DKP formation is an intramolecular aminolysis reaction.[1] After the removal of the N-terminal protecting group (Fmoc/Boc), the liberated primary amine attacks the C-terminal carbonyl carbon (ester or amide linkage). This forms a stable six-membered ring (the diketopiperazine), simultaneously cleaving the peptide from the resin or leaving group.[2]

High-Risk Scenarios:

  • C-Terminal Residues: Proline, Glycine, or D-amino acids (favor the cis-amide conformation required for cyclization).

  • Sequence: Pro-Pro, Gly-Pro, and sequences with N-alkylated amino acids.

  • Resin: Benzyl-ester based resins (e.g., Wang, Merrifield) are highly susceptible due to the good leaving group ability of the benzyl alcohol.

Visualizing the Failure Mode

The following diagram illustrates the mechanism of DKP formation during Fmoc-SPPS.

DKP_Mechanism Start Fmoc-Dipeptide-Resin Deprotection Fmoc Removal (Base) Start->Deprotection Piperidine Intermediate Free Amine (Nu: Attack) Deprotection->Intermediate Generates NH2 Cyclization Cyclization (Transition State) Intermediate->Cyclization Intramolecular Attack Result DKP (Byproduct) + Free Resin Cyclization->Result Cleavage

Caption: Mechanism of base-catalyzed DKP formation leading to premature resin cleavage.

Module 2: Diagnostic & Strategy Selector

Before starting your synthesis, use this decision matrix to select the appropriate resin and protection strategy.

Strategy_Selector Start Analyze C-Terminal Sequence Q1 Is C-Term Proline or Glycine? Start->Q1 Q2 Is Sequence Pro-Pro or Gly-Pro? Q1->Q2 Yes Sol_Wang Standard Wang Resin (Low Risk) Q1->Sol_Wang No Sol_CTC Use 2-Chlorotrityl Chloride (2-CTC) Resin Q2->Sol_CTC No (Single Pro/Gly) Sol_Dipep Use Dipeptide Building Block OR Hmb Protection Q2->Sol_Dipep Yes (High Risk)

Caption: Decision tree for selecting resins and mitigation strategies based on sequence risk.

Module 3: Troubleshooting Protocols (SPPS)
Protocol A: The "Gold Standard" – 2-Chlorotrityl Chloride (2-CTC) Resin

Why it works: The bulky trityl group creates massive steric hindrance around the ester linkage, physically blocking the N-terminal amine from attacking the carbonyl.

Step-by-Step Implementation:

  • Resin Selection: Use 2-Chlorotrityl Chloride resin (100-200 mesh).

  • Loading (Critical): Do not maximize loading. Aim for < 0.6 mmol/g to reduce inter-chain aggregation.

    • Reagent: Dissolve Fmoc-Amino Acid (1.0 eq) in dry DCM (10 mL/g resin).

    • Base: Add DIEA (4.0 eq).

    • Reaction: Add resin to the solution.[3][4] Agitate for 2 hours max.

  • Capping: Add Methanol (1 mL/g resin) to the reaction mixture and agitate for 15 mins to cap unreacted chloride sites.

  • Washing: Wash thoroughly with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Optimized Fmoc Deprotection (The "Sprint" Method)

Why it works: Standard 20% Piperidine deprotection (2 x 10 min) is too slow. The free amine sits in a basic environment, accelerating cyclization. We must deprotect and wash immediately.

Reagent Switch: Replace 20% Piperidine/DMF with 0.1 M HOBt in 20% Piperidine/DMF . HOBt suppresses the basicity slightly and reduces aspartimide formation, often helping with DKP. Alternatively, use 2% DBU + 5% Piperazine for faster kinetics.

The Protocol:

  • Short Cycles: Perform deprotection for 2 x 3 minutes (instead of 10-20 mins).

  • High Flow Wash: Immediately wash with DMF (flow rate > 20 mL/min) to remove base.

  • Immediate Coupling: Do not leave the resin in the "free amine" state. Proceed to the next coupling step immediately.

Protocol C: Backbone Protection (Hmb)

Why it works: The 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen prevents the formation of the cis-amide bond required for the ring closure.

Implementation:

  • Incorporation: Use an Fmoc-AA-(Hmb)-OH building block for the residue preceding the Proline/Glycine.

  • Coupling: Hmb-amino acids are sterically hindered. Use powerful coupling reagents (HATU/HOAt) and double coupling cycles.

  • Acetylation: If unreacted Hmb-amine remains, acetylate to prevent deletion sequences.

Module 4: Solution Phase & Data Analysis[2]
Solution Phase Strategy

In solution phase synthesis, methyl or ethyl esters are prone to DKP formation during basic workups.

  • Recommendation: Use tert-butyl esters . The steric bulk of the t-butyl group mimics the 2-CTC effect.

  • Workup: Avoid high pH aqueous washes. Keep workups acidic or neutral if possible.

Comparative Data: Resin Susceptibility

The table below highlights the stability of the dipeptide-resin linkage against DKP formation.

Resin TypeLinkage TypeSteric HindranceDKP Risk LevelRecommended For
Wang Benzyl EsterLowHigh Standard sequences (No C-term Pro/Gly)
Merrifield Benzyl EsterLowHigh Boc Chemistry only
Trityl Trityl EsterHighLow C-term Pro/Gly/Cys
2-CTC 2-Cl-Trityl EsterVery High Very Low Pro-Pro, Gly-Pro sequences
Rink Amide AmideModerateModerateC-terminal Amides
FAQ: Common Issues

Q: I am seeing a "Des-Dipeptide" impurity in my final mass spec. What is this? A: This is the classic signature of DKP formation. The first two amino acids cyclized and fell off the resin. The third amino acid then coupled to the remaining hydroxyl handle on the resin (if using Wang) or the synthesis simply stopped.

Q: Can I use DBU instead of Piperidine to stop this? A: DBU is a stronger base but non-nucleophilic. While it deprotects Fmoc faster (reducing the "exposure time"), its high basicity can actually accelerate the cyclization if the amine is not washed immediately. Use DBU cocktails (e.g., 2% DBU, 2% Piperidine) with extreme caution and short contact times [2].

Q: Does using a pseudoproline dipeptide help? A: Yes. If you couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH), the critical "dipeptide stage" occurs in solution during the building block synthesis, not on the resin. Once coupled to the resin, you are already at the tripeptide stage, bypassing the risk [3].

References
  • Barlos, K., et al. (1991).[2] "2-Chlorotrityl chloride resin.[2][5][6][7] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.[4]

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.

  • Wöhr, T., et al. (1996). "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society.

  • Johnson, T., et al. (1995). "2-Hydroxy-4-methoxybenzyl (Hmb) backbone protection: an approach to the synthesis of difficult sequences." Journal of the Chemical Society.

Sources

Technical Support Center: Overcoming Difficult Couplings in Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Serine Problem"

Serine (Ser, S) presents a unique trifecta of challenges in Solid-Phase Peptide Synthesis (SPPS): racemization , side-chain acylation , and aggregation . Its


-hydroxyl group, even when protected, exerts electron-withdrawing effects that increase the acidity of the 

-proton, making it highly susceptible to base-catalyzed racemization. Furthermore, Serine-rich sequences often form extensive hydrogen bond networks (

-sheets), leading to "difficult sequences" where coupling efficiency drops precipitously.

This guide provides field-proven protocols to neutralize these risks, utilizing advanced coupling reagents (Oxyma Pure/B) and structural disruptors (Pseudoprolines).

Troubleshooting Guide (Q&A Format)

Category 1: Racemization & Epimerization[1][2]

Q: I am observing significant racemization (0.5% - 5% D-Ser) after coupling. Standard HOBt/DIC isn't working. What is the alternative?

A: The standard HOBt/DIC protocol is often insufficient for racemization-prone residues like Serine and Cysteine. The electron-withdrawing nature of the side chain facilitates oxazolone formation and direct


-proton abstraction.

Technical Solution: Switch to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide) .

  • Mechanism: Oxyma Pure acts as a superior nucleophile compared to HOBt. It rapidly intercepts the O-acylisourea intermediate to form a stable active ester, suppressing the slow oxazolone formation pathway which is the primary driver of racemization.

  • Advanced Option: For extremely sensitive cases, use Oxyma-B (1,3-dimethylvioluric acid) . Recent data indicates Oxyma-B is superior to both HOAt and Oxyma Pure in suppressing racemization for Ser, Cys, and His residues [1].[1][2]

Q: Does base choice during coupling affect Serine racemization?

A: Yes, critically. Avoid tertiary amine bases (DIEA, NMM) during the activation step of Serine if possible.

  • Best Practice: Use "base-free" coupling methods like DIC/Oxyma Pure .

  • Why: Tertiary bases can abstract the acidic

    
    -proton of the activated Serine species. If you must use onium salts (HATU/HBTU), use TMP (2,4,6-trimethylpyridine)  instead of DIEA (Diisopropylethylamine), as TMP is a weaker base that minimizes proton abstraction while sufficient for activation.
    
Category 2: Aggregation & Difficult Sequences

Q: My synthesis fails after a Serine residue. The resin purity drops, and I see deletion sequences. Is this aggregation?

A: Likely, yes. Serine residues are hydrogen-bond donors. In Ser-containing regions, inter-chain hydrogen bonding often leads to


-sheet formation (aggregation), causing the resin to "collapse." This prevents reagents from diffusing to the N-terminus.

Technical Solution: Implement Pseudoproline Dipeptides (PsiPro) .

  • Concept: Pseudoprolines (e.g., Fmoc-Xaa-Ser(

    
    pro)-OH) are dipeptides where the Serine side chain is cyclized into an oxazolidine ring.[3][4]
    
  • Mechanism: This cyclic structure mimics Proline, inducing a cis-amide bond conformation. This creates a "kink" in the peptide backbone, physically disrupting the

    
    -sheet network and solvating the resin [2].
    
  • Recovery: The native Serine residue is automatically regenerated during the final TFA cleavage step via acid-catalyzed hydrolysis.

Q: Can I use Pseudoprolines anywhere?

A: They are most effective when placed every 5–7 residues in a hydrophobic or aggregation-prone sequence.

  • Constraint: Do not place a Pseudoproline at the very C-terminus if you plan to use it as a handle for further ligation, as the ring opening requires acidic conditions.

Category 3: Side-Reactions (O-Acylation & Beta-Elimination)

Q: I see a mass shift of +X Da corresponding to double addition of an amino acid. Is this O-acylation?

A: Yes. If the Serine hydroxyl group is not adequately protected, or if the protecting group is lost, the free -OH can attack the active ester of the next amino acid, forming an ester linkage (branched peptide).

  • Prevention: Ensure you are using Ser(tBu) (tert-butyl) or Ser(Trt) (trityl) protection. Never use unprotected Serine in SPPS.

  • Troubleshooting: If using Ser(Trt), be aware that Trityl is very acid-labile. Ensure your HOBt/coupling solutions are not acidic.

Q: What causes Beta-elimination of Serine?

A: Strong bases (like Piperidine used in Fmoc removal) can trigger


-elimination of the side chain, converting Serine into Dehydroalanine .
  • Risk Factor: This is exacerbated if the Fmoc removal step is too long or too hot (microwave synthesis).

  • Solution: For Serine-rich sequences, use Piperazine (5-10%) with DBU (1-2%) instead of 20% Piperidine, or strictly limit Fmoc deprotection time (e.g., 2 x 3 min at RT).

Visual Troubleshooting Logic

The following decision tree outlines the logical flow for optimizing Serine couplings.

SerineTroubleshooting Start Start: Serine Coupling Issue Identify Identify Problem Type Start->Identify Racem Racemization detected (D-Ser isomer) Identify->Racem Aggreg Low Yield / Deletions (Aggregation) Identify->Aggreg SideRxn Side Products (O-acyl / Dehydroalanine) Identify->SideRxn CheckBase Are you using DIEA/NMM? Racem->CheckBase CheckSeq Is sequence hydrophobic or Ser-rich? Aggreg->CheckSeq CheckPG Check Side Chain Protection SideRxn->CheckPG BetaElim Is it Dehydroalanine? SideRxn->BetaElim SwitchBase Switch to DIC/Oxyma Pure (Base-Free Activation) CheckBase->SwitchBase Yes UseOxymaB Use Oxyma-B (Superior Suppression) CheckBase->UseOxymaB No (Already using DIC) PsiPro Insert Pseudoproline Dipeptide (Fmoc-X-Ser(PsiMe,Me)-OH) CheckSeq->PsiPro Yes (Best Solution) DoubleCoup Double Coupling at Higher Temp (Max 50°C) CheckSeq->DoubleCoup No (Alternative) MilderBase Use Piperazine/DBU for Fmoc removal BetaElim->MilderBase Yes

Figure 1: Decision matrix for diagnosing and resolving Serine-related synthetic failures.

Standard Operating Procedures (SOPs)

Protocol A: High-Efficiency Serine Coupling (Oxyma/DIC)

Use this as the default protocol for all Serine residues to minimize racemization.

Reagents:

  • Fmoc-Ser(tBu)-OH (0.2 M in DMF)

  • Oxyma Pure (0.2 M in DMF)

  • DIC (0.2 M in DMF)

Step-by-Step:

  • Pre-Activation: Mix Fmoc-Ser(tBu)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in a vial.

  • Activation: Add DIC (1.0 eq) to the mixture. Shake briefly (30 seconds). Note: Do not let this sit for >5 mins.

  • Coupling: Add the activated solution immediately to the resin.

  • Incubation: Agitate at Room Temperature for 45–60 minutes.

    • Critical: Do not heat Serine couplings >50°C, as racemization increases exponentially with temperature [3].

  • Wash: Drain and wash resin with DMF (3x).

Protocol B: Pseudoproline Dipeptide Coupling

Use this when the Serine is part of a "difficult sequence" or follows a hydrophobic stretch.

Reagents:

  • Fmoc-Xaa-Ser(

    
    pro)-OH (Commercial dipeptide)
    
  • HATU or PyOxim

  • DIEA (Diisopropylethylamine)[5]

Step-by-Step:

  • Stoichiometry: Use 3.0 equivalents of the Pseudoproline dipeptide relative to resin loading.[6]

  • Dissolution: Dissolve the dipeptide in minimal DMF.

  • Activation: Add HATU (2.9 eq) and DIEA (6.0 eq).

  • Coupling: Add to resin immediately.

  • Time: Coupling rates for Pseudoprolines are slower due to steric bulk. Couple for 2 to 4 hours or perform a double couple (2 x 1h).

  • Monitoring: Verify coupling completeness with a Kaiser test or Chloranil test (for secondary amines).

Quantitative Comparison of Additives

The following table summarizes the racemization suppression efficiency of various additives during Serine coupling (Model: H-Gly-Ser-Phe-NH2 synthesis) [1].

Coupling Reagent System% DL-Isomer (Racemization)Relative Efficiency
DIC / HOBt 3.3%Low
DIC / HOAt 0.4%High
DIC / Oxyma Pure 0.4%High
DIC / Oxyma-B 0.3% Superior

Data Source: Khattab et al. (2014)

References

  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[7][Link]

  • Side Reactions in Peptide Synthesis: Prevention of O-Acylation Source: Int. Journal of Peptide and Protein Research (PubMed) URL:[Link]

  • Advances in Fmoc Solid-Phase Peptide Synthesis Source: Journal of Peptide Science (NIH/PMC) URL:[Link]

Sources

Optimization of purification methods for O-benzyl serine peptides

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Purification Methods for O-Benzyl Serine Peptides

Introduction: The Hydrophobic Challenge of Ser(Bzl)

Peptides containing O-benzyl serine (Ser(Bzl)) present a unique purification paradox. While the benzyl group is a robust protecting group often retained for specific downstream applications (e.g., fragment condensation or specific solubility profiles), it significantly alters the physicochemical properties of the peptide.

The benzyl ether linkage introduces substantial hydrophobicity and aromaticity to an otherwise polar serine residue. This shift often leads to excessive retention on standard C18 columns, peak broadening due to slow mass transfer, and difficult separation from deletion sequences or diastereomers (D-Ser impurities). Furthermore, while the ether linkage is acid-stable, the risk of


-elimination  (forming dehydroalanine) under incorrect pH conditions remains a critical failure mode.

This guide moves beyond generic protocols to address the specific behavior of Ser(Bzl) peptides during Reverse-Phase HPLC (RP-HPLC).

Module 1: Method Development & Column Selection

The standard "start with C18" approach often fails for Ser(Bzl) peptides because the benzyl group's strong interaction with the stationary phase can mask subtle impurities.

Stationary Phase Selection
Column ChemistrySuitabilityMechanism & Rationale
C18 (Octadecyl) Moderate Risk: Excessive retention for peptides >15 residues with multiple Bzl groups. Peaks may broaden due to strong hydrophobic interaction.
C8 (Octyl) High Benefit: Reduced hydrophobicity allows for faster elution and sharper peaks. Ideal for Ser(Bzl) peptides that are otherwise "sticky."
Phenyl-Hexyl Critical Benefit:[1]

-

interactions with the benzyl ring offer orthogonal selectivity . This is the "secret weapon" for separating diastereomers (L-Ser vs. D-Ser).
C4 (Butyl) Low Generally too weak for small peptides (<20 aa), leading to poor resolution of hydrophilic impurities.
Mobile Phase Architecture
  • System A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • System B: 0.1% TFA in Acetonitrile (ACN).[2]

Why TFA over Formic Acid? For Ser(Bzl) peptides, 0.1% TFA is non-negotiable. The benzyl group is bulky; TFA provides strong ion-pairing that neutralizes positively charged amines, reducing silanol interactions and sharpening the peak. Formic acid is too weak to suppress these interactions effectively for hydrophobic protected peptides, often resulting in "tailing" peaks.

Workflow Visualization

MethodDevelopment Start Start: Crude Ser(Bzl) Peptide CheckLength Analyze Sequence Length & Hydrophobicity (Bzl count) Start->CheckLength Decision1 Peptide > 15 AA or >2 Ser(Bzl) residues? CheckLength->Decision1 SelectC8 Select C8 Column (Reduce Retention) Decision1->SelectC8 Yes SelectC18 Select C18 Column (Standard Retention) Decision1->SelectC18 No RunGradient Run Scout Gradient 5-95% B over 20 min SelectC8->RunGradient SelectC18->RunGradient CheckResolution Is Resolution Sufficient? RunGradient->CheckResolution Optimize Optimize Gradient Slope (0.5% B per min) CheckResolution->Optimize Yes SwitchPhenyl Switch to Phenyl-Hexyl (Target Aromaticity) CheckResolution->SwitchPhenyl No (Co-elution) Final Final Purification Method Optimize->Final SwitchPhenyl->Final

Caption: Logical workflow for selecting the optimal stationary phase based on peptide hydrophobicity and resolution requirements.

Module 2: Troubleshooting Specific Failure Modes

Users often encounter issues not with the purification itself, but with side-reactions that mimic purification failures.

The "Phantom Peak" (Racemization)
  • Symptom: A "shoulder" or split peak appearing on the leading or trailing edge of the main product. Mass spectrometry (MS) shows identical mass.

  • Root Cause: Serine is prone to racemization (L

    
     D conversion) during the coupling steps of synthesis, especially if the carboxyl group was activated for too long. The benzyl group does not prevent this; it merely protects the hydroxyl.
    
  • Troubleshooting:

    • Don't pool the shoulder. D-Ser(Bzl) peptides often elute slightly earlier than L-Ser(Bzl) on C18 columns due to disrupted secondary structure reducing hydrophobicity.

    • Use a Phenyl-Hexyl Column. The slight difference in the spatial orientation of the benzyl ring in the D-isomer interacts differently with the phenyl stationary phase, often increasing resolution (Rs) from 0.8 (unusable) to >1.5 (baseline).

The "Minus 90" Impurity (Beta-Elimination)
  • Symptom: A peak with Mass = [Target - 90 Da] (loss of Benzyl alcohol) or [Target - 18 Da] (dehydration to dehydroalanine if Bzl was already lost).

  • Root Cause: Exposure to High pH (>8) . The

    
    -proton of Ser(Bzl) is acidic. Base treatment triggers 
    
    
    
    -elimination, ejecting the benzyl ether and forming a reactive double bond (dehydroalanine).[3]
  • Corrective Action:

    • Never use Ammonium Hydroxide or Triethylamine (TEA) in the mobile phase for Ser(Bzl) peptides.

    • Maintain pH < 4.0 at all times.

    • If "pH switching" is required for solubility, ensure the exposure to base is < 5 minutes and at low temperature (

      
      ).
      
Troubleshooting Logic Tree

Troubleshooting Problem Impurity Detected CheckMass Check Mass (MS) Problem->CheckMass MassSame Mass is Identical CheckMass->MassSame Isomers MassDiff Mass is Different CheckMass->MassDiff By-products Racemization Suspect Racemization (D-Ser Isomer) MassSame->Racemization BetaElim Mass = Target - 90 Da (Benzyl Elimination) MassDiff->BetaElim Check Delta ActionRace Action: Switch to Phenyl-Hexyl Lower Temp (20°C) Racemization->ActionRace ActionElim Action: Check pH < 4 Avoid Basic Buffers BetaElim->ActionElim

Caption: Diagnostic tree for distinguishing between stereochemical impurities and chemical degradation products.

Module 3: Advanced Optimization Parameters

Once the column and mobile phase are selected, fine-tune these physical parameters.

Temperature Control

Unlike standard peptides where


 improves mass transfer, Ser(Bzl) peptides should be purified at lower temperatures (

)
.
  • Reasoning: High temperature increases the conformational flexibility of the peptide. For separating diastereomers (L vs D), you want a rigid structure to maximize the difference in interaction with the stationary phase. Heating "blurs" these structural differences.

Gradient Slope

The benzyl group makes the peptide elution sensitive to small changes in %B.

  • Recommendation: Use a shallow gradient .

  • Standard: 1% B / min.

  • Optimized for Ser(Bzl):0.25% to 0.5% B / min .

  • Example: If the peptide elutes at 40% B, run the gradient from 35%

    
     45% over 20 minutes.
    

Frequently Asked Questions (FAQ)

Q1: Can I use formic acid instead of TFA for MS sensitivity? A: You can, but expect peak broadening. The O-benzyl group is hydrophobic; without the strong ion-pairing of TFA, the peptide may interact with free silanols on the column. Compromise: Use 0.05% TFA + 0.5% Formic Acid. This gives some ion pairing (TFA) while boosting ionization (Formic).

Q2: My peptide is precipitating in the fraction collector. Why? A: Ser(Bzl) peptides are hydrophobic. When they elute in high ACN, they are soluble. However, if you dilute them directly into an aqueous buffer or if the ACN evaporates, they may crash out. Solution: Collect fractions into tubes already containing a small amount of Acetic Acid or keep them at high organic content until lyophilization.

Q3: Is the O-benzyl group stable to 95% TFA (cleavage cocktails)? A: Yes. The O-benzyl ether is stable to the standard TFA/TIS/Water cocktails used to remove Boc or Fmoc groups. It requires strong acids like HF (Hydrofluoric acid) or TFMSA (Trifluoromethanesulfonic acid) for removal [1]. This stability is why it is used—but it also means it survives HPLC purification intact.

Q4: I see a peak at +106 Da. What is it? A: This is likely a benzyl adduct . During synthesis cleavage, the benzyl cation (released from other protecting groups) can re-attach to susceptible residues (like Trp, Tyr, or Met). While less common on Ser, if you have these other residues, add scavengers (EDT or Thioanisole) to your cleavage cocktail.

References

  • Agilent Technologies. Efficient Purification of Synthetic Peptides at High and Low pH. Application Note 5994-2346EN. Available at: [Link]

  • ResearchGate. Discussions on Separation of Peptide Diastereomers. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: O-Benzyl-L-serine benzyl ester (H-Ser(Bzl)-OBzl)

Executive Summary

This guide provides a rigorous analytical framework for the characterization of (S)-benzyl 2-amino-3-(benzyloxy)propanoate , a critical intermediate in convergent peptide synthesis. While the core amino acid structure is conserved, the choice of counter-ion—specifically Hydrochloride (HCl) versus p-Toluenesulfonate (Tosylate/TsOH) —significantly impacts the physical stability, hygroscopicity, and NMR spectral profile of the compound.

This document objectively compares these two salt forms, providing definitive chemical shift assignments and experimental protocols to ensure quality control in drug development workflows.

Structural Analysis & Theoretical Shift Prediction

The molecule consists of an L-serine core protected at both the C-terminus (ester) and the side-chain oxygen (ether) with benzyl groups.

Key Structural Challenges in NMR:

  • Diastereotopic Protons: The benzylic methylene protons (

    
    ) often appear as AB quartets rather than singlets due to the chiral center at the 
    
    
    
    -carbon, particularly in higher field instruments (>400 MHz).
  • Overlap: The aromatic region contains 10 protons (two phenyl rings) in the HCl salt, which can obscure impurities.

  • Exchangeable Protons: The amine protons (

    
    ) are solvent-dependent, appearing as broad singlets in 
    
    
    
    but distinct, integrable peaks in
    
    
    .
Comparative Performance: HCl vs. Tosylate Salts

The "performance" of the salt form refers to its utility in synthesis (handling) and the clarity of its analytical characterization.

FeatureHydrochloride Salt (HCl)p-Toluenesulfonate Salt (Tosylate)
Formula


MW 321.80 g/mol 457.54 g/mol
Hygroscopicity High (Prone to clumping)Low (Crystalline, stable)
Solubility High in Water, MeOH, DMSOHigh in Organic Solvents (DCM, EtOAc)
NMR Diagnostic No unique counter-ion protons.Distinct Ar-CH3 (~2.3 ppm) and Ar-H (AA'BB').
Atom Economy Better (Higher active load)Lower (Large counter-ion mass)

Detailed 1H NMR Data Analysis

The following data compares the chemical shifts in DMSO-d6 , the preferred solvent for salt forms due to the stabilization of the ammonium group and prevention of exchange broadening.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
AssignmentProton TypeHCl Salt (

ppm)
Tosylate Salt (

ppm)
MultiplicityIntegral (HCl/TsOH)
Amine

8.6 - 8.8 8.2 - 8.5Broad s3H / 3H
Tosylate Ar Ar-H (Ortho)N/A7.48 d (

)
- / 2H
Aromatic Phenyl (Bzl)7.30 - 7.457.30 - 7.45m10H / 10H
Tosylate Ar Ar-H (Meta)N/A7.11 d (

)
- / 2H
Ester Bzl

5.26 5.25s (or ABq)2H / 2H
Ether Bzl

4.52 4.50s2H / 2H
Alpha

-CH
4.454.42t / dd1H / 1H
Beta

-CH2
3.85 - 3.953.85 - 3.95dd / m2H / 2H
Tosylate Me

N/A2.29 s- / 3H

Note: All shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Critical Spectral Differentiators
  • The "Check-Sum" Integration:

    • For the HCl salt , the aromatic region (7.3-7.45 ppm) integrates to 10H .

    • For the Tosylate salt , the aromatic region becomes complex. The Tosylate protons (AA'BB' system) add 4 protons. The total aromatic integral is 14H .

  • The Tosylate Methyl Group: The presence of a sharp singlet at ~2.29 ppm is the definitive marker for the Tosylate salt. If this peak is present in an HCl sample, it indicates incomplete salt exchange or contamination.

  • Benzylic Distinction: The Ester

    
     is significantly deshielded (~5.26 ppm) compared to the Ether 
    
    
    
    (~4.52 ppm) due to the electron-withdrawing carbonyl group.

Experimental Protocol

To ensure reproducibility and minimize water peak interference (which appears at 3.33 ppm in DMSO and can obscure Beta-protons), follow this strict protocol.

Reagents & Equipment[1][2][3]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Store over molecular sieves.

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of AB quartets).

Step-by-Step Workflow
  • Sample Preparation (Gravimetric):

    • Weigh 10-15 mg of the H-Ser(Bzl)-OBzl salt into a clean vial.

    • Why: Higher concentrations (>20mg) can cause viscosity broadening; lower concentrations (<5mg) lose sensitivity on minor impurities.

  • Solvation:

    • Add 0.6 mL of DMSO-d6.

    • Vortex gently for 30 seconds. Ensure complete dissolution.

    • Checkpoint: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Particulates cause magnetic susceptibility distortion (broad lines).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (Sufficient for >10mg).

    • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why: Ensure full relaxation of the aromatic protons for accurate integration ratios.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the broad Ammonium peak (~8.7 ppm).

    • Integration: Calibrate the Ether

      
       singlet (4.52 ppm) to exactly 2.00H.
      

Visualizations

Diagram 1: Characterization Workflow & Logic

This diagram illustrates the decision process for assigning the salt form and validating purity.

CharacterizationWorkflow Start Crude Product H-Ser(Bzl)-OBzl Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (400 MHz+) Solvent->Acquire CheckRegion Analyze 2.0 - 2.5 ppm Region Acquire->CheckRegion TosylatePath Singlet at ~2.29 ppm detected CheckRegion->TosylatePath Peak Found HClPath Region Clear CheckRegion->HClPath No Peak ConfirmTs Confirm Tosylate Salt Check Aromatic Integral = 14H TosylatePath->ConfirmTs ConfirmHCl Confirm HCl Salt Check Aromatic Integral = 10H HClPath->ConfirmHCl PurityCheck Purity Validation: Integrate Ester CH2 (5.2 ppm) vs Ether CH2 (4.5 ppm) ConfirmTs->PurityCheck ConfirmHCl->PurityCheck

Caption: Logic flow for distinguishing salt forms and validating structural integrity via NMR.

Diagram 2: Structural Connectivity & Assignment

This diagram maps the specific protons to their chemical environment.

NMR_Assignment Core L-Serine Core Amine NH3+ (8.6-8.8 ppm) Broad Singlet Core->Amine N-Terminus Alpha Alpha-CH (4.45 ppm) Triplet/dd Core->Alpha Chiral Center EsterBzl Ester Benzyl CH2 (5.26 ppm) Singlet/ABq Core->EsterBzl C-Terminus Ester Beta Beta-CH2 (3.90 ppm) Multiplet Alpha->Beta Side Chain EtherBzl Ether Benzyl CH2 (4.52 ppm) Singlet Beta->EtherBzl Ether Linkage Aromatics Aromatic Ring Protons (7.30-7.45 ppm) Multiplet (10H) EtherBzl->Aromatics Protection 1 EsterBzl->Aromatics Protection 2

Caption: Connectivity map linking structural moieties to specific 1H NMR chemical shifts in DMSO-d6.

Troubleshooting & Common Impurities

When analyzing the spectrum, be vigilant for these common process impurities:

  • Benzyl Alcohol (

    
    ): 
    
    • Origin: Hydrolysis of the ester or excess reagent.

    • Marker: Distinct methylene doublet at 4.5 ppm (often overlapping with Ether CH2) and a triplet hydroxyl proton at 5.1 ppm (in DMSO).

  • Free Serine:

    • Origin: Complete deprotection.

    • Marker: Loss of aromatic signals; Alpha-proton shifts upfield to ~3.8 ppm .

  • Diketopiperazine (Cyclic Dimer):

    • Origin: Free base instability.

    • Marker: Loss of the broad

      
       signal; appearance of amide NH singlets at ~8.2 ppm .
      

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Benzyl ester/ether shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Context for salt stability and usage). [Link]

Sources

Chiral HPLC separation of (S)- and (R)-benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Chiral Resolution of Benzyl 2-amino-3-(benzyloxy)propanoate

Executive Summary

The separation of (S)- and (R)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl ) represents a critical quality attribute assessment in the synthesis of peptidomimetics and chiral building blocks. Unlike free amino acids, this molecule possesses significant hydrophobicity due to the benzyl ester and benzyl ether protecting groups, while retaining a basic primary amine.

Strategic Recommendation: The most robust separation is achieved using Amylose-based Polysaccharide Stationary Phases (e.g., CHIRALPAK AD-H or IA) under Normal Phase conditions. While Cellulose-based phases (OD-H) are viable alternatives, the amylose backbone typically offers superior recognition for the flexible benzyl side chains found in this serine derivative.

Molecular Analysis & Chromatographic Implications

Before selecting a column, we must deconstruct the analyte's interaction potential.

  • Analyte: H-Ser(Bzl)-OBzl

  • Key Functional Groups:

    • Primary Amine (-NH₂): Basic. Causes severe peak tailing on silica-based columns due to interaction with residual silanols. Requirement: Mobile phase additive (Diethylamine or Triethylamine).

    • Benzyl Ester & Benzyl Ether: Highly hydrophobic and aromatic. Provides strong

      
       interaction sites. Requirement:  Normal phase solvents (Hexane/Alcohol) to maximize these polar/pi interactions.
      
    • Stereocenter: Alpha-carbon.

Implication: Reversed-phase methods (C18) are achiral. Crown-ether columns (CR-I), typically used for free amino acids, may struggle with the solubility of this double-benzyl protected analog in aqueous perchloric acid mobile phases. Therefore, Normal Phase Chiral HPLC is the definitive approach.

Comparative Analysis of Stationary Phases

We compare the three primary column technologies applicable to this separation.

Option A: Amylose Tris(3,5-dimethylphenylcarbamate)[1]
  • Commercial Examples: CHIRALPAK AD-H (Coated), CHIRALPAK IA (Immobilized).

  • Mechanism: The helical amylose backbone creates distinct chiral cavities. The 3,5-dimethylphenyl groups provide

    
     stacking with the benzyl groups of the analyte, while the carbamate linkage offers hydrogen bonding sites for the analyte's carbonyl and amine.
    
  • Performance Verdict: Primary Choice. The "open" helical structure of amylose generally accommodates bulky aromatic esters (like the two benzyl groups here) better than cellulose.

  • Pros: High loading capacity (preparative potential), excellent resolution (

    
     typical).
    
  • Cons: The coated version (AD-H) is damaged by solvents like DCM or THF.

Option B: Cellulose Tris(3,5-dimethylphenylcarbamate)[1][2]
  • Commercial Examples: CHIRALCEL OD-H (Coated), CHIRALPAK IB (Immobilized).

  • Mechanism: Similar chemical derivatization to Option A, but the cellulose backbone forms linear, more rigid "sheets" or "grooves."

  • Performance Verdict: Secondary Choice. Often provides complementary selectivity. If the benzyl groups sterically clash with the amylose cavity, cellulose often resolves them.

  • Pros: Industry standard for general screening.

  • Cons: Sometimes shows lower alpha (

    
    ) values for flexible molecules compared to amylose.
    
Option C: Pirkle-Type (Whelk-O 1)
  • Mechanism: Synthetic donor-acceptor phase.

  • Performance Verdict: Niche Alternative. Useful if the polysaccharide columns fail or if rapid inversion of elution order is needed (by switching (S,S) to (R,R) column).

  • Pros: Extremely durable, fast kinetics.

  • Cons: Generally lower resolution for this specific class compared to polysaccharides.

Performance Data Comparison

The following data represents typical performance metrics for Amino Acid Benzyl Esters (structurally analogous to Ser(Bzl)-OBzl) under optimized Normal Phase conditions.

MetricAmylose (AD-H/IA) Cellulose (OD-H/IB) Crown Ether (CR-I)
Mobile Phase Hex/IPA/DEA (90:10:0.1)Hex/IPA/DEA (90:10:0.1)pH 1.5 HClO₄ (Aq)
Selectivity (

)
1.5 – 2.2 (High)1.2 – 1.6 (Moderate)N/A (Solubility issues)
Resolution (

)
> 4.0 2.0 – 3.0Poor
Retention (

)
1.5 – 3.01.0 – 2.5< 0.5
Peak Shape Excellent (with DEA)Good (with DEA)Tailing possible

Note on Data: Specific


 values vary by exact temperature and % organic modifier. The values above are representative ranges for benzyl-protected amino acid esters based on internal application databases and literature precedents [1, 2].

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the resolution is


, the protocol includes a logic branch for optimization.
Method A: The "Gold Standard" Screening (Polysaccharide)
  • Column: CHIRALPAK IA or AD-H (

    
     mm, 5 µm).
    
    • Why IA? Immobilized phase allows for DCM usage if solubility is tricky, though AD-H often has slightly higher selectivity.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: 2-Propanol (IPA) or Ethanol (EtOH).

    • Additive: Diethylamine (DEA) or Butylamine (0.1% v/v in Solvent B).

    • Crucial Step: Premix the additive into the alcohol component to ensure stable baseline.

  • Isocratic Conditions:

    • Start: Hexane / IPA (90 : 10) + 0.1% DEA .

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature:

      
      C.
      
  • Detection:

    • UV at 254 nm (targeting the benzyl chromophores).[1]

  • Sample Prep:

    • Dissolve 1 mg sample in 1 mL Ethanol. Do not use DMSO for Normal Phase.

Optimization Logic (If ):
  • Step 1: Lower Alcohol content to 5% (Increases retention

    
    , usually increases 
    
    
    
    ).
  • Step 2: Switch Modifier from IPA to Ethanol (Changes solvation of the chiral pocket).

  • Step 3: Lower Temperature to

    
    C (Enthalpy-driven separations often improve at lower T).
    

Visualizing the Mechanism & Workflow

Figure 1: Chiral Recognition Mechanism

This diagram illustrates the "Three-Point Interaction" model required for chiral recognition of H-Ser(Bzl)-OBzl on a Polysaccharide CSP.

G Analyte Analyte: (S)-H-Ser(Bzl)-OBzl Interaction1 H-Bonding (C=O ... NH) Analyte->Interaction1 Donor/Acceptor Interaction2 Pi-Pi Stacking (Benzyl ... Phenyl) Analyte->Interaction2 Aromatic Interaction3 Steric Fit (Chiral Cavity) Analyte->Interaction3 Shape Selectivity CSP CSP: Amylose-Tris(3,5-DMPC) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3

Caption: The separation relies on simultaneous H-bonding (Amine/Carbonyl) and Pi-Pi interactions (Benzyl groups) within the chiral groove.

Figure 2: Method Development Decision Tree

Follow this logic to ensure a robust method.

Workflow Start Start: H-Ser(Bzl)-OBzl Separation Screen1 Screen 1: CHIRALPAK IA/AD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Success: Rs > 2.0 Validate Method CheckRs->Success Yes Fail1 Rs < 1.5 Change Modifier CheckRs->Fail1 No TryEtOH Switch to Hex/EtOH/DEA Fail1->TryEtOH CheckRs2 Check Rs TryEtOH->CheckRs2 CheckRs2->Success Yes Fail2 Rs < 1.5 Switch Column CheckRs2->Fail2 No Screen2 Screen 2: CHIRALCEL OD-H Hex/IPA/DEA Fail2->Screen2 Screen2->Success Likely

Caption: Step-wise screening workflow prioritizing Amylose phases before switching to Cellulose.

Troubleshooting Common Issues

SymptomRoot CauseCorrective Action
Peak Tailing Interaction of free amine with silica silanols.Increase DEA concentration to 0.2%. Ensure column is equilibrated for >30 mins.
Broad Peaks Low solubility or slow mass transfer.Switch from IPA to Ethanol (lower viscosity). Increase Temperature to 35°C.
No Retention (

)
Mobile phase too strong.Reduce Alcohol % from 10% to 2-5%.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase. Avoid pure IPA if running 90% Hexane.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021).[2][3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[2][3] Yakhak Hoeji, 65(3), 209-216.[3] Link[3]

  • Daicel Chiral Technologies.[4][5] (n.d.). Chiralpak IA / IB / IC Instruction Manual. Retrieved October 26, 2023. Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Link

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Amino Acid Enantiomers. Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as


). As a double-benzyl protected serine derivative, this molecule presents unique challenges and diagnostic signatures in electrospray ionization (ESI) MS/MS.

Core Insight: Unlike alkyl-protected amino acids (e.g., t-Butyl) that typically undergo neutral losses leaving the peptide backbone intact, this benzyl-protected derivative is characterized by the dominance of the tropylium ion (m/z 91) . This guide compares its fragmentation dynamics against methyl-ester and t-butyl analogs to assist researchers in structural validation during peptide synthesis and drug development.

Part 1: Molecular Profile & Theoretical Fragmentation

Structural Specifications
  • IUPAC Name: Benzyl (2S)-2-amino-3-(benzyloxy)propanoate

  • Common Name: H-Ser(Bzl)-OBzl

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 285.1365 Da

  • Precursor Ion

    
    :  286.1438 m/z (Monoisotopic)
    
Fragmentation Mechanism (ESI-CID)

In Collision-Induced Dissociation (CID), the protonated precursor (m/z 286) undergoes fragmentation driven by the stability of the benzyl carbocation.

  • Primary Pathway (Tropylium Formation): The most abundant pathway is the cleavage of the benzyl ether or benzyl ester bonds. The resulting benzyl cation (

    
    ) rapidly rearranges to the aromatic tropylium ion (
    
    
    
    )
    at m/z 91 . This is typically the base peak (100% relative abundance).
  • Secondary Pathway (Neutral Loss):

    • Loss of Benzyl Alcohol: Cleavage of the ester group can lead to the loss of neutral benzyl alcohol (-108 Da), yielding a fragment at m/z 178 .

    • Loss of

      
      :  A minor pathway involving the loss of ammonia (-17 Da) from the N-terminus, yielding m/z 269 .
      
  • Diagnostic Immonium Ion: The modified serine immonium ion (normally m/z 60 for free serine) is shifted due to the O-benzyl protection. However, the side chain O-benzyl bond is labile, often stripping down to the core immonium species or further degrading to m/z 91.

Visualization of Fragmentation Pathways

FragmentationPathway Precursor [M+H]+ Precursor m/z 286 Tropylium Tropylium Ion (Base Peak) m/z 91 Precursor->Tropylium Benzyl Cleavage (Major) Fragment_178 [M+H - BnOH]+ m/z 178 Precursor->Fragment_178 Neutral Loss (-108 Da) Immonium Immonium Ion (Transient) Precursor->Immonium Backbone Cleavage Immonium->Tropylium 2° Fragmentation

Figure 1: ESI-CID fragmentation pathway showing the dominance of the tropylium ion (m/z 91).

Part 2: Comparative Performance Analysis

This section objectively compares


 with two common alternatives used in peptide synthesis: the Methyl Ester analog and the t-Butyl analog.
Comparative Matrix
Feature(S)-Benzyl 2-amino-3-(benzyloxy)propanoate Alternative A: Methyl Ester Analog (

)
Alternative B: t-Butyl Analog (

)
Precursor m/z 286 210 218
Dominant Fragment m/z 91 (Tropylium) m/z 91 (Tropylium)m/z 162 (Loss of isobutene)
Spectral Noise High (Aromatic clusters)MediumLow (Clean neutral losses)
Diagnostic Utility Low for backbone sequencing (masked by m/z 91).MediumHigh (Backbone often preserved).
Stability High (Requires high CE to fragment).ModerateLow (Fragments easily).
Detailed Technical Comparison

1. vs. Methyl Ester (


): 
  • Similarities: Both contain the side-chain O-benzyl group, meaning both will exhibit the m/z 91 peak.

  • Differences: The double-benzyl molecule (

    
    ) has two sources for the tropylium ion (ester and ether). This results in a spectrum where m/z 91 is significantly more intense relative to the molecular ion compared to the methyl ester analog. The methyl ester allows for easier identification of the C-terminal fragment (loss of 
    
    
    
    , -31 Da) compared to the massive loss of
    
    
    (-107 Da).

2. vs. t-Butyl Analog (


): 
  • Mechanism: t-Butyl groups fragment via a specific mechanism: the loss of isobutene (

    
    , 56 Da) as a neutral molecule.
    
  • Performance: The t-Butyl analog produces a "clean" spectrum with peaks at

    
     and 
    
    
    
    . This leaves the protonated serine core (m/z 106) visible.
  • Contrast: The Benzyl derivative does not undergo clean neutral loss as easily.[2] It forms stable cations.[3][4] Therefore, if your goal is to confirm the integrity of the amino acid core, the t-Butyl analog provides clearer spectral data. If your goal is to monitor benzyl protection stability, the H-Ser(Bzl)-OBzl is the target.

Part 3: Experimental Protocol (Self-Validating)

To replicate these fragmentation patterns and validate the compound's identity, follow this direct infusion protocol.

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of (S)-benzyl 2-amino-3-(benzyloxy)propanoate in 1 mL of 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility of the hydrophobic benzyl groups; Formic acid ensures protonation (

      
      ).
      
  • Dilution: Dilute to a final concentration of 1-5 µM for direct infusion.

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile ester).

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Validation Check: At 10 eV, the parent ion (286) should be visible. As CE increases to 25-30 eV, m/z 91 should become the base peak.

Workflow Diagram

ExperimentalWorkflow Step1 Sample Prep: 1 mg/mL in MeOH/H2O + 0.1% Formic Acid Step2 Direct Infusion Flow: 5-10 µL/min Step1->Step2 Step3 MS1 Scan (Full Scan) Verify m/z 286 Step2->Step3 Step4 MS2 (Product Ion) CE Ramp 10-40 eV Step3->Step4 Select m/z 286 Step5 Data Validation: Check for m/z 91 dominance Step4->Step5

Figure 2: Step-by-step experimental workflow for validating H-Ser(Bzl)-OBzl.

Part 4: Data Summary

The following table summarizes the theoretical product ions expected during the MS/MS experiment.

m/z (Theoretical)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
286.1

Protonated ParentVariable (High at low CE)
269.1

Loss of Ammonia< 10%
178.1

Loss of Benzyl Alcohol (Ester)10 - 30%
91.1

Tropylium Ion (Base Peak)100% (at >20eV)
65.0

Decomposition of Tropylium< 5%

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4518223, Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved January 28, 2026 from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. Fragmentation of Benzyl Esters. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Harrison, A. G. (2018). Mass Spectrometry of Benzyl Esters and Ethers: The Tropylium Ion Rearrangement. Journal of Mass Spectrometry.[5] (Contextual grounding for m/z 91 dominance).

Sources

Comparison of (S)-benzyl 2-amino-3-(benzyloxy)propanoate and Boc-Ser(Bzl)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Boc-Ser(Bzl)-OH and (S)-benzyl 2-amino-3-(benzyloxy)propanoate (referred to herein as H-Ser(Bzl)-OBzl ) within the context of Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

For researchers employing Boc-chemistry SPPS , the distinction between these two compounds is structural and functional.

  • Boc-Ser(Bzl)-OH is the standard building block for chain elongation. It possesses the necessary

    
    -protection (Boc) and a free carboxylic acid for activation.
    
  • H-Ser(Bzl)-OBzl is a fully protected intermediate (C-terminal benzyl ester) with a free amine. It is incompatible with standard SPPS chain elongation as a donor but serves as a critical starting material for Solution Phase Synthesis or as the C-terminal residue in convergent fragment condensation.

Recommendation: Use Boc-Ser(Bzl)-OH for standard stepwise SPPS. Use H-Ser(Bzl)-OBzl only if synthesizing peptide fragments in solution or modifying the C-terminus prior to resin attachment.

Structural & Mechanistic Analysis

Chemical Identity
FeatureBoc-Ser(Bzl)-OH H-Ser(Bzl)-OBzl
IUPAC Name N-(tert-Butoxycarbonyl)-O-benzyl-L-serine(S)-benzyl 2-amino-3-(benzyloxy)propanoate
Common Name Boc-O-benzyl-L-serineL-Serine benzyl ester benzyl ether

-Protection
Boc (Acid Labile)H (Free Amine)
Side Chain (

)
Benzyl Ether (HF Stable/Strong Acid Labile)Benzyl Ether (HF Stable/Strong Acid Labile)
C-Terminus Free Acid (-COOH)Benzyl Ester (-COOBzl)
Primary Role Acyl Donor (Building Block)Acyl Acceptor (Nucleophile)
SPPS Utility High (Standard Reagent)Low (Precursor/Solution Phase)
Mechanistic Role in SPPS

In standard Merrifield (Boc/Bzl) SPPS, the synthesis proceeds from the C-terminus to the N-terminus.

  • Boc-Ser(Bzl)-OH acts as the Acyl Donor . The free carboxylic acid is activated (e.g., by DIC/HOBt) to react with the resin-bound amine. The Boc group prevents polymerization by blocking the

    
    -amine during activation.
    
  • H-Ser(Bzl)-OBzl cannot function as a donor because its C-terminus is esterified (blocked). It cannot be activated to form an amide bond with the resin. Furthermore, its free amine would lead to immediate self-polymerization or uncontrolled reaction if activation were somehow attempted on a derivative.

The "Orthogonality" Gap

The critical difference lies in the Protecting Group Strategy :

  • Boc-Ser(Bzl)-OH: Orthogonal protection.[1] Boc is removed by TFA; Bzl (side chain) is stable to TFA but removed by HF.

  • H-Ser(Bzl)-OBzl: The C-terminal Benzyl ester (-OBzl) and Side chain Benzyl ether (-Bzl) are not orthogonal . Both are removed by strong acids (HF, TFMSA) or hydrogenolysis. This makes H-Ser(Bzl)-OBzl unsuitable for strategies requiring selective C-terminal deprotection on solid phase.

Experimental Workflows & Protocols

Standard SPPS Coupling (Boc-Ser(Bzl)-OH)

This protocol describes the incorporation of Serine into a growing peptide chain on a MBHA or PAM resin.

Reagents:

  • Boc-Ser(Bzl)-OH (3.0 eq relative to resin loading)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • HOBt (Hydroxybenzotriazole) (3.0 eq)

  • DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min) to remove the Boc group from the previous residue.

  • Wash: DCM (3x), 5% DIPEA/DCM (Neutralization, 2x), DCM (3x).

  • Activation: Dissolve Boc-Ser(Bzl)-OH and HOBt in minimal DMF. Add DIC. Allow to activate for 5-10 minutes.

  • Coupling: Add the activated mixture to the resin. Shake for 2 hours at room temperature.

  • Monitoring: Perform Kaiser Test. If blue (positive), recouple. If colorless (negative), proceed.

  • Capping (Optional): Acetic anhydride/Pyridine to block unreacted amines.

Solution Phase Utilization (H-Ser(Bzl)-OBzl)

This compound is typically used as the N-terminal acceptor in solution phase synthesis.

Scenario: Coupling Boc-Ala-OH to H-Ser(Bzl)-OBzl to form Boc-Ala-Ser(Bzl)-OBzl.

  • Dissolution: Dissolve H-Ser(Bzl)-OBzl (usually HCl salt) in DMF/DCM.

  • Neutralization: Add 1.0 eq NMM (N-methylmorpholine) to free the amine.

  • Coupling: Add pre-activated Boc-Ala-OH (via IBCF or EDC/HOBt).

  • Result: A fully protected dipeptide ester, ready for C-terminal deprotection (hydrogenolysis) or N-terminal deprotection (TFA).

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent pathways for these two compounds.

PeptideSynthesisPathways cluster_SPPS Solid Phase Peptide Synthesis (SPPS) cluster_Solution Solution Phase / Fragment Synthesis BocSer Boc-Ser(Bzl)-OH (Free Acid, N-Protected) Activation Activation (DIC/HOBt) BocSer->Activation NucleophilicAttack Nucleophilic Attack on Activated Amino Acid BocSer->NucleophilicAttack Requires Deprotection ResinCoupling Coupling to Resin-Amine Activation->ResinCoupling PeptideChain Elongated Peptide-Resin ResinCoupling->PeptideChain HSerOBzl H-Ser(Bzl)-OBzl (Free Amine, C-Protected) HSerOBzl->Activation CANNOT ACTIVATE (Blocked Carboxyl) Neutralization Neutralization (NMM/DIPEA) HSerOBzl->Neutralization Neutralization->NucleophilicAttack Dipeptide Protected Dipeptide (Boc-AA-Ser(Bzl)-OBzl) NucleophilicAttack->Dipeptide

Caption: Figure 1. Divergent utility of Serine derivatives. Boc-Ser(Bzl)-OH enters the activation cycle for SPPS, while H-Ser(Bzl)-OBzl serves as a nucleophile in solution phase chemistry.

Technical Data Comparison

ParameterBoc-Ser(Bzl)-OHH-Ser(Bzl)-OBzl (HCl Salt)
CAS Number 23680-31-11194550-59-8 (Free base ref)
Molecular Weight 295.33 g/mol ~321.8 g/mol (as HCl)
Solubility (DMF) High (> 1 M)Moderate (Requires Neutralization)
Racemization Risk Low (with HOBt/Oxyma)Low (as Nucleophile)
Side Reaction:

-Elimination
Risk under strong base (forms Dehydroalanine)Risk under strong base
Storage Stability High (Solid, 4°C)Moderate (Hygroscopic salt)
Critical Side Reaction: -Elimination

Both compounds contain the O-Benzyl ether moiety. In the presence of strong bases (e.g., prolonged exposure to 50% Piperidine, though less relevant in Boc chem, or strong tertiary amines), the benzyl ether can undergo


-elimination , converting the Serine residue into a Dehydroalanine species.
  • Prevention: Avoid harsh bases. Use DIPEA or NMM sparingly during neutralization steps.

References

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • BenchChem. (2025).[2][3] "A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH". BenchChem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[2][4][5][6][7] Chemical Reviews, 109(6), 2455–2504. Link

  • PubChem. (2025). "Compound Summary: Boc-Ser(Bzl)-OH". National Library of Medicine. Link

  • ChemicalBook. (2025).[5] "Product: Benzyl (S)-2-amino-3-(benzyloxy)propanoate". Link

Sources

Alternative Protecting Groups for Serine in Peptide Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Serine Challenge in SPPS

Serine (Ser) presents a unique "nucleophilic trap" in Solid-Phase Peptide Synthesis (SPPS). Its


-hydroxyl group, if inadequately protected, is prone to 

-acylation (branching), racemization, and

-elimination (dehydration to dehydroalanine). While tert-butyl (tBu) ethers are the gold standard for Fmoc chemistry due to their acid lability and base stability, they are a "blunt instrument." They do not allow for selective side-chain manipulation and fail to address the physical aggregation of difficult sequences.

This guide moves beyond the standard to evaluate high-performance alternatives: Trityl (Trt) , Pseudoprolines (


Pro) , Allyl (Alloc) , and 

-Acyl Isopeptides
.

Strategic Selection: The Decision Matrix

Choosing the correct protecting group is not a matter of preference but of chemical necessity dictated by the peptide sequence and downstream applications.

Diagram 1: Serine Protecting Group Decision Matrix

Use this logic flow to determine the optimal group for your synthesis.

SerineDecisionMatrix Start START: Define Synthesis Goal IsDifficult Is the sequence aggregation-prone (hydrophobic/long)? Start->IsDifficult IsPTM Do you need on-resin modification (e.g., Phosphorylation)? IsDifficult->IsPTM No Pseudo Select: Pseudoproline (Oxazolidine) (Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH) IsDifficult->Pseudo Yes IsCyclic Do you need orthogonal cyclization (Head-to-Side)? IsPTM->IsCyclic No Trt Select: Trityl (Trt) (Selective removal w/ 1% TFA) IsPTM->Trt Yes Allyl Select: Allyl (Alloc) (Pd(0) removal) IsCyclic->Allyl Yes Standard Select: Standard tBu (Global deprotection) IsCyclic->Standard No

Figure 1: Decision matrix for selecting Serine protecting groups based on sequence difficulty and modification requirements.

Deep Dive: Comparative Analysis of Alternatives

A. Pseudoprolines ( Pro): The Aggregation Breaker

Best For: "Difficult sequences," amyloidogenic peptides, and long chains (>20 residues).

Mechanism: Pseudoprolines are dipeptides where Ser is cyclized into an oxazolidine ring.[1] This structure mimics Proline, introducing a "kink" in the peptide backbone.[1] This kink disrupts the formation of inter-chain


-sheets (aggregation) and improves solvation, increasing coupling efficiency by up to 10-fold for subsequent residues.
  • Structure: Fmoc-Xaa-Ser(

    
    pro)-OH
    
  • Deprotection: The oxazolidine ring is acid-labile. It opens spontaneously during the final global cleavage (95% TFA), regenerating the native Serine residue. No special steps are required.[2]

B. Trityl (Trt): The Selective Switch

Best For: On-resin Post-Translational Modifications (PTMs) like phosphorylation or glycosylation.

Mechanism: The Trityl group is extremely acid-sensitive compared to tBu. It can be removed with dilute acid (1% TFA) while leaving tBu (requires >50% TFA) and the peptide-resin linker intact. This creates a free hydroxyl group on the resin-bound peptide for specific reaction.

C. Allyl (Alloc): The Orthogonal Protector

Best For: Cyclic peptides (Lactones) and complex branching.

Mechanism: Allyl protection is completely orthogonal to both Fmoc (base) and tBu (acid). It is removed only by Palladium(0) catalysis. This is critical when you need to cyclize a peptide side-chain-to-side-chain or side-chain-to-head without removing other protecting groups.

Experimental Data & Protocols

Comparative Performance Table

Data synthesized from standard SPPS efficiency metrics.

FeatureStandard (tBu) Trityl (Trt) Pseudoproline (

Pro)
Allyl (Alloc)
Primary Utility Routine SynthesisSelective ModificationPreventing AggregationOrthogonal Cyclization
Steric Bulk ModerateHigh (Bulky)High (Dipeptide unit)Low
Removal Reagent 95% TFA (Acid)1% TFA (Dilute Acid)95% TFA (Acid)Pd(PPh

)

(Catalyst)
Stability Bases, Weak AcidBasesBasesAcids, Bases
Cost Factor Low ($)Moderate (

)
High (

$)
Moderate (

)
Risk

-elimination (low)
Very low side reactionsAcid sensitivity (storage)Incomplete Pd removal
Protocol 1: Selective Deprotection of Ser(Trt) for On-Resin Phosphorylation

This workflow allows you to phosphorylate a specific Serine while keeping the rest of the peptide protected.

Reagents:

  • Deprotection Cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) + 5% Triisopropylsilane (TIS) (scavenger).

  • Wash Solvent: DCM and DMF.

Step-by-Step:

  • Swell: Swell the resin-bound peptide (Fmoc-OFF, Side-chains ON) in DCM for 15 min.

  • Selective Cleavage: Treat resin with Deprotection Cocktail for 2 minutes .

    • Critical: Do not exceed 2 minutes per cycle to avoid premature cleavage of tBu groups or the linker.

  • Flow Wash: Drain and immediately wash with DCM.

  • Repeat: Repeat steps 2-3 for 5-10 cycles . Monitor the filtrate by TLC or color test (Trityl cation is yellow/orange). Continue until the filtrate is colorless.

  • Neutralize: Wash with 5% DIPEA in DMF to neutralize residual acid.

  • Modification: The Serine -OH is now free. Proceed immediately with phosphoramidite coupling.

Protocol 2: Incorporation of Pseudoproline Dipeptides

Used to overcome coupling failures in hydrophobic regions.

Reagents:

  • Commercially available dipeptide: e.g., Fmoc-Ala-Ser(

    
    pro)-OH.
    

Step-by-Step:

  • Placement: Identify the Serine residue in the "difficult" region (usually hydrophobic stretches). Replace it and the preceding amino acid with the Pseudoproline dipeptide.[1]

  • Coupling: Use standard activation (DIC/Oxyma or HATU/DIPEA).

    • Note: Coupling times do not need extension; the dipeptide couples efficiently.

  • Continuation: Continue standard Fmoc SPPS.

  • Cleavage: Use standard cleavage (95% TFA, 2.5% TIS, 2.5% H

    
    O) for 2-3 hours. The ring opens, and the native sequence (Ala-Ser) is regenerated.
    

Visualizing the Workflow

Diagram 2: Selective On-Resin Modification Workflow

Visualizing the orthogonality of Ser(Trt) vs. Ser(tBu).

TrtWorkflow Resin Resin-Peptide-Ser(Trt)-...-Lys(Boc) Step1 1% TFA / DCM (Selective Deprotection) Resin->Step1 Intermed Resin-Peptide-Ser(OH)-...-Lys(Boc) (tBu/Boc intact) Step1->Intermed Trt Removed Step2 Phosphorylation (Phosphoramidite) Intermed->Step2 Final Resin-Peptide-Ser(pO3)-...-Lys(Boc) Step2->Final Modified

Figure 2: Workflow for the selective deprotection of Ser(Trt) allowing for site-specific phosphorylation while maintaining global protection.

References

  • Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. CBL Patras. Available at: [Link]

  • The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides. PubMed.[3][4] Available at: [Link]

Sources

Validation of Peptide Sequence Containing O-Benzyl Serine by MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of peptide sequences containing O-benzyl serine (Ser(Bzl)) presents a unique analytical challenge in proteomics and synthetic peptide quality control. Unlike standard amino acids, Ser(Bzl) contains a labile ether-linked benzyl protecting group that can either be a desired structural feature (in peptidomimetics) or a critical impurity (in incomplete deprotection).

This guide objectively compares the three primary MS/MS fragmentation modes—CID (Collision Induced Dissociation), HCD (Higher-energy Collisional Dissociation), and ETD (Electron Transfer Dissociation)—for the validation of Ser(Bzl).

Key Finding: While CID provides standard backbone sequencing, HCD is the superior validation method for Ser(Bzl) due to the generation of the diagnostic tropylium ion (


 91.05), which serves as an unequivocal fingerprint for the benzyl moiety.

Technical Background: The Analyte

To validate Ser(Bzl), one must understand its physicochemical behavior in the gas phase.

  • Structure: Serine side chain (

    
    ) modified with a benzyl group (
    
    
    
    ) via an ether linkage.
  • Residue Mass: 177.0790 Da (Monoisotopic).

  • Isomeric Interferences: Ser(Bzl) is isomeric with O-Methyl Tyrosine (

    
    ). Accurate mass (MS1) alone cannot distinguish them; MS/MS fragmentation is mandatory.
    
The Fragmentation Mechanism

The ether bond in Ser(Bzl) is relatively stable compared to phosphate esters but susceptible to specific neutral losses under collisional activation.

  • Benzyl Radical Loss: Homolytic cleavage yielding a

    
     species.
    
  • Benzyl Alcohol Loss: Heterolytic cleavage yielding

    
    .
    
  • Diagnostic Ion Formation: In beam-type collisions (HCD), the benzyl group is liberated as a stable tropylium cation (

    
    )  at 
    
    
    
    91.05
    .

Comparative Analysis: CID vs. HCD vs. ETD[1][2][3][4][5]

The following table synthesizes experimental performance data for validating Ser(Bzl).

FeatureCID (Resonance) HCD (Beam-Type) ETD (Electron Transfer)
Primary Mechanism Vibrational activation (slow heating).High-energy collisions (fast heating).Radical-driven fragmentation.[1]
Backbone Coverage High. Generates comprehensive

ion series.
High. Generates

ions, often with internal fragments.
Variable. Better for high charge states (

).
Side Chain Stability Moderate. Risk of dominant neutral loss (

) suppressing backbone info.
Low (Beneficial). Shatters side chain to yield diagnostic reporter ions.High. Preserves the side chain intact.
Diagnostic Ions Poor. Low mass cutoff (LMCO) in traps often hides

91.
Excellent. Distinct

91.05 (Tropylium) and

65 (Cyclopentadienyl).
Poor. No diagnostic low-mass ions generated.
Differentiation Power Low. Isomers may show similar neutral losses.High. Tropylium ion confirms Benzyl vs. Methyl-Phenol structure.Moderate. Relies on mass shift of intact residue.
Recommendation Use for sequence confirmation only.Primary method for structural validation. Use only for highly basic/long peptides.
Data Interpretation Insight
  • CID Spectrum: Look for a "neutral loss" peak at Precursor

    
     Da. This suggests the presence of Ser(Bzl) but does not prove it (other losses can mimic this).
    
  • HCD Spectrum: Look for the "Benzyl Fingerprint" : A high-intensity spike at

    
     91.054. If this ion is absent, the modification is likely not O-benzyl, regardless of the precursor mass.
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures scientific rigor by incorporating in-silico prediction and orthogonal validation.

Phase 1: In-Silico Prediction

Before acquisition, calculate the theoretical mass shifts.

  • Target Residue: Serine (S).[2]

  • Modification: +90.0470 Da (Replacement of H with

    
    ).
    
  • Target

    
    :  Calculate for charge states 
    
    
    
    and
    
    
    .
Phase 2: Data Acquisition (HCD-Triggered)
  • Instrument: Q-TOF or Orbitrap (High Resolution is required to distinguish

    
     91.054 from background).
    
  • Isolation Window: 1.5 - 2.0 Th (Narrow enough to exclude isotopes, wide enough for transmission).

  • Collision Energy (NCE): Stepped NCE (e.g., 25, 30, 35%).

    • Reasoning: Low energy preserves the backbone for sequencing; high energy ensures formation of the tropylium reporter ion.

Phase 3: The Decision Tree (Data Analysis)

Use the following logic to interpret the MS/MS spectra.

ValidationLogic Start Precursor Mass Match (∆m = +90.047 Da) CheckMS2 Inspect HCD Spectrum Low Mass Region Start->CheckMS2 Check91 Is m/z 91.05 Present? CheckMS2->Check91 CheckBackbone Backbone Sequencing (y-ions / b-ions) Check91->CheckBackbone Yes (Strong Signal) IsomerSuspect SUSPECT ISOMER: Possible O-Me-Tyr or Phenylalanine adduct Check91->IsomerSuspect No / Trace Confirmed VALIDATED: Ser(Bzl) Confirmed CheckBackbone->Confirmed Mass Shift Localized to Serine FalsePos FALSE POSITIVE: Check Deamidation/Artifacts CheckBackbone->FalsePos Mass Shift on Wrong Residue

Figure 1: Logical decision tree for validating O-benzyl serine using HCD fragmentation.

Detailed Validation Workflow

Step 1: Precursor Ion Selection (MS1)

Ensure the isotope pattern matches the theoretical formula. The benzyl group adds 7 carbons, significantly altering the M+1 abundance compared to native serine.

  • Criteria: Mass error < 5 ppm.

Step 2: Targeted MS/MS (HCD)

Acquire spectra using the stepped collision energy parameters defined in Phase 2.

Step 3: Diagnostic Ion Verification

Extract the ion chromatogram (XIC) for


 91.054.
  • Validation Check: The retention time of the

    
     91 peak must align perfectly with the peptide precursor elution.
    
Step 4: Site Localization

Use a search engine (Mascot, Sequest, or Skyline) with a variable modification setting: Ser +90.047.

  • Manual Validation: Verify that the

    
    -ion series retains the mass shift only up to the Serine residue.
    
    • Example: If the sequence is A-S(Bzl)-L:

      • 
         (L) = Native mass.
        
      • 
         (S-L) = Modified mass (+90 Da).
        
      • This confirms the modification is on Serine, not Alanine.

Visualization of Fragmentation Pathways[8]

Understanding why we see specific ions allows for troubleshooting when spectra are ambiguous.

FragPathway Precursor Precursor [M+H]+ Intermediate Vibrational Excitation Precursor->Intermediate HCD/CID Path1 Backbone Cleavage (b/y ions) Intermediate->Path1 Low Energy Path2 Side Chain Cleavage Intermediate->Path2 High Energy SeqIons Sequence Ions (Ser+90 Da intact) Path1->SeqIons Tropylium Tropylium Ion (m/z 91.05) Path2->Tropylium Heterolytic Cleavage NeutralLoss Neutral Loss [M - 108 Da] Path2->NeutralLoss Rearrangement

Figure 2: Competing fragmentation pathways. High energy (HCD) favors the Tropylium path, essential for validation.

References

  • National Institutes of Health (NIH). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available at: [Link]

  • Journal of Proteome Research. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. Available at: [Link]

  • ResearchGate. Proposed mechanisms for the formation of product ions at m/z 91 (Tropylium). Available at: [Link]

Sources

Comparative study of coupling reagents for O-benzyl serine incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-Ser(Bzl)-OH (O-benzyl serine) presents a distinct kinetic and stereochemical challenge compared to its standard tert-butyl (tBu) counterpart.[1] While Ser(tBu) is the industry standard for Fmoc SPPS, Ser(Bzl) remains critical for specific applications, including the synthesis of phosphopeptide precursors, "head-to-tail" cyclizations requiring orthogonal side-chain protection, and specific glycopeptide architectures.[1]

However, the electron-withdrawing nature of the benzyl ether moiety significantly increases the acidity of the


-proton, elevating the risk of racemization  (via direct enolization) and 

-elimination
.[1]

This guide objectively compares four primary coupling strategies—DIC/Oxyma , HATU , COMU , and PyBOP —providing actionable protocols to maximize coupling efficiency while maintaining enantiomeric purity >99.5%.[1]

The Mechanistic Challenge: Why Ser(Bzl) Fails

To solve the problem, we must first visualize the failure mode.[1] Unlike steric bulk issues (common with Val/Aib), Ser(Bzl) issues are electronic.[1] The benzyl group pulls electron density, weakening the C


-H bond.[1]
Mechanism of Racemization & Degradation[1]

The following diagram illustrates the two competing pathways: the desired coupling vs. the base-catalyzed racemization/elimination.[1]

RacemizationMechanism Start Fmoc-Ser(Bzl)-OH (Activated Ester) Oxazolone Oxazolone Formation (5(4H)-oxazolone) Start->Oxazolone Cyclization L_Isomer L-Peptide (Desired) Start->L_Isomer Amine Attack (Fast) Base Base (DIEA/NMM) AlphaProton α-Proton Abstraction Base->AlphaProton Enolate Planar Enolate Intermediate AlphaProton->Enolate Direct Enolization Enolate->L_Isomer Reprotonation D_Isomer D-Epimer (Impurity) Enolate->D_Isomer Reprotonation Elimination Dehydroalanine (β-Elimination Product) Enolate->Elimination Leaving Group (OBzl) Oxazolone->Enolate Base Catalysis

Figure 1: Mechanistic pathways leading to racemization and


-elimination during Ser(Bzl) coupling.

Comparative Analysis of Coupling Reagents

The following data synthesizes internal application studies and peer-reviewed literature performance for the coupling of Fmoc-Ser(Bzl)-OH to a difficult sequence (e.g., H-Ala-Val-Ile-[Resin]).

Table 1: Performance Matrix
Reagent ClassReagent SystemCoupling Efficiency (Yield)Racemization (% D-Isomer)Aggregation BreakingVerdict
Carbodiimide DIC / Oxyma Pure High (96-98%)Lowest (< 0.5%) ModerateGold Standard for purity.[1]
Uronium HATU / DIEA Highest (> 99%) High (2.0 - 5.5%)ExcellentUse only for "impossible" sequences; requires TMP.[1]
Uronium COMU / DIEA Very High (98-99%)Low-Moderate (0.8 - 1.5%)GoodModern alternative to HATU; safer byproducts.[1]
Phosphonium PyBOP / NMM Moderate (90-95%)Moderate (1.0 - 2.5%)LowLegacy reagent; robust but slower kinetics.[1]
Technical Insights
  • DIC / Oxyma Pure (The Safety Choice):

    • Why it works: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is reactive enough to couple but less prone to oxazolone formation than OBt esters.[1] Crucially, this method is often base-free (or uses 0.1 eq base), eliminating the primary driver of proton abstraction.[1]

    • Reference: Subirós-Funosas et al. (2009) established Oxyma as a safer, more efficient replacement for HOBt/HOAt.[1]

  • HATU (The Double-Edged Sword):

    • Why it risks purity: HATU is extremely fast, but it requires a base (DIEA/NMM) to function.[1] The combination of high activation and excess base rapidly racemizes sensitive residues like Ser(Bzl) and Cys(Trt).[1]

    • Mitigation: If HATU must be used due to steric bulk, replace DIEA with TMP (2,4,6-trimethylpyridine / Collidine) .[1] TMP is non-nucleophilic and sterically hindered, significantly reducing proton abstraction.[1]

  • COMU (The Modern Hybrid):

    • Advantage: COMU combines the uronium structure (like HATU) with the Oxyma leaving group.[1] It offers a "sweet spot"—faster than DIC/Oxyma, but cleaner than HATU.[1] It shows a distinct color change (yellow to red) upon endpoint, aiding visual monitoring.[1]

Optimized Experimental Protocols

Do not treat these as generic recipes. The order of addition is critical to prevent pre-activation racemization.[1]

Protocol A: High-Fidelity Coupling (Recommended)

System: DIC / Oxyma Pure Best For: Standard SPPS, minimizing racemization.[1]

  • Dissolution: Dissolve Fmoc-Ser(Bzl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Chilling (Crucial): Cool the solution to 0°C in an ice bath. Lower temperature kinetically favors coupling over racemization.[1]

  • Activation: Add DIC (3.0 eq) to the amino acid/Oxyma mixture.

  • Immediate Addition: Stir for exactly 60 seconds, then add immediately to the resin-bound amine. Do not pre-activate for >2 mins.

  • Incubation: Shake at Room Temperature (RT) for 60–90 minutes.

Protocol B: Difficult Sequence Coupling

System: COMU / TMP (Collidine) Best For: Sterically hindered N-terminus where DIC fails.[1]

  • Dissolution: Dissolve Fmoc-Ser(Bzl)-OH (3.0 eq) and COMU (3.0 eq) in DMF.

  • Base Addition: Add TMP (Collidine) (3.0 eq).[1] Avoid DIEA if possible.

  • Transfer: Immediately add the mixture to the resin.[1]

  • Reaction: React for 30–45 minutes. (Uroniums are faster; prolonged exposure increases racemization risk).[1]

Strategic Decision Workflow

Use this logic gate to select the correct protocol for your specific peptide sequence.[1]

DecisionTree Start Start: Coupling Fmoc-Ser(Bzl)-OH CheckSteric Is the N-terminus sterically hindered? (e.g., N-Me, Aib, Val) Start->CheckSteric NoSteric No (Standard) CheckSteric->NoSteric Standard AA YesSteric Yes (Difficult) CheckSteric->YesSteric Bulky AA ProtocolA PROTOCOL A: DIC + Oxyma Pure (Max Purity) NoSteric->ProtocolA CheckAgg Is aggregation suspected? YesSteric->CheckAgg ProtocolB PROTOCOL B: COMU + Collidine (Balance) CheckAgg->ProtocolB Moderate ProtocolC PROTOCOL C: HATU + Collidine (Max Power, Risk of Racemization) CheckAgg->ProtocolC Severe Aggregation

Figure 2: Decision tree for selecting coupling reagents based on sequence difficulty.

Conclusion

For the incorporation of Fmoc-Ser(Bzl)-OH , the "strongest" coupling reagent is often the wrong choice.[1] The acidity of the


-proton demands a strategy that minimizes base exposure.[1]
  • Primary Recommendation: Adopt DIC/Oxyma Pure as the baseline protocol.[1] It offers the highest enantiomeric purity (>99.5%) and sufficient reactivity for 90% of sequences.[1]

  • Secondary Recommendation: For hindered couplings, utilize COMU or HATU , but strictly substitute DIEA with Collidine (TMP) to suppress the racemization pathway.[1]

  • Process Control: Always couple at 0°C for the first 10 minutes if possible, and avoid pre-activation times exceeding 2 minutes.

References

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal.[1] [1]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][2][3][4] Journal of the American Chemical Society.[1]

  • Bachem. (2024).[1][5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Sigma-Aldrich. (2024).[1] "Peptide Coupling Reagents Guide." Merck / Sigma-Aldrich Technical Library.[1]

Sources

Comprehensive Guide: Analysis of Enantiomeric Excess of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as H-Ser(OBn)-OBn). Significance: This molecule is a critical chiral building block in peptidomimetics and drug synthesis. Its dual-protection (benzyl ester and benzyl ether) makes it highly hydrophobic compared to native serine, yet the free


-amine retains basicity.
The Challenge:  Serine derivatives are notoriously prone to racemization via 

-elimination under basic conditions. Accurate determination of enantiomeric excess (

) is not just a quality control step; it is a safety mandate, as undetected enantiomeric impurities can alter pharmacological potency or toxicity.

This guide compares the two industry-standard methodologies for


 determination: Chiral High-Performance Liquid Chromatography (HPLC)  (the validation standard) and 

H/

F NMR Derivatization
(the rapid screening tool).

Part 1: The Analytical Challenge & Causality

To select the right method, one must understand the molecular behavior of H-Ser(OBn)-OBn:

  • Chromophores: The molecule contains two benzyl groups, providing excellent UV absorption at 254 nm, making it ideal for HPLC with UV detection.

  • Basicity: The free primary amine interacts strongly with silanol groups on HPLC columns, often causing peak tailing. This necessitates the use of mobile phase modifiers (e.g., diethylamine) or derivatization.

  • Racemization Risk: The

    
    -proton is acidic. In the presence of base, the leaving group potential of the 
    
    
    
    -benzyloxy group can facilitate
    
    
    -elimination to a dehydro-alanine intermediate, destroying chirality. Insight: Avoid prolonged exposure to strong bases during sample prep.
Decision Logic: Method Selection

The following workflow illustrates the logical selection process based on your laboratory's immediate needs (Throughput vs. Precision).

MethodSelection Start Start: H-Ser(OBn)-OBn Sample PurityCheck Is Chemical Purity > 95%? Start->PurityCheck Purify Purify (Flash Chrom/Cryst) PurityCheck->Purify No Goal Define Analytical Goal PurityCheck->Goal Yes Purify->PurityCheck Rapid Rapid Screen / In-Process Control Goal->Rapid Speed Needed Validation Final QC / CoA Generation Goal->Validation Accuracy Needed NMR Method B: NMR w/ Mosher's Acid (Fast, No Column Dev) Rapid->NMR HPLC Method A: Chiral HPLC (High Precision, Validatable) Validation->HPLC

Caption: Decision matrix for selecting between NMR and HPLC based on stage of development.

Part 2: Comparative Analysis of Methods

Method A: Chiral HPLC (The Gold Standard)

Technique: Normal-Phase HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs).

  • Mechanism: The analyte forms transient diastereomeric complexes with the chiral selector (amylose or cellulose carbamates) coated on silica. The separation relies on hydrogen bonding,

    
    -
    
    
    
    interactions, and steric inclusion.
  • Recommended Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). These are superior for aromatic esters.

  • Pros:

    • Precision: Detection limit of

      
       minor enantiomer.
      
    • Recovery: Non-destructive; enantiomers can be collected.[1]

    • Automation: High throughput with autosamplers.

  • Cons:

    • Cost: Columns are expensive ($1000+).

    • Solvent Consumption: Uses large volumes of Hexane/IPA.

Method B: NMR Derivatization (Mosher's Method)

Technique:


H or 

F NMR analysis after reaction with a Chiral Derivatizing Agent (CDA), specifically

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Mechanism: The enantiomeric amine reacts with enantiopure (R)- or (S)-MTPA-Cl to form diastereomeric amides.[2] These diastereomers have distinct chemical shifts (

    
    ) due to the anisotropic shielding effect of the Mosher phenyl group.
    
  • Pros:

    • Speed: No method development required; standard reaction.

    • Structural Info: Confirms identity and

      
       simultaneously.
      
    • Versatility:

      
      F NMR offers a clean baseline with no overlapping signals from the protein/peptide backbone.
      
  • Cons:

    • Destructive: The sample is consumed.

    • Kinetic Resolution Risk: If the derivatization reaction is not quantitative, kinetic isotope effects can skew the calculated

      
      .
      
Comparative Performance Data
FeatureChiral HPLC (AD-H/OD-H)NMR (Mosher's Amide)Polarimetry (Specific Rotation)
Precision (

)



(Unreliable for mixtures)
Limit of Detection 0.05% impurity~1% impurityN/A (Bulk property)
Sample Required



Time to Result 20-40 min (after setup)1-2 hours (synthesis + scan)5 min
Throughput High (Automated)Low (Manual Prep)High
Primary Use Final Release / QC Reaction Monitoring Identity Confirmation

Part 3: Detailed Experimental Protocols

Protocol A: Chiral HPLC Analysis

This protocol is designed to be self-validating. System suitability must be passed before data collection.[3][4]

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (To suppress amine ionization)

Instrument Parameters:

  • Column: Chiralpak AD-H (

    
     mm, 
    
    
    
    )
  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[5]

  • Temperature:

    
    
    
  • Detection: UV @ 254 nm (targeting the benzyl rings)

Step-by-Step Workflow:

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Racemic Standard Preparation: Mix equimolar amounts of (S)- and (R)-Ser(OBn)-OBn. Dissolve in Mobile Phase to 1 mg/mL.

  • Resolution Check: Inject the racemate.

    • Requirement: Baseline resolution (

      
      ) between enantiomers.
      
    • Troubleshooting: If peaks tail, increase DEA to 0.2%. If retention is too low, decrease IPA to 5%.

  • Sample Analysis: Dissolve the test sample (approx. 0.5 mg/mL). Inject.

  • Calculation:

    
    
    
Protocol B: Mosher's Amide Derivatization ( F NMR)

Designed for rapid assessment when HPLC columns are unavailable.

Reagents:

  • (R)-(-)-MTPA-Cl (Mosher's Acid Chloride)

  • Pyridine (dry)

  • Deuterated Chloroform (

    
    )
    

Workflow:

  • Reaction: In a 1-dram vial, dissolve 10 mg of (S)-benzyl 2-amino-3-(benzyloxy)propanoate in 0.5 mL dry pyridine.

  • Addition: Add 15

    
    L of (R)-MTPA-Cl. Shake at room temperature for 15 minutes.
    
    • Note: The reaction is usually instantaneous for primary amines.

  • Quench: Add 1 mL saturated

    
     to quench excess acid chloride. Extract with 1 mL ethyl acetate.
    
  • Preparation: Dry the organic layer over

    
    , filter, and evaporate. Redissolve in 
    
    
    
    .
  • Analysis: Acquire

    
    F NMR (proton-decoupled).
    
    • Interpretation: You will see a singlet for the major diastereomer (S,R-amide). Any signal for the minor diastereomer (R,R-amide) will appear shifted (typically

      
       ppm).
      
    • Self-Validation: Ensure the integration of the

      
       peaks sums to the expected stoichiometry relative to the benzyl protons in 
      
      
      
      H NMR.

Part 4: Troubleshooting & Causality

The Racemization Pathway

Understanding why your analysis might show low


 is as important as the measurement itself.

Racemization Substrate (S)-Ser(OBn)-OBn (Chiral) Intermediate Carbanion / Enolate (Planar/Achiral) Substrate->Intermediate Proton Abstraction (alpha-carbon) Base Base (OH- or Amine) Base->Intermediate Product Racemic Mixture (R + S) Intermediate->Product Reprotonation (Non-stereoselective)

Caption: Mechanism of base-catalyzed racemization via alpha-proton abstraction.

Common Pitfalls:

  • Sample Solvent: Dissolving the sample in DMSO or DMF and letting it sit can induce racemization if trace basic impurities are present. Recommendation: Prepare HPLC samples in the mobile phase (Hexane/IPA) immediately before injection.

  • Salt vs. Free Base: The HCl salt is configurationally stable. The free amine is less stable. If storing the product, store as the salt. Liberate the amine only immediately before derivatization or analysis.

References

  • Bolchi, C. et al. (2017).[6] 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters. ResearchGate.

  • Phenomenex . Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.

  • Shimadzu . Chiral Separation Using SFC and HPLC. Shimadzu Application News.

  • Sigma-Aldrich (Astec) . Amino Acid and Peptide Chiral Separations Handbook. Sigma-Aldrich.

Sources

Technical Guide: Spectroscopic Characterization & Comparison of O-Protected Serine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide synthesis, the hydroxyl group of serine is a nucleophilic liability. Without protection, it undergoes O-acylation, leading to branched peptides and difficult-to-separate impurities. The choice of O-protecting group—typically tert-butyl (tBu) , benzyl (Bzl) , or trityl (Trt) —is dictated by the synthesis strategy (Fmoc vs. Boc) and the required orthogonality.

This guide provides a definitive spectroscopic comparison of these derivatives. It moves beyond basic selection criteria to focus on validation : how to unequivocally distinguish these derivatives using NMR, IR, and Mass Spectrometry, ensuring the integrity of your starting materials before synthesis begins.

Part 1: The Chemical Logic of O-Protection

Before analyzing spectra, one must understand the electronic environment created by these groups. The shift in electron density around the serine


-carbon is the primary driver for spectroscopic differentiation.
  • Ser(tBu): The tert-butyl group is electron-donating via induction (+I effect). It adds significant steric bulk but lacks aromatic ring currents.

  • Ser(Bzl): The benzyl group introduces aromaticity. The phenyl ring creates an anisotropic effect, shielding or deshielding nearby protons depending on conformation.

  • Ser(Trt): The trityl (triphenylmethyl) group is massive. It imposes severe steric hindrance and introduces complex aromatic overlaps in NMR spectra.

Decision Matrix: Synthesis Strategy
  • Fmoc SPPS: Use Ser(tBu) .[1] Acid-labile (TFA), base-stable.[2]

  • Boc SPPS: Use Ser(Bzl) . HF-labile, TFA-stable.

  • Selective Modification: Use Ser(Trt) . Highly acid-labile (1% TFA), allowing side-chain modification while the peptide remains on-resin.

Part 2: Comparative NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for identity verification. The following data compares the Fmoc-protected derivatives in DMSO-d6 , the standard solvent for polar amino acids.

H NMR Diagnostic Signals (400 MHz, DMSO-d6)
FeatureFmoc-Ser(tBu)-OHFmoc-Ser(Bzl)-OHFmoc-Ser(Trt)-OH
Protecting Group (Key Signal) 1.10 – 1.20 ppm (s, 9H)(Strong singlet, diagnostic)7.20 – 7.40 ppm (m, 5H)(Aromatic, overlaps with Fmoc)7.15 – 7.45 ppm (m, 15H)(Massive aromatic overlap)
Linker Protons N/A4.45 – 4.55 ppm (s, 2H)(Benzylic -CH

-)
N/A (Direct ether bond)

-CH Proton
4.10 – 4.25 ppm (m, 1H)4.20 – 4.35 ppm (m, 1H)3.90 – 4.10 ppm (m, 1H)(Upfield shift due to steric shielding)

-CH

Protons
3.50 – 3.65 ppm (m, 2H)3.60 – 3.80 ppm (m, 2H)3.30 – 3.50 ppm (m, 2H)
Amide -NH 7.50 – 7.70 ppm (d, 1H)7.60 – 7.80 ppm (d, 1H)7.40 – 7.60 ppm (d, 1H)

Expert Insight: The "Smoking Gun" for Ser(Bzl) is the benzylic methylene singlet around 4.5 ppm. For Ser(tBu), it is the sharp 9-proton singlet upfield. If you see both, your sample is cross-contaminated.

C NMR Chemical Shifts (100 MHz, DMSO-d6)
Carbon TypeSer(tBu)Ser(Bzl)Ser(Trt)

-Carbon (Ether linkage)
61.5 – 62.5 ppm 69.0 – 70.0 ppm 63.0 – 64.0 ppm
PG Quaternary/Tertiary C 73.0 ppm (C-Me

)
138.0 ppm (Ipso-C)86.0 ppm (C-Ph

)
PG Methyl/Aromatic C 27.0 ppm (CH

)
127.0 – 129.0 ppm126.0 – 129.0 ppm

Part 3: IR and Mass Spectrometry Signatures

While NMR provides structural connectivity, IR and MS provide rapid "fingerprinting" and molecular weight confirmation.

Infrared Spectroscopy (ATR-FTIR)
  • Common Feature: All derivatives lack the broad, intense O-H stretch (3200–3500 cm

    
    ) of free serine side chains. (Note: The urethane N-H stretch from Fmoc will still be present ~3300-3400 cm
    
    
    
    , but it is sharper).
  • Ser(tBu): Look for the "tert-butyl doublet" (bending vibration) or split peak around 1365 cm

    
     and 1390 cm
    
    
    
    . Strong aliphatic C-H stretching just below 3000 cm
    
    
    .
  • Ser(Bzl): distinct aromatic overtones in the 1600–2000 cm

    
      region (monosubstituted benzene pattern) and C=C aromatic ring stretch at 1495/1450 cm
    
    
    
    .
Mass Spectrometry Fragmentation (ESI-MS/MS)

When analyzing impurities or degradation, look for these specific neutral losses in the MS/MS spectrum:

  • Ser(tBu): Characteristic loss of isobutene (-56 Da) .

    • Parent Ion: [M+H]

      
      
      
    • Daughter Ion: [M+H - 56]

      
       (Conversion to free Serine).
      
  • Ser(Bzl): Loss of the benzyl radical or formation of the tropylium ion (m/z 91) .

    • Observation: A strong peak at m/z 91 in positive mode is definitive for benzyl protection.

  • Ser(Trt): Generation of the stable trityl cation (m/z 243) .

    • Note: This cation is extremely stable and often dominates the spectrum, sometimes suppressing the peptide signal.

Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this standardized characterization workflow. This protocol is designed to be self-validating by including internal referencing steps.

Workflow Diagram

AnalyticalWorkflow cluster_validation Validation Checkpoints Sample Unknown Serine Derivative Prep Sample Prep (10mg in 0.6mL DMSO-d6) Sample->Prep H_NMR 1H NMR Acquisition (ds=16, d1=2s) Prep->H_NMR Analysis Signal Analysis H_NMR->Analysis Check1 Residual Solvent Peak (DMSO: 2.50 ppm) H_NMR->Check1 Decision Identity Confirmation Analysis->Decision Check 1.2ppm (tBu) vs 4.5ppm (Bzl) Check2 Water Peak (Variable, ~3.3 ppm)

Figure 1: Standardized analytical workflow for identifying O-protected serine derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the derivative into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.8% D).

    • Why DMSO? CDCl

      
       often leads to broad NH peaks due to hydrogen bonding. DMSO disrupts these aggregates, sharpening the amide signals for better integration.
      
  • Acquisition:

    • Run a standard

      
      H NMR (minimum 16 scans).
      
    • Set relaxation delay (d1) to

      
       2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl protons.
      
  • Processing & Validation:

    • Reference: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm .

    • Integration: Set the Fmoc fluorenyl protons (multiplet ~7.8–7.9 ppm, 2H) as the internal standard (Integral = 2.0).

    • Verification:

      • If Ser(tBu) : Check for Integral = 9.0 at ~1.15 ppm.

      • If Ser(Bzl) : Check for Integral = 2.0 at ~4.50 ppm.

Part 5: Selection & Troubleshooting Guide

Hierarchy of O-Protected Serine Derivatives

SerineHierarchy Root Serine Protection Strategy Fmoc Fmoc SPPS (Base Labile N-term) Root->Fmoc Boc Boc SPPS (Acid Labile N-term) Root->Boc tBu Ser(tBu) Std. for Fmoc Removed by 95% TFA Fmoc->tBu Standard Trt Ser(Trt) Specialized Removed by 1% TFA (Selective Deprotection) Fmoc->Trt Side-chain Modification Bzl Ser(Bzl) Std. for Boc Stable to TFA Removed by HF Boc->Bzl Standard

Figure 2: Decision tree for selecting the correct O-protected serine derivative based on synthesis strategy.

Common Issues
  • tBu Loss: If the tBu singlet at 1.15 ppm is diminished and a broad OH peak appears at 3.5-4.0 ppm, the sample has likely been exposed to acidic vapors. Re-purify or discard.

  • Incomplete Dissolution: Ser(Trt) derivatives are extremely hydrophobic. If the NMR lock is unstable or peaks are broad, gently warm the DMSO-d6 tube to 40°C to ensure full solvation.

References

  • Ai, N., et al. (2023).[3] "Solvents Influence 1H NMR Chemical Shifts and 1H and 13C NMR Spectral Assignments for Florfenicol." Pharmaceutical Fronts. Link

  • BenchChem. (2025).[4] "A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis." BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). "Fmoc-Ser(Trt)-OH Product Specification and COA." Merck. Link

  • Creative Peptides. (2024). "Comparison of Peptide Synthesis Methods and Techniques." Creative Peptides Blog. Link

  • Master Organic Chemistry. (2016). "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Link

Sources

The Strategic Hybrid: Orthogonality of Benzyl Protection in Fmoc vs. Boc Peptide Synthesis

[1][2]

Executive Summary

In solid-phase peptide synthesis (SPPS), the definition of "orthogonality" dictates the success of complex sequence assembly.[1][] While the industry standard divides sharply into Boc/Benzyl (Bn) (graduated acid lability) and Fmoc/tert-Butyl (tBu) (base/acid orthogonality), advanced applications often require a hybrid approach.

This guide analyzes the Benzyl (Bn) group not just as a relic of the Boc era, but as a critical orthogonal tool within Fmoc strategies. By leveraging the stability of Benzyl side-chain protection against the trifluoroacetic acid (TFA) used in Fmoc resin cleavage, researchers can generate fully protected peptide fragments —a prerequisite for convergent synthesis and native chemical ligation.

Part 1: The Mechanistic Basis of Orthogonality

To understand where Benzyl protection fits, we must visualize the chemical "axes" of deprotection. True orthogonality implies that a protecting group on one axis can be removed without affecting groups on the other axes.[3][]

  • Axis 1 (Base): Piperidine, DBU (Removes Fmoc).

  • Axis 2 (Mild Acid): TFA (Removes Boc, tBu, Trityl).

  • Axis 3 (Strong Acid/Reductive): HF, TFMSA, Hydrogenolysis (Removes Bn, Cbz).

Diagram 1: The Orthogonality Matrix

The following diagram illustrates the stability windows of Benzyl protection compared to standard Fmoc/Boc partners.

OrthogonalityMatrixcluster_conditionsReagent Conditionscluster_groupsProtecting GroupsBase20% Piperidine(Base)FmocFmoc(N-term)Base->FmocCLEAVESBnBenzyl (Bn)(Side-chain)Base->BnStableMildAcid95% TFA(Mild Acid)BocBoc(N-term)MildAcid->BocCLEAVEStButBu/Trt(Side-chain)MildAcid->tBuCLEAVESMildAcid->BnSTABLE(Key Orthogonality)StrongCondHF or H2/Pd(Strong Acid/Reductive)StrongCond->BnCLEAVES

Caption: The Benzyl group (blue) remains stable during both Fmoc removal (green) and TFA cleavage (yellow), enabling the isolation of protected fragments.

Part 2: Benzyl in the Boc Strategy (The Standard)[2]

In the traditional Boc strategy, Benzyl is the standard side-chain protection for Asp, Glu, Ser, Thr, and Tyr. This system relies on graduated acid lability :

  • Temporary: Boc is removed by 50% TFA (mild).[4]

  • Permanent: Bn is removed by HF (strong) at the end of synthesis.

Performance Verdict:

  • Pros: Highly stable intermediates; no base-catalyzed side reactions (like aspartimide formation) which can plague Fmoc chemistry.

  • Cons: Requires HF (Hydrofluoric Acid) for final cleavage.[1][5] HF is extremely hazardous, requires Teflon apparatus, and can cause Friedel-Crafts alkylation of aromatic residues if scavengers are not optimized.

Part 3: Benzyl in the Fmoc Strategy (The Specialist)

This is where Benzyl protection demonstrates unique utility. In a standard Fmoc synthesis, side chains are protected with tert-butyl (tBu) groups, which are removed by TFA.[1]

However, if you use Benzyl-protected amino acids (Fmoc-AA(Bn)-OH) in an Fmoc synthesis:

  • Coupling/Deprotection: The Bn group survives 20% Piperidine cycles.

  • Resin Cleavage: The peptide is cleaved from the resin using 95% TFA. The Bn groups remain intact.

Application: Fragment Condensation This strategy yields a side-chain protected peptide with a free C-terminus and N-terminus. These fragments are the building blocks for condensing long peptides (>50 residues) that are difficult to synthesize linearly.

Diagram 2: The Protected Fragment Workflow

FragmentWorkflowStep1Fmoc-SPPS on Acid-Labile Resin(Using Fmoc-AA(Bn)-OH)Step2Cleavage: 1% TFA / DCMStep1->Step2Result1Protected Peptide Fragment(Side chains = Bn, N-term = Fmoc)Step2->Result1Bn groups surviveStep3Fragment Condensation(Join Fragments A + B)Result1->Step3Step4Global Deprotection(H2 / Pd-C or HF)Step3->Step4FinalNative Protein/PeptideStep4->Final

Caption: Workflow for generating protected peptide fragments using Benzyl protection in an Fmoc strategy, followed by global deprotection.

Part 4: Comparative Performance Data

The following table compares the stability and removal conditions of Benzyl vs. tert-Butyl protection.

FeatureBenzyl (Bn)tert-Butyl (tBu)Trityl (Trt)
Primary Strategy Boc SPPSFmoc SPPSFmoc SPPS (Cys/His)
Stability to TFA High (Stable in 95% TFA)Low (Removed in >50% TFA)Very Low (Removed in 1-5% TFA)
Stability to Piperidine HighHighHigh
Removal Reagent HF, TFMSA, or H2/PdTFA (95%)TFA (1-5%)
Scavenger Need Critical (High risk of alkylation)Moderate (tBu cations)High (Trt cations)
Main Application Global protection in Boc; Fragment synthesis in FmocStandard side-chain protectionOrthogonal Cys/His protection

Experimental Insight: In a study comparing O-benzyl vs. O-tBu protection for Threonine, Benzyl esters showed <0.1% loss during 24 hours of exposure to 50% TFA, whereas tBu esters were quantitatively removed within 30 minutes. However, Benzyl groups are susceptible to acid-catalyzed migration (e.g., O-to-C migration in Tyrosine) if scavengers are insufficient during HF cleavage.

Part 5: Experimental Protocols
Protocol A: Selective Synthesis of Protected Fragments (Fmoc/Bn Strategy)

Use this protocol to generate peptides with protected side chains.

  • Resin Selection: Use a hyper-acid-labile resin (e.g., 2-Chlorotrityl chloride resin).

  • Coupling: Perform standard Fmoc couplings using Fmoc-Ser(Bn)-OH , Fmoc-Asp(OBn)-OH , etc.

  • Fmoc Removal: 20% Piperidine in DMF (2 x 10 min). Bn groups are stable.[5][6]

  • Cleavage from Resin:

    • Wash resin with DCM (3x).

    • Treat with 1% TFA / 5% TIS / DCM (10 x 2 min).

    • Filter into Pyridine/Methanol to neutralize immediately.

    • Result: The peptide cleaves from the resin, but the Benzyl side chains remain attached.

Protocol B: Global Deprotection of Benzyl Groups (Catalytic Hydrogenolysis)

Use this as a "Green" alternative to HF for final deprotection.

  • Dissolution: Dissolve the protected peptide in MeOH or AcOH/MeOH (1:1).

  • Catalyst: Add 10% Pd/C (10-20% by weight of peptide).

  • Hydrogen Source:

    • Method A (Gas): Bubble H2 gas through the solution for 2-6 hours.

    • Method B (Transfer): Add Ammonium Formate (5-10 equivalents) and stir at RT.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

    • Note: Cys(Bn) is resistant to hydrogenolysis and requires Sodium/Liquid Ammonia reduction.

Part 6: Troubleshooting & Side Reactions

1. Benzyl Cation Alkylation (The "Scavenger" Problem) When removing Bn groups (especially with HF or TFMSA), benzyl cations (

  • Methionine (S-alkylation)

  • Tryptophan (Indole alkylation)

  • Tyrosine (Ring alkylation - 3-benzyltyrosine)[7]

Solution: Use the "Low-High" HF procedure or a scavenger cocktail containing p-cresol and dimethyl sulfide (DMS) .

  • Recommended Cocktail: HF : p-Cresol : DMS (10 : 1 : 1).

2. Racemization of Histidine

  • Alternative: Use Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH even in a Bn-based strategy if possible, as Trt/Boc suppress racemization better than Bn.

References
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[4][5] Link

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[8] The Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • BenchChem. (2025).[1][6] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link

Strategic Selection of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide synthesis, the selection of protecting groups is often a trade-off between raw material cost and downstream processing complexity. (S)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl ) represents a classic, robust "global protection" strategy.[1]

Unlike modern acid-labile systems (e.g.,


-Butyl), this compound utilizes benzyl groups for both the side-chain ether and the C-terminal ester.[1] This guide analyzes its utility against its primary rival, H-Ser(tBu)-OtBu , demonstrating that while the Benzyl variant offers superior atom economy and lower material costs, it demands rigorous catalytic hydrogenation protocols that may limit its applicability in sulfur-containing sequences.
Technical Profile & Mechanism

Compound: (S)-benzyl 2-amino-3-(benzyloxy)propanoate Common Name: H-Ser(Bzl)-OBzl (often as HCl or Tosylate salt) Role: C-terminal building block for Solution Phase Peptide Synthesis (SolPPS).[1]

The Orthogonality Argument

The primary value proposition of H-Ser(Bzl)-OBzl is its stability profile.[1]

  • Acid Stability: It is stable to mild acids (TFA, HCl in Dioxane).[1] This allows the use of Boc-chemistry at the N-terminus without disturbing the C-terminal or side-chain protection.[1]

  • Base Stability: Moderately stable to weak bases, though strong bases can trigger racemization or

    
    -elimination.[1]
    
  • Cleavage: Both the side-chain benzyl ether and the C-terminal benzyl ester are removed simultaneously via Hydrogenolysis (

    
    )  or strong acid (HF/TFMSA).[1]
    
Comparative Structure Analysis[1]
FeatureH-Ser(Bzl)-OBzl (Subject)H-Ser(tBu)-OtBu (Alternative)
Protecting Group Benzyl (Aromatic)

-Butyl (Aliphatic)
Cleavage Condition

/ Pd-C (Catalytic) or HF
95% TFA (Acidolytic)
Atom Economy High (Benzyl groups are dense)Moderate
Crystallinity Generally excellent (easy purification)Often oils or waxy solids
Sulfur Tolerance Low (S poisons Pd catalysts)High (Compatible with Cys/Met)
Cost-Benefit Analysis

The decision to use H-Ser(Bzl)-OBzl is rarely about the price of the amino acid alone; it is about the Total Process Cost (TPC) .

Material Cost (Reagent Level)
  • H-Ser(Bzl)-OBzl: Synthesized from commodity chemicals (Serine + Benzyl Alcohol + pTsOH).[1] Market price is typically 40-60% lower than the

    
    -Butyl equivalent due to simpler manufacturing.[1]
    
  • H-Ser(tBu)-OtBu: Requires isobutylene (gas) under pressure or expensive alkylating agents.[1] Higher synthesis overhead translates to higher unit cost.[1]

Process Cost (Operational Level)
  • The Hidden Cost of Hydrogenolysis: While H-Ser(Bzl)-OBzl is cheaper to buy, removing the groups requires Palladium on Carbon (Pd/C).[1] Pd is expensive, and the filtration of pyrophoric catalysts on a large scale introduces safety costs (inert gas blanketing, specialized filtration).

  • Waste Disposal: The

    
    -Butyl route generates isobutylene and TFA waste.[1] The Benzyl route generates Toluene (solvent) and requires catalyst recycling.
    
Decision Matrix: When to Use Which?

DecisionMatrix Start Select C-Terminal Serine Strategy SeqCheck Does sequence contain Cys (Cysteine) or Met (Methionine)? Start->SeqCheck YesSulfur Yes: Sulfur Present SeqCheck->YesSulfur Critical Check NoSulfur No: Sulfur Absent SeqCheck->NoSulfur RouteA Route A: H-Ser(tBu)-OtBu (Avoid Catalyst Poisoning) YesSulfur->RouteA ScaleCheck Is Scale > 100g? NoSulfur->ScaleCheck RouteB Route B: H-Ser(Bzl)-OBzl (Cost Efficiency) ScaleCheck->RouteB Yes (High Volume) RouteC Route C: H-Ser(tBu)-OtBu (Process Simplicity) ScaleCheck->RouteC No (R&D Scale)

Figure 1: Decision matrix for selecting Serine protection based on sequence composition and scale.

Experimental Protocols (Self-Validating)
A. Coupling Protocol (Solution Phase)

Objective: Couple Boc-Xaa-OH to H-Ser(Bzl)-OBzl.HCl. Risk: Racemization of the Serine alpha-carbon if base excess is high.[1]

  • Preparation: Dissolve 1.0 eq of H-Ser(Bzl)-OBzl.HCl in DCM (Dichloromethane).

  • Neutralization (Critical Step): Add NMM (N-methylmorpholine) dropwise.[1]

    • Validation: Spot on wet pH paper.[1] Aim for pH 7.5-8.0. Do not exceed pH 8.5 to prevent

      
      -elimination.[1]
      
  • Activation: In a separate vessel, dissolve 1.1 eq Boc-AminoAcid-OH and 1.1 eq EDC.HCl (or HBTU) and 1.1 eq HOBt in DMF/DCM. Stir for 5 mins.

  • Coupling: Combine solutions. Stir at

    
     for 1 hour, then Room Temp for 4-12 hours.
    
  • Workup: Wash with 1N KHSO4 (removes unreacted amine), then 5% NaHCO3 (removes unreacted acid), then Brine.[1]

    • Why KHSO4? It is milder than HCl and won't cleave the Boc group during the wash.

B. Global Deprotection (Hydrogenolysis)

Objective: Remove both Bzl groups simultaneously to yield free peptide.[1] Prerequisite: Ensure no Sulfur (Cys/Met) is present.[1]

  • Solvent Choice: Dissolve peptide in MeOH or AcOH:MeOH (1:1).[1]

    • Expert Tip: Adding 1% Acetic Acid prevents amine poisoning of the catalyst.

  • Catalyst Loading: Add 10% wt/wt Pd/C (Palladium on Carbon) .

    • Safety: Wet the catalyst with toluene or water before adding solvent to prevent ignition.

  • Hydrogenation: Bubble

    
     gas (balloon pressure is usually sufficient) for 4-12 hours.
    
  • Validation: Monitor via HPLC. The Bzl-protected peptide will be very hydrophobic (late retention); the product will shift significantly earlier.[1]

  • Filtration: Filter through Celite. Do not let the filter cake dry out (fire hazard).

Risk Management: The -Elimination Trap

One of the most overlooked risks with Serine benzyl esters is


-elimination, converting Serine into Dehydroalanine (Dha).[1]

Mechanism: Under basic conditions, the alpha-proton is acidic. If abstracted, the electrons form a double bond, kicking out the benzyloxy group (a poor leaving group, but possible under forcing conditions).

Mitigation Workflow:

BetaElimination cluster_prevention Prevention Strategy Serine Ser(Bzl) Derivative Transition Enolate Formation Serine->Transition Proton Abstraction Base Strong Base (e.g., Et3N excess) Base->Transition Product Dehydroalanine (Impurity) Transition->Product Elimination of OBzl UseNMM Use Weaker Base (NMM or DIPEA) TempControl Keep Temp < 0°C during addition

Figure 2: Mechanism of side-reaction and prevention strategies.

Conclusion

(S)-benzyl 2-amino-3-(benzyloxy)propanoate is the superior choice for large-scale, non-sulfur-containing peptide sequences synthesized in solution.[1] Its high atom economy and low cost outweigh the operational complexity of hydrogenolysis in these specific contexts. However, for R&D scale or sulfur-rich peptides, the


-Butyl alternative remains the standard for reliability.
References
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link[1]

  • Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link[1]

  • PubChem. (n.d.).[1] Compound Summary for CID 71581505: H-Ser(tBu)-OBzl.HCl.[1] National Library of Medicine.[1] Link

  • ChemicalBook. (2024).[1] H-Ser(Bzl)-OBzl HCl Properties and Suppliers. Link

Sources

Technical Comparison Guide: (S)-benzyl 2-amino-3-(benzyloxy)propanoate in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In the landscape of automated peptide synthesis, (S)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl or the bis-benzyl serine derivative) occupies a specialized niche. Unlike the standard Fmoc-Ser(tBu)-OH used in 95% of modern automated workflows, this molecule represents a "maximum stability" strategy, primarily utilized in Boc-chemistry , Fragment Condensation , and Solution-Phase automation.

This guide objectively compares the performance of the Benzyl (Bzl) protection strategy against the standard tert-Butyl (tBu) and Trityl (Trt) alternatives, focusing on side-reaction kinetics (racemization and


-elimination) within automated synthesizers.
The Molecule at a Glance[1][2][3][4]
  • Chemical Name: (S)-benzyl 2-amino-3-(benzyloxy)propanoate

  • Common Abbreviation: H-Ser(Bzl)-OBzl

  • Role: C-terminal acceptor (solution phase) or specialized building block (Boc-SPPS).

  • Key Characteristic: Orthogonal to TFA cleavage; requires HF or catalytic hydrogenation for removal.

Performance Comparison: Bzl vs. tBu vs. Trt Strategies

The choice of serine protection dictates the success of an automated run. The table below summarizes experimental performance data derived from high-throughput synthesis comparisons.

Table 1: Comparative Performance Metrics in Automated Synthesis
FeatureSer(Bzl) Strategy (Focus of Guide)Ser(tBu) Strategy (Standard Fmoc)Ser(Trt) Strategy (High Sensitivity)
Acid Stability High: Stable in 100% TFA.Low: Cleaved by 95% TFA.Very Low: Cleaved by 1% TFA.[1]
Base Stability Moderate: Susceptible to

-elimination in 20% Piperidine.
High: Steric bulk protects

-proton.
High: Bulky Trt group minimizes elimination.[2]
Cleavage Reagent HF (Hydrofluoric Acid) or TFMSA.[1]TFA (Trifluoroacetic Acid). Dilute TFA or HFIP.
Racemization Risk Medium: Electron-withdrawing Bzl increases

acidity.
Low: tBu electron donation stabilizes

.
Very Low: Steric hindrance prevents abstraction.
Solubility (DMF) Excellent: >0.5 M (Ideal for automation).Good: Standard solubility.Good: High solubility.
Primary Use Case Boc-SPPS, cyclic peptides, "Harsh" post-processing.Standard linear Fmoc-SPPS.On-resin modification, protected fragment synthesis.[1][3]

Critical Analysis: The -Elimination Bottleneck

The most significant performance limiter for (S)-benzyl 2-amino-3-(benzyloxy)propanoate in automated Fmoc synthesizers is


-elimination .

In automated cycles using 20% Piperidine (standard Fmoc deprotection), the Benzyl ether side chain is less sterically hindering than a t-Butyl group. The base can abstract the


-proton, leading to the elimination of the benzyl alcohol and the formation of Dehydroalanine (Dha) . This results in:
  • Truncated sequences: The Dha residue reacts poorly in subsequent couplings.

  • Adduct formation: Piperidine can add back to the double bond, creating a diastereomeric piperidinyl-alanine impurity.

Mechanism of Failure (Graphviz Diagram)

BetaElimination SerBzl Ser(Bzl) Residue (Target) Enolate Enolate Intermediate (Transient) SerBzl->Enolate Proton Abstraction (-H+) Base 20% Piperidine (Deprotection Reagent) Base->Enolate Dha Dehydroalanine (Dha) (Dead End Product) Enolate->Dha Elimination of Benzyl Alcohol Adduct Piperidinyl-Alanine (Permanent Impurity) Dha->Adduct Michael Addition (+Piperidine)

Figure 1: The


-elimination pathway.[4] In automated Fmoc synthesis, the Bzl-protected serine is susceptible to base-catalyzed conversion to Dehydroalanine, a major impurity source compared to tBu-protected variants.

Protocol: Automated Handling of H-Ser(Bzl)-OBzl

If your workflow requires this specific building block (e.g., for a convergent synthesis where the benzyl ester must remain intact while the N-terminus is extended), standard protocols must be modified to prevent the side reactions described above.

Workflow: Fragment Condensation Strategy

Objective: Use H-Ser(Bzl)-OBzl as the N-terminal acceptor in an automated liquid-phase or hybrid synthesizer.

Reagents:

  • Acceptor: H-Ser(Bzl)-OBzl (Free amine or HCl salt).

  • Activator: HATU or PyBOP (Avoid carbodiimides like DCC to prevent urea precipitation in lines).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).[4][5]

Step-by-Step Protocol:

  • Salt Neutralization (Critical):

    • Context: H-Ser(Bzl)-OBzl is often supplied as an HCl salt. Automated handlers cannot effectively neutralize in-situ without risking precipitation.

    • Action: Perform an external "free-basing" step. Dissolve the salt in DCM, wash with saturated NaHCO3, dry over MgSO4, and evaporate. Re-dissolve the resulting oil in DMF to a concentration of 0.5 M.

    • Validation: Check pH of DMF solution on wet litmus; must be ~8-9.

  • Automated Loading:

    • Load the 0.5 M H-Ser(Bzl)-OBzl solution into the Amino Acid/Nucleophile rack, not the Activator rack.

  • Coupling Cycle (Modified):

    • Use a Pre-activation cycle. The synthesizer should mix the incoming Fmoc-Amino Acid + HATU + DIPEA before adding the H-Ser(Bzl)-OBzl solution.

    • Reasoning: This minimizes the exposure of the sensitive Ser(Bzl) ester to free base, reducing racemization risk at the chiral center.

  • Racemization Control:

    • Add Oxyma Pure (0.1 M) to the coupling mixture.

    • Data Support: Studies indicate Oxyma suppresses oxazolone formation (the primary racemization route for benzyl esters) more effectively than HOBt in DMF.

Strategic Decision Matrix

When should you use (S)-benzyl 2-amino-3-(benzyloxy)propanoate over standard derivatives?

DecisionMatrix Start Select Serine Strategy Q1 Is the synthesis Boc or Fmoc based? Start->Q1 Boc Boc Chemistry Q1->Boc Boc Fmoc Fmoc Chemistry Q1->Fmoc Fmoc Res1 USE Ser(Bzl) Boc->Res1 Standard Q2 Is the side chain acid-labile (TFA)? Fmoc->Q2 Res2 USE Ser(tBu) Q2->Res2 Yes (Standard) Q3 Does the peptide require harsh post-synthesis modifications (e.g. cyclization)? Q2->Q3 No (Orthogonal) Q3->Res1 Yes (Needs HF cleavage) Q3->Res2 No

Figure 2: Decision tree for selecting Serine protection. Ser(Bzl) is the preferred choice only for Boc chemistry or when the side chain must survive TFA treatment.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[4] Journal of Peptide Science.[4] [Link]

  • Coin, I., et al. (2007). Depsipeptides as tools for the study of amyloid peptide aggregation. (Discusses racemization risks of Ser-OBzl esters). [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3] Chemical Reviews. (Definitive guide on Bzl vs tBu stability). [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS): Boc/Bzl vs Fmoc/tBu.[Link]

Sources

Safety Operating Guide

(S)-Benzyl 2-amino-3-(benzyloxy)propanoate: Safe Handling & Disposal Protocol

[1][2]

Executive Summary

Objective: To provide a scientifically rigorous, compliant disposal strategy for (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as H-Ser(Bzl)-OBzl or O-Benzyl-L-serine benzyl ester). Scope: This guide addresses the disposal of pure solid reagents, reaction mixtures, and contaminated consumables. It is designed for researchers requiring immediate, actionable safety data rooted in chemical stability logic.

Chemical Profile & Hazard Identification

Before initiating disposal, verification of the specific salt form is critical. The free base is an amine (basic), while the commercially common form is the hydrochloride salt (acidic).

PropertyData
Systematic Name (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Common Synonyms H-Ser(Bzl)-OBzl; O-Benzyl-L-serine benzyl ester
CAS Number 16866-28-5 (HCl salt); 750507-79-0 (Free base)
Molecular Formula C₁₇H₁₉NO₃ (Free base) / C₁₇H₁₉NO₃[1][2][3][4][5][6]·HCl (Salt)
Molecular Weight 285.34 g/mol (Free base) / 321.80 g/mol (Salt)
GHS Classification Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant)
RCRA Status (USA) Not P-listed or U-listed.[1][2] Classified as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).
Scientific Rationale for Disposal Logic

Effective disposal relies on understanding the compound's reactivity profile.

  • Hydrolysis Risk: The benzyl ester moiety is susceptible to hydrolysis under strongly acidic or basic conditions, releasing benzyl alcohol and O-benzyl-serine. While not acutely toxic, benzyl alcohol is a solvent that alters waste stream flammability. Action: Maintain waste pH between 4–9 to prevent uncontrolled hydrolysis in storage drums.

  • Amine Reactivity: The free amine (or ammonium salt) can react with oxidizing agents (e.g., peroxides, nitric acid) to form unstable N-oxides or nitrosamines. Action: Strictly segregate from Oxidizing Waste streams.

  • Chloride Content: If disposing of the HCl salt in bulk (>100g), the chloride content may require classification as "Halogenated Waste" depending on your facility's specific incineration contracts. For standard laboratory scale (<50g), it typically proceeds as solid organic waste.

Operational Disposal Protocols
Scenario A: Disposal of Solid Reagent (Expired or Excess)

Use this protocol for pure solids or solids absorbed onto silica/celite.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or a dedicated solid waste drum.

  • Labeling: Mark the container clearly with "Solid Organic Waste." List the full chemical name. Do not use abbreviations like "Ser-OBzl" on waste tags, as EHS personnel may not recognize them.

  • Segregation: Ensure no oxidizers (permanganates, nitrates) are present in the same container.

  • Bagging: If the solid is a fine powder, double-bag it in a sealable Ziploc bag before placing it in the drum to prevent dust generation upon drum opening.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for filtrates or reaction solutions.

  • Solvent Assessment:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .

    • If dissolved in Methanol/Ethyl Acetate/DMF: Dispose in Non-Halogenated Organic Waste .

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual coupling agents (e.g., DCC, EDC) or activated esters, quench with a small amount of water or dilute acid/base before adding to the waste container to dissipate heat.

  • pH Check: Ensure the solution pH is 4–9. If highly acidic (from excess TFA/HCl deprotection steps), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent drum corrosion.

Scenario C: Aqueous Extractions

Use this protocol for the aqueous layer from a separatory funnel.

  • Check Solubility: (S)-benzyl 2-amino-3-(benzyloxy)propanoate is lipophilic but the HCl salt is water-soluble.[1][2]

  • Protocol: The aqueous layer likely contains the amino acid salt. Do not pour down the drain. Collect in Aqueous Chemical Waste .

  • Trace Organics: If the aqueous layer was in contact with DCM, it must be treated as "Aqueous Waste Contaminated with Halogens."

Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of (S)-benzyl 2-amino-3-(benzyloxy)propanoate based on its physical state and solvent context.

DisposalWorkflowStartStart: Waste Identification(S)-benzyl 2-amino-3-(benzyloxy)propanoateStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Pure or Absorbed)StateCheck->SolidPathLiquidPathLiquid Waste(Solution/Emulsion)StateCheck->LiquidPathDisposeSolidDISPOSAL A:Solid Organic Waste Container(Double Bagged)SolidPath->DisposeSolidSolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedHalogenated Solvents(DCM, Chloroform)SolventCheck->HalogenatedContains Cl/Br/INonHalogenatedNon-Halogenated(MeOH, EtOAc, DMF)SolventCheck->NonHalogenatedFlammable OnlyAqueousAqueous Layer(Water/Buffer)SolventCheck->AqueousWater BasedDisposeHaloDISPOSAL B:Halogenated Organic Waste(Red Can)Halogenated->DisposeHaloDisposeNonHaloDISPOSAL C:Non-Halogenated Organic Waste(Clear/White Can)NonHalogenated->DisposeNonHaloDisposeAqDISPOSAL D:Aqueous Waste(Check pH 4-9)Aqueous->DisposeAq

Caption: Decision tree for segregating (S)-benzyl 2-amino-3-(benzyloxy)propanoate waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)
  • Small Spill (<10g/10mL):

    • PPE: Wear nitrile gloves, lab coat, and safety goggles.

    • Containment: Cover with a dry absorbent pad or vermiculite.

    • Cleanup: Sweep into a dustpan. Wipe the area with soap and water.[7] Place all materials (including the pad) into the Solid Organic Waste container.

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes. The benzyl ester is lipophilic and may penetrate skin; do not use organic solvents to wash skin.

    • Eyes: Rinse with water for 15 minutes.[8] Seek medical attention if irritation persists.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4518223, Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

Personal protective equipment for handling (S)-benzyl 2-amino-3-(benzyloxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(S)-benzyl 2-amino-3-(benzyloxy)propanoate (often encountered as the hydrochloride salt, H-Ser(Bzl)-OBzl·HCl) is a critical intermediate in solid-phase and solution-phase peptide synthesis. While often categorized under generic "Irritant" protocols, its specific molecular structure requires a more nuanced safety approach than standard amino acids.

The Safety Paradox: Unlike free serine, this derivative possesses two benzyl groups (ester and ether linkages). These hydrophobic moieties significantly increase the molecule's lipophilicity (LogP) .

  • Implication: While the acute toxicity may appear low (GHS Category 4 or unclassified in some jurisdictions), the enhanced lipophilicity facilitates faster dermal absorption compared to free amino acids.

  • Directive: Treat this compound not just as a dust hazard, but as a potential contact sensitizer with enhanced skin permeation properties.

Hazard Identification & Risk Analysis

MoietyChemical BehaviorBiological Risk
Primary Amine Nucleophilic; reactive with aldehydes/ketones.Potential skin and respiratory sensitizer.
Benzyl Ester Hydrolytically unstable in strong acid/base.Lipophilic carrier; hydrolysis releases benzyl alcohol (irritant).
Benzyl Ether Stable protecting group.[1]Increases molecular weight and lipophilicity, aiding tissue penetration.
HCl Salt Form Ionic solid.Hygroscopic; acidic upon contact with moisture (mucous membranes).

GHS Classification (Baseline):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient without material specificity. The following matrix is validated for handling benzylic esters in peptide synthesis workflows.

Protective Barrier Selection
Body ZoneRecommended EquipmentTechnical Justification
Hands (Solid) Nitrile (Minimum 0.11 mm / 4 mil) Nitrile provides excellent abrasion resistance for handling solids. Note: Latex is NOT recommended due to protein allergen risks confounding sensitization monitoring.
Hands (Solution) Double-Gloving or Laminate (PE/EVOH) Benzyl esters can swell nitrile over prolonged contact. If dissolved in DCM or DMF , standard nitrile breakthrough times are <5 minutes. Use a laminate inner glove or change outer nitrile gloves immediately upon splash.
Eyes Chemical Splash Goggles (ANSI Z87.1) Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents. Goggles provide a seal against acidic dust.
Respiratory Fume Hood (Primary) Do not rely on masks. Handling must occur under LEV (Local Exhaust Ventilation). If hood is down, use N95/P100 respirator, but this is an emergency measure only.
Body Tyvek® Sleeves + Lab Coat The wrist gap between glove and coat is the #1 exposure point. Disposable sleeves bridge this gap.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Static Check: Protected amino acids are prone to static charge buildup. Use an ionizing bar or anti-static gun on the weighing vessel to prevent "flying powder."

  • Humidity Control: Ensure the lab humidity is moderate (30-50%). Low humidity exacerbates static; high humidity degrades the HCl salt (hygroscopic).

Phase 2: Weighing & Transfer
  • Taring: Tare the weighing boat inside the fume hood.

  • Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Do not use polystyrene spoons, which may retain static charge.

  • Solubilization:

    • Add solvent (e.g., DMF, DCM) to the solid, not vice versa, to minimize dust displacement.

    • Critical: If using DCM (Dichloromethane), wear Silver Shield/Laminate gloves or double-layer nitrile and change immediately upon contact. The benzyl ester + DCM combination penetrates single nitrile layers rapidly.

Phase 3: Decontamination
  • Wipe Down: Use a wet wipe (water/surfactant) followed by an ethanol wipe.

    • Why: Water solubilizes the salt form; Ethanol removes the lipophilic residues.

  • Doffing: Remove outer gloves inside the hood to prevent tracking trace powder onto door handles.

Emergency Response & Disposal

Exposure Response[2][3]
  • Ocular: Flush for 15 minutes. The HCl salt will create a localized acidic environment; immediate dilution is vital to prevent corneal etching.

  • Dermal: Wash with soap and water.[1] Avoid using alcohol or organic solvents on the skin immediately, as this may further drive the lipophilic benzyl ester into the dermis.

Waste Disposal Plan

Unlike general organic waste, peptide intermediates require segregation based on the counter-ion and solvent.

Waste StreamCriteriaAction
Solid Waste Excess powder, contaminated paper towels.Bag in clear polyethylene; label as "Solid Organic Waste - Irritant."
Liquid Waste A Dissolved in Non-Halogenated solvents (DMF, MeOH)."Non-Halogenated Organic Waste."[2]
Liquid Waste B Dissolved in DCM/Chloroform."Halogenated Organic Waste."
Aqueous Waste Rinsate from glassware.Adjust pH to neutral (6-8) before disposal if local regulations permit, otherwise "Aqueous Organic Waste."

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for PPE selection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling (S)-benzyl 2-amino-3-(benzyloxy)propanoate State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solid Solution Solution State_Check->Solution Liquid Static_Risk Risk: Static Dust & Inhalation Solid->Static_Risk Solid_PPE PPE: Nitrile Gloves (4mil) + Goggles + Fume Hood Static_Risk->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check DCM_DMF Penetrating (DCM / DMF) Solvent_Check->DCM_DMF Halogenated/Polar Aprotic Water_Alc Benign (Water / Ethanol) Solvent_Check->Water_Alc Aqueous/Alcohol High_PPE PPE: Laminate Gloves or Double Nitrile (Change <5min) DCM_DMF->High_PPE Std_PPE PPE: Standard Nitrile Gloves Water_Alc->Std_PPE

Caption: Figure 1. PPE Selection Decision Tree based on physical state and solvent carrier, emphasizing the need for upgraded protection when penetrating solvents are present.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzyl (2S)-2-amino-3-benzyloxypropanoate. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

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